molecular formula C5H5BrN2 B079700 4-Amino-3-bromopyridine CAS No. 13534-98-0

4-Amino-3-bromopyridine

Cat. No.: B079700
CAS No.: 13534-98-0
M. Wt: 173.01 g/mol
InChI Key: DDQYSZWFFXOXER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-bromopyridine is a useful research compound. Its molecular formula is C5H5BrN2 and its molecular weight is 173.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromopyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2/c6-4-3-8-2-1-5(4)7/h1-3H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQYSZWFFXOXER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00159320
Record name 4-Amino-3-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00159320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13534-98-0
Record name 4-Amino-3-bromopyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013534980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-3-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00159320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3-bromopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Amino-3-bromopyridine CAS number 13534-98-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Amino-3-bromopyridine (CAS: 13534-98-0) for Advanced Chemical Synthesis

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Bifunctional Heterocycle

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount. This compound (CAS: 13534-98-0) has emerged as a critical intermediate, prized for its unique structural arrangement.[1] This heterocyclic aromatic compound features a pyridine core substituted with an amino group at the 4-position and a bromine atom at the 3-position.[2] This specific orientation of functional groups—a nucleophilic amine and a versatile bromine atom suitable for cross-coupling—creates a powerful synthon for constructing complex molecular architectures.[1] This guide provides an in-depth examination of its properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, chemists, and drug development professionals.

Section 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is the first step toward its effective utilization in synthesis. The compound typically appears as a light yellow or white to off-white crystalline solid.[2][3][4] The presence of the amino group allows for hydrogen bonding, rendering it soluble in polar organic solvents.[2]

Key Properties Summary
PropertyValueSource(s)
CAS Number 13534-98-0[5][6]
Molecular Formula C₅H₅BrN₂[2][5]
Molecular Weight 173.01 g/mol [5][6]
Melting Point 61-69 °C[5]
Appearance Light yellow solid[3]
Topological Polar Surface Area 38.9 Ų[4][6]
SMILES String Nc1ccncc1Br[5]
InChI Key DDQYSZWFFXOXER-UHFFFAOYSA-N[5]
Spectroscopic Data

Comprehensive spectroscopic data is available for this compound, confirming its structure. This includes ¹H NMR, GC-MS, FTIR, and Raman spectra.[6][7] The mass spectrum prominently features peaks at m/z 172 and 174, corresponding to the isotopic distribution of bromine, and the ESI mass spectrum shows the protonated molecule [M+H]⁺ at 172.9.[3][6]

Section 2: Synthesis Protocol and Mechanistic Rationale

The most common and efficient synthesis of this compound involves the electrophilic bromination of the readily available starting material, 4-aminopyridine.[3][8]

Causality in Experimental Design

The choice of N-bromosuccinimide (NBS) as the brominating agent is strategic.[3] Unlike using elemental bromine (Br₂), which can lead to over-bromination and harsh reaction conditions, NBS provides a milder and more selective source of electrophilic bromine.[9] The reaction is initiated at 0°C to control the exothermic nature of the reaction and to enhance regioselectivity. The amino group at the 4-position is a strong activating group, directing the electrophilic substitution to the ortho positions (3 and 5). Performing the reaction in the dark is crucial as NBS can decompose via free-radical pathways when exposed to light, which would lead to undesired side products.[3]

Visualized Synthesis Workflow

G cluster_reagents Reagents & Conditions cluster_process Process cluster_output Output Reagent1 4-Aminopyridine Step1 1. Dissolve 4-Aminopyridine in MeCN Reagent1->Step1 Reagent2 N-Bromosuccinimide (NBS) Step2 2. Add NBS in batches at 0°C Reagent2->Step2 Solvent Acetonitrile (MeCN) Solvent->Step1 Temp 0°C to RT Temp->Step2 Light Protect from light Step3 3. Stir at RT for 24h Light->Step3 Step1->Step2 Step2->Step3 Step4 4. Monitor by TLC Step3->Step4 Step5 5. Filter and Concentrate Step4->Step5 Step6 6. Purify via Column Chromatography Step5->Step6 Product This compound Step6->Product Yield ~91% Yield Product->Yield

Caption: Workflow for the synthesis of this compound.

Step-by-Step Laboratory Protocol

This protocol is a self-validating system, with an integrated monitoring step to ensure reaction completion before proceeding to purification.

  • Reaction Setup: To a mixture of 4-aminopyridine (20.0 g, 0.21 mol) in acetonitrile (300.0 mL), add N-bromosuccinimide (NBS) (39.8 g, 0.22 mol) in batches at 0°C.[3] The reaction must be protected from light.

  • Reaction Execution: Allow the mixture to warm to room temperature and stir for 24 hours.[3]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]

  • Workup: Upon completion, cool the mixture and filter it. Concentrate the filtrate under reduced pressure.[3]

  • Purification: Purify the resulting residue by flash column chromatography using a silica gel stationary phase and a dichloromethane/methanol (20:1) eluent to yield this compound as a light yellow solid (typical yield: ~91%).[3]

Section 3: Core Reactivity and Strategic Transformations

The synthetic utility of this compound stems from its capacity to undergo a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry for their reliability and functional group tolerance.[1]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The bromine atom at the 3-position is ideally suited for Suzuki-Miyaura coupling, reacting with boronic acids or esters in the presence of a palladium catalyst to form new carbon-carbon bonds.[1][8] This reaction is fundamental for linking the pyridine core to other aryl or alkyl fragments.

Causality: The choice of catalyst, ligand, and base is critical. The pyridine nitrogen and the amino group can coordinate to the palladium center, potentially inhibiting catalytic activity.[10] Therefore, ligands are chosen to modulate the electronic properties and steric environment of the palladium to prevent strong inhibition.[10]

G A This compound Product 4-Amino-3-arylpyridine A->Product B Arylboronic Acid (R-B(OH)₂) B->Product Cat Pd Catalyst (e.g., Pd(PPh₃)₄) Cat->Product Catalytic Cycle Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Toluene/H₂O) Solvent->Product

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination allows for the formation of new carbon-nitrogen bonds by coupling the bromo-position with a primary or secondary amine.[1][11] This reaction provides a direct route to a diverse range of substituted aminopyridines, which are prevalent motifs in pharmaceuticals.

Causality: A significant challenge with this reaction is the use of volatile amines (e.g., methylamine, ethylamine).[12] Standard reaction conditions at elevated temperatures would result in the loss of the amine reagent. The proven solution is to conduct the reaction in a sealed tube, which contains the volatile amine and allows the reaction to proceed to completion at the required temperature (e.g., 80°C).[12] The choice of a bidentate phosphine ligand like dppp or BINAP is crucial to stabilize the palladium catalyst and prevent side reactions.[11][12]

G A This compound Product 3,4-Diaminopyridine Derivative A->Product B Amine (R¹R²NH) B->Product Cat Pd Catalyst (e.g., Pd(OAc)₂) Cat->Product Catalytic Cycle Ligand Ligand (e.g., dppp) Ligand->Product Base Base (e.g., NaOt-Bu) Base->Product

Caption: Generalized Buchwald-Hartwig amination reaction.

Section 4: Applications in Drug Discovery and Materials Science

The versatile reactivity of this compound makes it an indispensable component in multiple fields of chemical R&D.

  • Pharmaceutical Intermediates: It is frequently used in the multi-step synthesis of complex active pharmaceutical ingredients (APIs).[1] Its structure allows for the introduction of specific functionalities that are essential for biological activity.[1] A notable example is its use in fragment-based drug discovery, where it was identified as an inhibitor of the aminoglycoside-modifying enzyme APH(2'')-IVa. Crystallographic studies revealed that the bromine atom forms a critical halogen bond with the enzyme's active site, demonstrating the strategic importance of this functional group.[8]

  • Advanced Materials: Beyond pharmaceuticals, its reactivity profile allows for its incorporation into polymers, dyes, and electronic chemicals.[1] Integrating this molecule into organic electronic materials can lead to enhanced performance in applications such as Organic Light-Emitting Diodes (OLEDs).[1]

Section 5: Safety, Handling, and Storage Protocols

Proper handling of this compound is essential due to its potential hazards. It is classified as harmful if swallowed, causes skin irritation, may cause respiratory irritation, and causes serious eye damage.[13][14][15][16]

GHS Hazard Information
  • Pictograms: Danger[13]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[13][15]

Personal Protective Equipment (PPE) and Handling
  • Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood.[13][14]

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[13][14]

  • Skin Protection: Handle with chemical-impermeable gloves (inspected prior to use). Wear fire/flame resistant and impervious clothing.[13][14]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[13]

  • General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[13]

Storage and Disposal
  • Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[13][14] It is noted as being light-sensitive and should be stored accordingly, potentially under nitrogen.[14] Store apart from incompatible materials and foodstuff containers.[13]

  • Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[13] Do not let the product enter drains.[14]

First-Aid Measures
  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.[13]

  • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[13]

  • If in Eyes: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical help.[13]

  • If Swallowed: Rinse mouth. Get medical help.[13]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular innovation. Its bifunctional nature, enabling sequential and directed modifications through well-established, high-yield reactions like Suzuki and Buchwald-Hartwig couplings, makes it an invaluable asset. For scientists and researchers in drug development and materials science, mastering the application of this versatile intermediate opens a direct pathway to novel and complex chemical entities.

References

4-Amino-3-bromopyridine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 4-Amino-3-bromopyridine (CAS No. 13534-98-0), a pivotal heterocyclic intermediate in modern organic synthesis. Its unique structural arrangement, featuring a pyridine ring substituted with an amino group at the 4-position and a bromine atom at the 3-position, confers a versatile reactivity profile that is highly valued in the fields of medicinal chemistry and materials science.[1][2][3] This document will delve into the core chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights and detailed protocols to support researchers in their synthetic endeavors.

Core Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a white to light yellow crystalline powder.[4][5] The presence of the amino group allows for hydrogen bonding, contributing to its solubility in polar organic solvents.[1] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueSource
CAS Number 13534-98-0[1][2][3][4][5][6][7][8]
Molecular Formula C₅H₅BrN₂[1][5][9][10]
Molecular Weight 173.01 g/mol [1][5][9][10]
Appearance White to off-white or light yellow solid/crystalline powder[4][5]
Melting Point 61-69 °C
Boiling Point 275.8 ± 20.0 °C (Predicted)[5]
Topological Polar Surface Area 38.9 Ų[5][10]
XLogP3 0.9[5][10]
Hydrogen Bond Donor Count 1[5][10]
Hydrogen Bond Acceptor Count 2[5][10]

Synonyms: 3-Bromo-4-aminopyridine, 3-Bromo-4-pyridinamine, 3-Bromopyridin-4-amine.[1]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most commonly achieved through the electrophilic bromination of 4-aminopyridine. The choice of N-bromosuccinimide (NBS) as the brominating agent is strategic; it provides a reliable and selective source of electrophilic bromine under mild conditions, minimizing the formation of polybrominated byproducts. Acetonitrile is an ideal solvent due to its polarity, which aids in the dissolution of the starting material, and its relative inertness under the reaction conditions. The reaction is typically performed at a low initial temperature to control the exothermic nature of the bromination and then allowed to proceed at room temperature to ensure completion.

Experimental Protocol: Synthesis from 4-Aminopyridine

Materials:

  • 4-Aminopyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Dichloromethane

  • Methanol

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, ice bath, filtration apparatus, rotary evaporator)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-aminopyridine (1.0 eq) in acetonitrile.[4][5]

  • Bromination: Cool the solution to 0 °C using an ice bath. Add N-bromosuccinimide (1.05 eq) portion-wise, ensuring the temperature remains low.[4][5] It is crucial to protect the reaction from light to prevent radical side reactions.[4]

  • Reaction Progression: After the addition of NBS is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.[4][5]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.[4][5]

  • Work-up: Upon completion, cool the mixture and filter to remove any solid byproducts.[4][5]

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue is then purified by flash column chromatography on silica gel, using a dichloromethane/methanol (e.g., 20:1) eluent system to afford the pure this compound as a light yellow solid.[4][5]

The mass spectrum (ESI) should show a peak at m/z: 172.9 [M+H]⁺, confirming the successful synthesis of the target compound.[4]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The bromine atom at the 3-position is particularly amenable to a variety of cross-coupling reactions, which are foundational in modern medicinal chemistry for the construction of complex molecular architectures.[2]

Reactivity_of_4_Amino_3_bromopyridine cluster_coupling Cross-Coupling Reactions cluster_products Resulting Scaffolds main This compound suzuki Suzuki Coupling (with Boronic Acids) main->suzuki Pd catalyst stille Stille Coupling (with Organostannanes) main->stille Pd catalyst buchwald Buchwald-Hartwig Amination (with Amines) main->buchwald Pd catalyst biaryls Biaryl Pyridines suzuki->biaryls alkenyl Alkenyl Pyridines stille->alkenyl amino_derivs Substituted 4-Aminopyridines buchwald->amino_derivs

Figure 1: Key cross-coupling reactions involving this compound.

The palladium-catalyzed Suzuki, Stille, and Buchwald-Hartwig reactions are cornerstone methodologies that leverage the reactivity of the C-Br bond.[2] These reactions enable the formation of C-C and C-N bonds, respectively, providing access to a diverse range of substituted pyridine derivatives. The amino group, in turn, can be a site for further functionalization or can modulate the electronic properties of the pyridine ring, influencing its reactivity and biological activity.

Applications in Drug Discovery and Materials Science

This compound is a crucial building block in the synthesis of active pharmaceutical ingredients (APIs).[2] Its ability to introduce specific structural motifs is essential for the biological activity of many drug candidates.[2] For instance, it has been identified as a fragment-based inhibitor of the aminoglycoside-modifying enzyme APH(2'')-IVa, where crystallographic studies have revealed key hydrogen bonding and halogen bonding interactions with the enzyme's active site.[11]

Beyond pharmaceuticals, its versatile reactivity makes it a valuable component in the development of advanced materials.[2] It can be incorporated into polymers, dyes, and organic electronic materials, such as those used in Organic Light Emitting Diodes (OLEDs), to impart desired properties and enhance performance.[2]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[6][10][12][13] It may also cause respiratory irritation.[6][12][13] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses with side-shields or a face shield, and a dust mask, should be worn when handling this compound.[12] Work should be conducted in a well-ventilated area, preferably in a fume hood.[12][13] In case of contact with eyes, rinse cautiously with water for several minutes.[12] If swallowed, seek immediate medical attention.[13]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13] The compound is light-sensitive and should be stored accordingly, potentially under an inert atmosphere of nitrogen.[12]

Spectral Data

The identity and purity of this compound can be confirmed by various spectroscopic techniques. Representative data includes:

  • ¹H NMR: Spectral data is available and can be used to confirm the structure.[10]

  • Mass Spectrometry (GC-MS): Typically shows molecular ion peaks at m/z 172 and 174, corresponding to the bromine isotopes.[10]

  • IR Spectroscopy: Characteristic peaks for the amino group and the aromatic ring can be observed.[10]

  • Raman Spectroscopy: Provides complementary vibrational information.[10]

Researchers can access free spectral data from resources like SpectraBase for comparison.[14]

References

Synthesis of 4-Amino-3-bromopyridine from 4-aminopyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Amino-3-bromopyridine, a pivotal intermediate in the development of novel therapeutics and functional materials.[1] The document delves into the mechanistic intricacies of the electrophilic aromatic substitution, detailing a robust and scalable experimental protocol for the bromination of 4-aminopyridine using N-bromosuccinimide (NBS). This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights to ensure procedural success, safety, and high-purity outcomes. All quantitative data, experimental workflows, and reaction mechanisms are presented with clarity through structured tables and visual diagrams.

Introduction: The Strategic Importance of this compound

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique trifunctional scaffold, featuring a pyridine core, an activating amino group, and a synthetically versatile bromine handle, renders it an invaluable building block for the synthesis of complex molecular architectures.[1] The strategic placement of the bromine atom ortho to the amino group allows for a wide array of subsequent cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the facile introduction of diverse functionalities. This versatility has positioned this compound as a key intermediate in the synthesis of a multitude of biologically active compounds, including kinase inhibitors and other targeted therapeutics.

Mechanistic Insights: The Regioselective Bromination of 4-Aminopyridine

The synthesis of this compound from 4-aminopyridine is achieved through an electrophilic aromatic substitution reaction. The choice of N-bromosuccinimide (NBS) as the brominating agent is crucial, as it provides a mild and selective source of electrophilic bromine.[2][3]

Activation of the Pyridine Ring

The pyridine ring is inherently electron-deficient and thus generally unreactive towards electrophilic aromatic substitution. However, the presence of the strongly activating amino group at the 4-position significantly increases the electron density of the ring, particularly at the ortho (C3 and C5) and para (relative to the amino group, which is the nitrogen atom of the ring) positions.[4] This activation is a prerequisite for successful bromination under mild conditions.

The Role of N-Bromosuccinimide (NBS)

NBS serves as a stable, crystalline solid that, under the reaction conditions, acts as a source of an electrophilic bromine species (Br+). The polarization of the N-Br bond in NBS, enhanced by the electron-withdrawing succinimide moiety, facilitates the attack by the electron-rich pyridine ring.[2][3] In some cases, trace amounts of acid can protonate the carbonyl oxygen of NBS, further increasing the electrophilicity of the bromine atom.[5][6]

Regioselectivity: The Ortho-Directing Effect

The amino group at the C4 position is a powerful ortho-, para-directing group. In the case of 4-aminopyridine, the positions ortho to the amino group are C3 and C5. Due to the symmetry of the molecule, these positions are electronically equivalent. The electrophilic bromine will preferentially attack these electron-rich positions. The reaction results in the selective formation of this compound, with minimal formation of other isomers.

Reaction_Mechanism Mechanism of Electrophilic Bromination of 4-Aminopyridine cluster_0 Step 1: Attack of the Pyridine Ring on NBS cluster_1 Step 2: Deprotonation and Re-aromatization 4-aminopyridine 4-Aminopyridine NBS N-Bromosuccinimide (NBS) Intermediate_1 Sigma Complex (Arenium Ion) 4-aminopyridine->Intermediate_1 Electrophilic Attack NBS->Intermediate_1 Provides Br+ Succinimide_anion Succinimide Anion Intermediate_1->Succinimide_anion Forms Product This compound Intermediate_1->Product Deprotonation

Caption: Electrophilic aromatic substitution mechanism.

Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (g)MolesPurity
4-Aminopyridine94.1120.00.21>99%
N-Bromosuccinimide (NBS)177.9839.80.22>98%
Acetonitrile (MeCN)41.05300 mL-Anhydrous
Dichloromethane (DCM)84.93--ACS Grade
Methanol (MeOH)32.04--ACS Grade
Silica Gel---230-400 mesh
Step-by-Step Procedure
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminopyridine (20.0 g, 0.21 mol) and acetonitrile (300.0 mL).

  • Cooling: Cool the resulting mixture to 0 °C in an ice bath.

  • Addition of NBS: While stirring, add N-bromosuccinimide (NBS) (39.8 g, 0.22 mol) in portions over 15-20 minutes, ensuring the temperature remains below 5 °C. The reaction should be protected from light by wrapping the flask in aluminum foil.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of dichloromethane/methanol (20:1).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature and filter the solid succinimide byproduct.[1]

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient eluent of dichloromethane/methanol (starting with 100% DCM and gradually increasing the polarity to a 20:1 DCM/MeOH mixture).

  • Isolation: Combine the fractions containing the desired product and concentrate under reduced pressure to afford this compound as a light-yellow solid. A typical yield is around 33.2 g (91.4%).[1]

Experimental_Workflow Experimental Workflow for Synthesis Start Start Reagents Combine 4-aminopyridine and Acetonitrile Start->Reagents Cooling Cool to 0 °C Reagents->Cooling Addition Add NBS in portions Cooling->Addition Reaction Stir at RT for 24h (protect from light) Addition->Reaction TLC Monitor by TLC Reaction->TLC Workup Filter to remove succinimide TLC->Workup Reaction Complete Concentration1 Concentrate filtrate Workup->Concentration1 Purification Column Chromatography (DCM/MeOH) Concentration1->Purification Concentration2 Concentrate pure fractions Purification->Concentration2 Product Obtain this compound Concentration2->Product

Caption: Step-by-step experimental workflow.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

TechniqueExpected Results
Appearance Light yellow solid
Mass Spectrometry (ESI) m/z: 172.9 [M+H]+[1]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.05 (s, 1H), 7.85 (d, J=5.2 Hz, 1H), 6.70 (d, J=5.2 Hz, 1H), 4.65 (br s, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 150.2, 148.9, 145.6, 112.9, 100.8
IR (KBr, cm⁻¹) 3450-3300 (N-H stretching), 1620 (C=C stretching), 1580 (N-H bending), 820 (C-Br stretching)

Safety Precautions

  • 4-Aminopyridine: Highly toxic. Avoid inhalation, ingestion, and skin contact. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • N-Bromosuccinimide: Irritant. Avoid contact with skin and eyes. Handle in a fume hood.

  • Acetonitrile, Dichloromethane, Methanol: Flammable and toxic. Handle in a fume hood and avoid sources of ignition.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The synthesis of this compound from 4-aminopyridine via electrophilic bromination with NBS is a reliable and high-yielding procedure. A thorough understanding of the reaction mechanism, particularly the activating and directing effects of the amino group, is key to appreciating the regioselectivity of the transformation. The detailed experimental protocol and safety guidelines presented in this technical guide are designed to enable researchers to confidently and safely produce this valuable synthetic intermediate for their research and development endeavors.

References

4-Amino-3-bromopyridine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Amino-3-bromopyridine is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its distinct molecular architecture, characterized by an amino group at the 4-position and a bromine atom at the 3-position of the pyridine ring, confers a unique reactivity profile. This guide provides an in-depth exploration of the molecular structure, spectroscopic properties, synthesis, and reactivity of this compound. Furthermore, it offers detailed, field-tested protocols for its application in key synthetic transformations and essential safety information for its handling. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and organic synthesis.

Molecular Structure and Physicochemical Properties

The strategic placement of the electron-donating amino group and the sterically demanding, electron-withdrawing bromine atom on the pyridine nucleus dictates the molecule's chemical behavior.[1] This substitution pattern creates a unique electronic landscape, influencing the regioselectivity of subsequent chemical modifications.

Spectroscopic Data

Accurate characterization of this compound is fundamental for its use in synthesis. The following table summarizes its key spectroscopic and physical properties.

PropertyValueSource
Molecular Formula C₅H₅BrN₂[2]
Molecular Weight 173.01 g/mol [1][3]
Appearance White to off-white crystalline powder[4]
Melting Point 61-69 °C[5]
¹H NMR See PubChem for spectrum[2]
IR Spectrum See SpectraBase for spectrum[6]
Mass Spectrum m/z: 172.9 [M+H]⁺[7]

Molecular Structure Visualization

Caption: 2D structure of this compound.

Synthesis of this compound

The most prevalent and reliable synthesis of this compound involves the electrophilic bromination of 4-aminopyridine.[1] The choice of brominating agent and the scrupulous control of reaction conditions are paramount to ensure high yields and prevent the formation of polysubstituted byproducts.

Recommended Synthetic Protocol

This protocol details a robust and scalable method for the synthesis of this compound.

Materials:

  • 4-Aminopyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 4-aminopyridine (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.05-1.1 eq) portion-wise at 0 °C. The reaction should be protected from light.[7]

  • Reaction Progression: Allow the reaction mixture to stir at room temperature for 24 hours.[7]

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture and filter. Concentrate the filtrate under reduced pressure.[7]

  • Purification: The crude residue is purified by flash column chromatography on silica gel, eluting with a dichloromethane/methanol (20:1) mixture to yield the pure product as a light yellow solid.[7]

synthesis_workflow cluster_synthesis Synthesis Workflow start Dissolve 4-aminopyridine in acetonitrile add_nbs Add NBS at 0°C start->add_nbs react Stir at RT for 24h add_nbs->react monitor Monitor by TLC react->monitor workup Filter and Concentrate monitor->workup purify Column Chromatography workup->purify product This compound purify->product

Caption: A streamlined workflow for the synthesis of this compound.

Reactivity and Key Applications in Synthesis

This compound is a versatile intermediate, primarily due to the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions.[8] This functionality allows for the facile introduction of a wide array of substituents, making it an invaluable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[8]

Cross-Coupling Reactions
  • Suzuki-Miyaura Coupling: The bromine atom is readily substituted with various aryl, heteroaryl, or vinyl groups using boronic acids or their esters in the presence of a palladium catalyst and a base.[1][8] This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl structures.

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling this compound with a diverse range of primary and secondary amines.[8][9] This is a powerful method for synthesizing complex amine-containing molecules.

  • Other Couplings: The molecule also participates in other cross-coupling reactions such as Stille and Sonogashira couplings, further expanding its synthetic utility.[8]

Electrophilic Substitution

The amino group at the 4-position is a strong activating group, directing electrophilic substitution to the positions ortho to it (positions 3 and 5). However, the presence of the bromine at position 3 sterically hinders and electronically deactivates this position, making the 5-position the most likely site for further electrophilic attack.

reactivity_diagram cluster_reactivity Reactivity Profile AABP This compound C-Br bond Pyridine Ring Suzuki Suzuki Coupling Aryl/Vinyl Boronic Acids AABP:f0->Suzuki Buchwald Buchwald-Hartwig Amination Primary/Secondary Amines AABP:f0->Buchwald Other Other Couplings Stille, Sonogashira, etc. AABP:f0->Other SEAr Electrophilic Substitution at C5 position AABP:f1->SEAr

Caption: Key reaction pathways for this compound.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. It is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[10][11] It may also cause respiratory irritation.[11]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[10]

  • Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray.[10][11] Do not eat, drink, or smoke when using this product.[10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

  • First Aid:

    • If swallowed: Get medical help. Rinse mouth.[10]

    • If on skin: Wash with plenty of water. If skin irritation occurs, get medical help.[10]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

Conclusion

This compound stands out as a highly versatile and valuable reagent in organic synthesis. Its unique structural and electronic properties allow for a broad spectrum of chemical transformations, positioning it as a key intermediate in the synthesis of pharmaceuticals and advanced materials.[8] A comprehensive understanding of its synthesis, reactivity, and safe handling procedures is essential for leveraging its full potential in research and development endeavors.

References

Spectroscopic Data of 4-Amino-3-bromopyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-bromopyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, including the presence of an amino group and a bromine atom on the pyridine ring, make it a versatile building block for the synthesis of various biologically active compounds. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives. This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering insights into the correlation between its molecular structure and its spectral characteristics.

Molecular Structure and Spectroscopic Overview

The structural formula of this compound is presented below. The numbering of the pyridine ring atoms is crucial for the assignment of spectroscopic signals.

Caption: Molecular structure of this compound with atom numbering.

The following sections will delve into the detailed analysis of the NMR, IR, and MS data, providing a clear rationale for the interpretation of the observed spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals for the three aromatic protons and the protons of the amino group. The electron-donating amino group and the electron-withdrawing bromine atom and pyridine nitrogen significantly influence the chemical shifts of the aromatic protons.

Experimental Protocol:

A typical protocol for acquiring a ¹H NMR spectrum involves dissolving a few milligrams of the sample in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and recording the spectrum on a 300 or 500 MHz NMR spectrometer.

G cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Acquisition cluster_data_proc Data Processing a Weigh ~5-10 mg of This compound b Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) a->b c Transfer to NMR tube b->c d Insert sample into NMR spectrometer c->d e Tune and shim the probe d->e f Acquire ¹H NMR spectrum e->f g Fourier transform f->g h Phase and baseline correction g->h i Integrate and reference peaks h->i

Caption: Workflow for ¹H NMR Spectroscopy.

Data Interpretation:

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.1Singlet-
H-5~6.7Doublet~5.5
H-6~8.0Doublet~5.5
-NH₂~4.5-5.5Broad Singlet-

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The proton at position 2 (H-2) appears as a singlet due to the absence of adjacent protons. The protons at positions 5 and 6 (H-5 and H-6) exhibit a doublet splitting pattern due to their coupling with each other. The amino protons typically appear as a broad singlet, and their chemical shift can be highly variable and may exchange with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Data Interpretation:

CarbonChemical Shift (δ, ppm)
C-2~148
C-3~105
C-4~150
C-5~115
C-6~145

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The chemical shifts of the carbon atoms are influenced by the electronegativity of the neighboring atoms. The carbon atom bonded to the bromine (C-3) is expected to be significantly shielded compared to the other carbons. The carbon atom attached to the amino group (C-4) and the carbons adjacent to the nitrogen atom (C-2 and C-6) are expected to be deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

For a solid sample like this compound, the IR spectrum can be obtained using the KBr pellet method or as a thin film by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.[1]

G cluster_sample_prep Sample Preparation (KBr Pellet) cluster_ir_acq IR Acquisition a Grind ~1-2 mg of sample with ~100-200 mg of dry KBr b Press the mixture into a transparent pellet a->b c Place the pellet in the FT-IR spectrometer b->c d Acquire the IR spectrum c->d

Caption: Workflow for FT-IR Spectroscopy (KBr Pellet Method).

Data Interpretation:

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H stretchPrimary Amine (-NH₂)
3100-3000C-H stretchAromatic C-H
1640-1600N-H bendPrimary Amine (-NH₂)
1600-1450C=C and C=N stretchPyridine Ring
1300-1000C-N stretchAromatic Amine
700-500C-Br stretchBromoalkane

The presence of a primary amine is confirmed by the N-H stretching and bending vibrations. The aromatic C-H stretching and the characteristic ring stretching vibrations confirm the pyridine core. The C-Br stretching vibration is typically observed in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

Experimental Protocol:

Electron Ionization (EI) or Electrospray Ionization (ESI) are common ionization techniques for a molecule like this compound. For EI-MS, the sample is vaporized and bombarded with a high-energy electron beam. For ESI-MS, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer as a fine spray.

G cluster_sample_intro Sample Introduction cluster_ionization Ionization (EI) cluster_mass_analysis Mass Analysis a Introduce sample into the ion source (e.g., via direct probe or GC) b Bombard sample with 70 eV electrons a->b c Accelerate and separate ions based on m/z ratio b->c d Detect ions c->d

Caption: Workflow for Electron Ionization Mass Spectrometry.

Data Interpretation:

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units.

Molecular Weight: 173.01 g/mol

Expected Molecular Ion Peaks (m/z):

  • M⁺: 172 (containing ⁷⁹Br)

  • M+2: 174 (containing ⁸¹Br)

An Electrospray Ionization (ESI) mass spectrum would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 173.9.

Fragmentation Pattern:

Under electron ionization, the molecular ion can undergo fragmentation. A plausible fragmentation pathway is the loss of a bromine radical, leading to a fragment ion at m/z 93.

G M [C₅H₅BrN₂]⁺˙ m/z = 172/174 F1 [C₅H₅N₂]⁺ m/z = 93 M->F1 - Br•

Caption: Plausible fragmentation of this compound in EI-MS.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound, enabling its unequivocal identification and structural characterization. The ¹H and ¹³C NMR spectra reveal the detailed connectivity of the atoms, the IR spectrum confirms the presence of key functional groups, and the mass spectrum provides the molecular weight and insights into its fragmentation behavior. This detailed spectroscopic information is indispensable for quality control in synthesis and for the confident use of this compound as a key intermediate in the development of new chemical entities.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Amino-3-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Physicochemical Landscape of a Key Building Block

In the realm of medicinal chemistry and organic synthesis, 4-Amino-3-bromopyridine stands as a pivotal intermediate, its unique substitution pattern offering a versatile scaffold for the construction of complex molecular architectures.[1][2] The strategic placement of an amino group and a bromine atom on the pyridine ring paves the way for a multitude of synthetic transformations.[1][2] However, the successful application of this compound, from reaction work-ups to formulation development, is fundamentally governed by its physicochemical properties—namely, its solubility and stability. This guide provides a comprehensive technical overview of these critical parameters. As direct quantitative data for this specific molecule is not extensively published, this document emphasizes the robust experimental methodologies required to elucidate these properties, drawing upon established principles and data from closely related analogues to provide a predictive framework.

Part 1: Unraveling the Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its behavior in various experimental and physiological environments. Understanding the solubility of this compound is paramount for its effective use in synthesis, purification, and formulation.

Theoretical Considerations and Predictions

This compound's structure, featuring a polar amino group capable of hydrogen bonding and a more nonpolar brominated pyridine core, suggests a nuanced solubility profile.[1] The amino group is expected to confer solubility in polar solvents, particularly protic ones like water and alcohols, through hydrogen bond formation.[1][3] Conversely, the bromine atom and the pyridine ring itself introduce a degree of hydrophobicity, which may limit its aqueous solubility compared to its non-brominated counterpart, 4-aminopyridine. The solubility is also anticipated to be pH-dependent due to the basicity of the pyridine nitrogen and the amino group.

Based on data for analogous compounds like 2-aminopyridine and 4-aminopyridine, we can predict the following solubility trends for this compound:

  • High Solubility: In polar aprotic solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[4][5]

  • Moderate to Good Solubility: In polar protic solvents like methanol, ethanol, and isopropanol.[4][5]

  • Moderate Solubility: In solvents of intermediate polarity like acetone and ethyl acetate.[6][7]

  • Low Solubility: In nonpolar solvents such as n-hexane and cyclohexane.[4][5]

  • pH-Dependent Aqueous Solubility: Increased solubility in acidic aqueous solutions due to the formation of the corresponding pyridinium salt.

Quantitative Solubility Data (Predicted)

While specific experimental data for this compound is scarce, the following table provides a predicted solubility profile based on the behavior of similar aminopyridines. These values should be experimentally verified.

Solvent SystemPredicted Solubility at 25°CRationale and Causality
Water (pH 7.0)Low to ModerateThe amino group promotes aqueous solubility, but the bromine atom increases hydrophobicity, likely reducing solubility compared to 4-aminopyridine.
0.1 M HClHighProtonation of the pyridine nitrogen and the amino group will form a highly water-soluble salt.
0.1 M NaOHLowThe compound will be in its free base form, which is less polar and thus less soluble in aqueous media.
MethanolHighA polar protic solvent capable of hydrogen bonding with the amino group.
EthanolHighSimilar to methanol, it is a good solvent for polar compounds.
AcetoneModerateA polar aprotic solvent that can interact with the dipole moment of the molecule.[6][7]
AcetonitrileModerateA polar aprotic solvent, with solubility likely influenced by the overall polarity of the molecule.[4][5]
DichloromethaneModerate to LowA non-polar aprotic solvent; solubility will depend on the balance of polar and non-polar characteristics of the molecule.
n-HexaneVery LowA non-polar solvent with weak interactions with the polar functional groups of the molecule.[4][5]
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility. This protocol is designed to be a self-validating system, ensuring equilibrium is reached and accurately measured.

Objective: To determine the equilibrium solubility of this compound in a range of relevant solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, pH-adjusted buffers, organic solvents)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24-48 hours. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration plateaus.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of this compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or µg/mL.

Diagram of the Shake-Flask Solubility Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis prep1 Add excess solid to solvent prep2 Known volume of solvent equil1 Incubate at constant T° (e.g., 24-48h) prep2->equil1 Start Equilibration equil2 Orbital Shaking sample1 Settle excess solid equil2->sample1 End Equilibration sample2 Filter supernatant (0.45µm) sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 Quantify by HPLC-UV sample3->sample4 result Solubility Data (mg/mL) sample4->result

Caption: Workflow for thermodynamic solubility determination.

Part 2: Assessing the Stability of this compound

The chemical stability of a compound dictates its shelf-life, storage conditions, and potential degradation pathways. A thorough understanding of this compound's stability is essential for ensuring its quality and for identifying potential impurities that may arise during storage or processing.

Anticipated Stability Profile and Degradation Pathways

Based on the chemical structure of this compound and the known stability of related compounds, several potential degradation pathways can be hypothesized:

  • Oxidation: The electron-rich pyridine ring and the amino group are susceptible to oxidation. This could lead to the formation of N-oxides or hydroxylated derivatives. Studies on 3,4-diaminopyridine have shown the formation of N-oxides and nitro-derivatives under oxidative stress.

  • Hydrolysis: While the pyridine ring is generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to ring-opening or other hydrolytic degradation.

  • Photodegradation: Aromatic amines can be susceptible to photodegradation. Exposure to UV light may induce photochemical reactions, leading to dimerization, oxidation, or other transformations. A study on 4-aminopyridine, however, showed good stability in capsules when protected from light.[8]

  • Thermal Degradation: At elevated temperatures, the compound may undergo decomposition. The specific degradation products would depend on the temperature and the presence of other reactive species.

Summary of Predicted Stability
Stress ConditionPredicted StabilityPotential Degradation Products
Acidic (e.g., 0.1 M HCl)Likely StableGenerally, pyridine rings are stable in acid. Protonation may protect the ring from some reactions.
Basic (e.g., 0.1 M NaOH)Potentially LabileThe free base may be more susceptible to oxidation or other base-catalyzed reactions.
Oxidative (e.g., 3% H₂O₂)SusceptibleN-oxides, hydroxylated pyridines, and potentially de-amination or de-bromination products.
Photolytic (UV/Vis light)Potentially LabilePhotoproducts could include dimers, oxidized species, or rearranged molecules.
Thermal (e.g., 60°C)Likely Stable (solid)In solution, degradation may be accelerated. Degradation products are difficult to predict without experimental data.
Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is a systematic way to investigate the intrinsic stability of a compound and to develop a stability-indicating analytical method.

Objective: To identify the potential degradation products of this compound under various stress conditions and to develop a stability-indicating HPLC method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Photostability chamber

  • Oven

  • HPLC-UV/PDA or HPLC-MS system

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or a slightly elevated temperature for a defined period.

    • Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period.

    • Thermal Degradation: Expose a solid sample and a solution sample to elevated temperatures (e.g., 60°C or 80°C) for a defined period.

    • Photodegradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using an HPLC method with a photodiode array (PDA) detector or a mass spectrometer (MS).

  • Method Development: The goal is to develop an HPLC method that can separate the parent compound from all significant degradation products. This is crucial for a "stability-indicating" method.

  • Peak Purity Analysis: Use the PDA detector to assess the peak purity of the parent compound and the degradation products to ensure that each peak represents a single component.

  • Identification of Degradants: If an HPLC-MS system is used, the mass-to-charge ratio of the degradation products can provide valuable information for their structural elucidation.

Diagram of the Forced Degradation Study Logic:

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcomes start This compound (Stock Solution) acid Acidic (HCl, Δ) start->acid base Basic (NaOH) start->base oxid Oxidative (H₂O₂) start->oxid thermal Thermal (Δ) start->thermal photo Photolytic (UV/Vis) start->photo hplc HPLC-UV/PDA or HPLC-MS acid->hplc base->hplc oxid->hplc thermal->hplc photo->hplc purity Peak Purity Analysis hplc->purity pathways Degradation Pathways purity->pathways method Stability-Indicating Method purity->method impurities Impurity Profile pathways->impurities

References

4-Amino-3-bromopyridine as a versatile chemical reagent

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Amino-3-bromopyridine: A Versatile Chemical Reagent

Abstract

This compound (CAS No. 13534-98-0) has emerged as a cornerstone building block in modern synthetic chemistry. Its unique trifunctional nature, featuring a pyridine core, a nucleophilic amino group, and a strategically positioned bromine atom, renders it an exceptionally versatile reagent. The bromine atom serves as a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the facile construction of complex molecular architectures.[1] This guide provides an in-depth analysis of the synthesis, physicochemical properties, core reactivity, and diverse applications of this compound, with a focus on its utility for researchers, medicinal chemists, and drug development professionals. Detailed, field-proven protocols and mechanistic insights are provided to empower scientists in leveraging this reagent to its full potential.

Introduction: The Strategic Value of a Trifunctional Pyridine

In the landscape of organic synthesis, heterocyclic compounds are of paramount importance, forming the structural core of countless pharmaceuticals, agrochemicals, and advanced materials.[2] Among these, pyridine derivatives are particularly significant. This compound distinguishes itself through the precise arrangement of its functional groups, which imparts a unique and highly valuable reactivity profile.

  • The Pyridine Core: Provides a rigid scaffold and influences the electronic properties of the molecule, often playing a crucial role in binding interactions with biological targets.

  • The 4-Amino Group: Acts as a hydrogen bond donor and can be a key pharmacophoric feature. It also modulates the electron density of the pyridine ring, influencing the reactivity of the bromine atom.

  • The 3-Bromo Substituent: This is the primary reactive site for synthetic elaboration. Its position ortho to the amino group allows for unique steric and electronic interactions and provides a handle for the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl moieties through robust and predictable cross-coupling chemistry.[1][3]

This combination makes this compound an invaluable intermediate for constructing libraries of complex molecules, particularly in the pursuit of novel active pharmaceutical ingredients (APIs).[1][4]

Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use. This compound is typically a light yellow or off-white crystalline solid.[5]

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 13534-98-0[6]
Molecular Formula C₅H₅BrN₂[7]
Molecular Weight 173.01 g/mol [6][7]
Appearance White to light yellow solid/crystalline powder[2][5]
Melting Point 61-69 °C[6]
Boiling Point 275.8±20.0 °C (Predicted)[5]
Solubility Soluble in polar organic solvents like methanol and dichloromethane.[2]
pKa Data not readily available; the amino group provides basicity.
Spectroscopic Signature

Characterization is typically achieved through standard spectroscopic methods. While spectra can vary slightly based on solvent and instrumentation, the following provides a reference for verification.[7][8]

  • ¹H NMR: Protons on the pyridine ring will appear as distinct signals in the aromatic region. The amino protons will typically present as a broad singlet.

  • ¹³C NMR: The spectrum will show five distinct carbon signals corresponding to the pyridine ring.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio), with the molecular ion peak [M+H]⁺ observed around m/z 173 and 175.[9]

  • Infrared (IR) Spectroscopy: Key stretches will include N-H bands for the amine and C=C/C=N bands for the aromatic ring.[7]

Synthesis of this compound: A Validated Protocol

The most common and efficient synthesis of this compound involves the regioselective bromination of 4-aminopyridine.[9][10] The use of N-Bromosuccinimide (NBS) is preferred over elemental bromine for its milder nature and ease of handling, which minimizes the formation of polybrominated byproducts.

Experimental Protocol: Synthesis via Electrophilic Bromination
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-aminopyridine (1.0 eq) and acetonitrile (approx. 15 mL per gram of 4-aminopyridine).[9] Cool the resulting mixture to 0 °C in an ice bath. The reaction should be protected from light to prevent radical side reactions with NBS.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) to the cooled mixture in small portions over 15-20 minutes.[9] Causality Insight: Portion-wise addition at 0 °C is critical to control the exotherm of the reaction and to maximize the regioselectivity of bromination at the C3 position, which is activated by the C4 amino group.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.[9]

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting 4-aminopyridine is consumed.

  • Work-up and Purification: Upon completion, cool the mixture and filter to remove the succinimide byproduct. The filtrate is then concentrated under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel, typically using a gradient of dichloromethane and methanol (e.g., 20:1), to afford this compound as a light yellow solid.[9] A yield of over 90% can be expected with this protocol.[9]

Diagram: Synthesis Workflow```dot

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_purification 3. Work-up & Purification Start 4-Aminopyridine in Acetonitrile IceBath Cool to 0 °C Start->IceBath Protect from light AddNBS Add NBS (1.05 eq) in portions IceBath->AddNBS Stir Stir at RT for 24h AddNBS->Stir TLC Monitor by TLC Stir->TLC Filter Filter Succinimide TLC->Filter Concentrate Concentrate Filtrate Filter->Concentrate Column Silica Gel Chromatography (DCM/MeOH) Concentrate->Column Product This compound Column->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Experimental Protocol: Suzuki-Miyaura Coupling

    • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base, typically an aqueous solution of K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq). [11][12] 2. Solvent: Add a solvent system, often a mixture of an organic solvent like 1,4-dioxane or toluene and water. [11]Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Causality Insight: Degassing is essential to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

    • Reaction Execution: Heat the mixture with stirring, typically to 80-100 °C, for 2-12 hours.

    • Monitoring & Work-up: Monitor by TLC or LC-MS. Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate. The organic layers are combined, dried over Na₂SO₄, and concentrated.

    • Purification: Purify the crude product by silica gel chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, coupling the bromopyridine with a primary or secondary amine. [13][14]

  • Mechanistic Rationale: Similar to the Suzuki coupling, the cycle involves oxidative addition of the aryl bromide to Pd(0). The resulting complex then coordinates with the amine. A base facilitates the deprotonation of the coordinated amine to form a palladium-amido complex, which then undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. [13]The choice of phosphine ligand is critical and often requires screening for optimal results.

G Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII Ar-Pd(II)L-Br OxAdd->PdII AmineCoord Amine Coordination (R₂NH) PdII->AmineCoord PdII_Amine [Ar-Pd(II)L(R₂NH)]⁺Br⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (+ Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L(NR₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product ArBr This compound ArBr->OxAdd Amine R₂NH Amine->AmineCoord Base Base (e.g., NaOtBu) Base->Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

  • Experimental Protocol: Buchwald-Hartwig Amination

    • Reaction Setup: In an inert atmosphere (glovebox or Schlenk line), charge a vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq). [15] 2. Reagent Addition: Add this compound (1.0 eq), the desired amine (1.1-1.2 eq), and an anhydrous aprotic solvent like toluene or dioxane.

    • Reaction Execution: Heat the mixture with stirring, typically between 80-110 °C, until the starting material is consumed.

    • Work-up & Purification: After cooling, quench the reaction carefully with water. Extract the product with an organic solvent, dry the combined organic phases, and concentrate. Purify by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is the method of choice for forming a C(sp²)-C(sp) bond, linking the bromopyridine to a terminal alkyne. [16]This reaction is invaluable for introducing linear, rigid acetylenic linkers into molecular structures.

  • Mechanistic Rationale: The reaction traditionally employs a dual catalytic system. A palladium cycle, similar to those above, activates the bromopyridine. A copper(I) co-catalyst activates the terminal alkyne by forming a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-aryl intermediate. Reductive elimination yields the final product. [16][17]Copper-free protocols have also been developed to avoid issues with homocoupling of the alkyne (Glaser coupling). [18][19]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂-Br Pd0->PdII Oxidative Addition PdII_Alkynyl Ar-Pd(II)L₂-C≡CR PdII->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkynyl->Product CuX Cu(I)X CuAcetylide Cu(I)-C≡CR CuX->CuAcetylide + R-C≡CH + Base CuAcetylide->PdII CuAcetylide->CuX To Pd Cycle ArBr This compound ArBr->PdII Alkyne R-C≡CH

Caption: Catalytic cycles of the copper-catalyzed Sonogashira coupling.

  • Experimental Protocol: Sonogashira Coupling

    • Reaction Setup: To a flask, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) under an inert atmosphere. [20] 2. Reagent Addition: Add a solvent such as triethylamine or a mixture of THF and triethylamine. The amine acts as both the solvent and the base. Add the terminal alkyne (1.1-1.5 eq).

    • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

    • Work-up & Purification: Concentrate the reaction mixture. Redissolve the residue in an organic solvent and wash with aqueous ammonium chloride to remove copper salts. Dry the organic phase and purify by column chromatography.

Applications in Drug Discovery and Materials Science

The synthetic accessibility of diverse derivatives makes this compound a high-value starting material.

  • Medicinal Chemistry: It serves as a key intermediate in the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents. Its ability to be elaborated into 3,4-disubstituted pyridine cores is particularly valuable for probing structure-activity relationships (SAR). For example, it has been identified as a fragment-based inhibitor of the aminoglycoside-modifying enzyme APH(2'')-IVa. [10]* Materials Science: The rigid, aromatic structures that can be synthesized using this reagent are useful in the development of organic electronic materials, such as those for Organic Light-Emitting Diodes (OLEDs), and functional polymers. [1]

Table 2: Example Scaffolds Derived from this compound
Reaction TypeCoupling PartnerResulting ScaffoldPotential Application Area
Suzuki-Miyaura Phenylboronic acid4-Amino-3-phenylpyridineBiaryl scaffolds for kinase inhibitors
Buchwald-Hartwig Morpholine4-Amino-3-(morpholin-4-yl)pyridineSaturated heterocycles in CNS drugs
Sonogashira Phenylacetylene4-Amino-3-(phenylethynyl)pyridineRigid linkers, molecular electronics

Safety, Handling, and Storage

Proper handling is essential when working with this compound.

  • Hazard Profile: It is harmful if swallowed (Acute Tox. 4), causes skin irritation (Skin Irrit. 2), and causes serious eye damage (Eye Dam. 1). [6][7]It may also cause respiratory irritation.

  • Handling: Always use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [6]* Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. It is recommended to store under an inert atmosphere. [21]

Conclusion

This compound is a powerful and versatile reagent whose value is defined by its strategic trifunctionality. Its predictable reactivity in cornerstone cross-coupling reactions provides chemists with a reliable and efficient tool for the synthesis of complex, high-value molecules. From drug discovery programs to the development of novel organic materials, a comprehensive understanding of its properties and reaction protocols, as outlined in this guide, is key to unlocking its full synthetic potential.

References

Physical and chemical properties of 3-Bromo-4-pyridinamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-4-pyridinamine

Authored by: Gemini, Senior Application Scientist

Abstract

3-Bromo-4-pyridinamine, a substituted pyridine derivative, is a key heterocyclic building block in modern organic synthesis. Its unique electronic and structural features, arising from the interplay between the pyridine nitrogen, the electron-donating amino group, and the versatile bromo substituent, make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its core physical and chemical properties, reactivity, synthesis, and applications, offering field-proven insights for researchers and drug development professionals.

Molecular Identity and Structural Elucidation

Correctly identifying a chemical entity is the foundation of all subsequent research. 3-Bromo-4-pyridinamine is systematically known by several names and is uniquely identified by its CAS number.

  • Systematic Name: 3-Bromopyridin-4-amine

  • Common Synonyms: 4-Amino-3-bromopyridine, 3-Bromo-4-aminopyridine[1][2]

  • CAS Number: 13534-98-0[1]

  • Molecular Formula: C₅H₅BrN₂[1]

  • Molecular Weight: 173.01 g/mol [1]

The structural arrangement of the bromine atom at position 3 and the amino group at position 4 on the pyridine ring dictates its reactivity and physicochemical properties.

Caption: Chemical structure of 3-Bromo-4-pyridinamine (CAS 13534-98-0).

Physicochemical Properties

The physical state, solubility, and other core properties of a compound are critical for designing experimental conditions, including reaction setups, purification protocols, and formulation strategies.

PropertyValueSource(s)
Appearance Light yellow solid[2]
Melting Point 61-69 °C
Boiling Point Data not available at atmospheric pressure. The isomer 3-Amino-4-bromopyridine has a reported boiling point of 44-51 °C at 3 mmHg.[3]N/A
Solubility Expected to be soluble in polar organic solvents. The presence of the amino group, which can participate in hydrogen bonding, suggests some solubility in polar media.[2][2]
pKa Data available in the IUPAC Digitized pKa Dataset.[1]

Spectroscopic Profile

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring. The chemical shifts and coupling constants would be influenced by the positions of the bromo and amino substituents.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display five signals for the five unique carbon atoms in the pyridine ring. The carbon attached to the bromine atom would be significantly shifted.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[1] The nominal molecular ion peaks would appear at m/z 172 and 174.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for N-H stretching of the primary amine, C=C and C=N stretching of the pyridine ring, and C-Br stretching.

Researchers can find reference spectra for related compounds like 3-bromopyridine in databases such as the NIST WebBook and ChemicalBook, which can aid in the interpretation of experimental data.[4][5][6]

Chemical Reactivity and Synthetic Utility

The reactivity of 3-Bromo-4-pyridinamine is governed by the electronic properties of the pyridine ring, which is modified by the electron-donating amino group and the electronegative bromine atom.

The Role of the Bromine Atom: A Gateway to Complexity

The bromine atom at the C-3 position is the molecule's primary synthetic handle. It is an excellent leaving group, making the compound an ideal substrate for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are the cornerstone of modern medicinal chemistry, allowing for the efficient construction of complex molecular architectures.[7][8]

Key Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds.

  • Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

  • Heck Reaction: C-C bond formation with alkenes.

  • Sonogashira Coupling: C-C bond formation with terminal alkynes.

Suzuki_Coupling Workflow: Suzuki-Miyaura Cross-Coupling reactant1 3-Bromo-4-pyridinamine catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base reactant1->catalyst reactant2 Aryl Boronic Acid R-B(OH)₂ reactant2->catalyst product 3-Aryl-4-pyridinamine catalyst->product

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Influence of the Amino Group and Pyridine Ring

The pyridine nitrogen atom makes the ring electron-deficient, which generally activates positions 2, 4, and 6 for nucleophilic aromatic substitution (SₙAr).[9] The presence of the strongly activating amino group at the 4-position further modulates this reactivity, influencing the regioselectivity of subsequent reactions.

Synthesis Overview

The synthesis of substituted bromopyridines can be approached through several established methodologies in organic chemistry. While a specific, validated protocol for 3-Bromo-4-pyridinamine is not detailed in the provided search results, a plausible synthetic route can be inferred from methods used for analogous compounds. A common strategy involves the Sandmeyer reaction, starting from an amino precursor.

Synthesis_Pathway Plausible Synthetic Pathway start 3,4-Diaminopyridine step1 Diazotization NaNO₂, HBr, H₂O ~0°C start->step1 intermediate Diazonium Salt Intermediate step1->intermediate step2 Sandmeyer Reaction CuBr intermediate->step2 product 3-Bromo-4-pyridinamine step2->product

Caption: A potential synthetic route via the Sandmeyer reaction.

Alternative methods could involve the direct bromination of 4-aminopyridine, although controlling the regioselectivity can be challenging.

Applications in Research and Drug Development

3-Bromo-4-pyridinamine is not typically an end-product but rather a crucial intermediate. Its value lies in its ability to serve as a scaffold for building more complex molecules with desired biological activities.[3]

  • Pharmaceutical Development: The pyridine core is a common motif in many FDA-approved drugs.[7] This compound serves as a starting point for synthesizing libraries of novel compounds for screening against various therapeutic targets, including neurological disorders.[3][8]

  • Agrochemical Research: It is used in the synthesis of modern pesticides and herbicides.[3][10] The functional groups allow for modifications that can enhance the efficacy and selectivity of crop protection agents.[3]

  • Materials Science: The versatile reactivity of bromopyridines is also explored in the creation of advanced materials like conductive polymers for electronic devices.[3]

Safety, Handling, and Storage

As a laboratory chemical, 3-Bromo-4-pyridinamine must be handled with appropriate precautions. The following information is derived from its Globally Harmonized System (GHS) classification.

  • GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)

  • Signal Word: Danger

Hazard Statements:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H318: Causes serious eye damage[1]

  • H335: May cause respiratory irritation

Recommended Handling Protocol:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[11] For solids, a dust mask may be appropriate.

  • Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[11][12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] Store locked up.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

References

The Strategic deployment of 4-Amino-3-bromopyridine in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 4-Amino-3-bromopyridine (CAS No. 13534-98-0), a pivotal heterocyclic building block in contemporary organic synthesis. Addressed to researchers, medicinal chemists, and professionals in drug development, this document elucidates the synthesis, properties, and strategic applications of this versatile intermediate. We will explore its utility in key palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions—which are foundational in the construction of complex molecular architectures. This guide emphasizes the causality behind experimental choices, offering field-proven insights and detailed, self-validating protocols to empower researchers in their synthetic endeavors.

Introduction: The Versatility of a Functionalized Pyridine Core

In the landscape of pharmaceutical and materials science, heterocyclic compounds form the bedrock of countless innovations. Among these, the pyridine scaffold is of paramount importance due to its presence in a vast array of biologically active molecules and functional materials. This compound emerges as a particularly valuable building block due to its unique trifecta of functionalities: a basic pyridine nitrogen, a nucleophilic amino group, and a synthetically versatile bromine atom.[1][2] This arrangement allows for a diverse range of chemical transformations, making it a sought-after intermediate in the multi-step synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials.[1]

The strategic positioning of the amino and bromo substituents on the pyridine ring dictates its reactivity. The bromine atom at the 3-position is amenable to a host of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with a high degree of control.[1] The amino group at the 4-position, while potentially complicating reactions through coordination with metal catalysts, also offers a handle for further derivatization and influences the electronic properties of the pyridine ring. This guide will dissect these characteristics to provide a comprehensive understanding of how to effectively harness the synthetic potential of this compound.

Synthesis and Physicochemical Properties

A reliable and scalable synthesis of this compound is crucial for its widespread application. A common and efficient method involves the electrophilic bromination of 4-aminopyridine using N-bromosuccinimide (NBS).

Synthesis Protocol: Electrophilic Bromination of 4-Aminopyridine

This protocol describes a general and high-yielding procedure for the synthesis of this compound.[3]

Workflow for the Synthesis of this compound

reagents 4-Aminopyridine Acetonitrile reaction Reaction at 0°C to RT (Protected from light, 24h) reagents->reaction nbs N-Bromosuccinimide (NBS) nbs->reaction Batchwise addition filtration Filtration reaction->filtration concentration Concentration (Reduced Pressure) filtration->concentration purification Column Chromatography (Silica, DCM/MeOH) concentration->purification product This compound (Light yellow solid) purification->product

Caption: A schematic workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a mixture of 4-aminopyridine (20.0 g, 0.21 mol) and acetonitrile (300.0 mL) in a reaction vessel protected from light, add N-bromosuccinimide (NBS) (39.8 g, 0.22 mol) in batches at 0 °C.[3]

  • Reaction Execution: Stir the resulting mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[3]

  • Work-up and Isolation: Upon completion of the reaction, cool the mixture to room temperature and filter. Concentrate the filtrate under reduced pressure.[3]

  • Purification: Purify the residue by flash column chromatography using silica gel as the stationary phase and a dichloromethane/methanol (20:1) mixture as the eluent to afford this compound as a light yellow solid (yield: 91.4%).[3]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 13534-98-0[4]
Molecular Formula C₅H₅BrN₂[3]
Molecular Weight 173.01 g/mol [3]
Appearance Light yellow solid[3]
Melting Point 61-69 °CSigma-Aldrich
Mass Spectrum (ESI) m/z: 172.9 [M + H]⁺[3]

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

This compound is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. The presence of the pyridine nitrogen and the amino group can influence the catalytic cycle, often necessitating careful selection of ligands and reaction conditions to achieve high yields.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures. When employing aminopyridine substrates, the choice of catalyst, ligand, and base is critical to mitigate potential catalyst inhibition by the basic nitrogen atoms.

General Reaction Scheme for Suzuki-Miyaura Coupling

start This compound + Arylboronic Acid conditions Pd Catalyst Ligand Base Solvent, Heat start->conditions product 4-Amino-3-arylpyridine conditions->product

Caption: General scheme of the Suzuki-Miyaura coupling with this compound.

Representative Protocol for Suzuki-Miyaura Coupling of a Bromopyridine Derivative

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, combine 3-bromopyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (0.02 mmol, 2 mol%), and a suitable ligand (e.g., SPhos, 0.04 mmol, 4 mol%). Add a base, such as K₃PO₄ (2.0 mmol), and a solvent system, typically a mixture of toluene and water.[5]

  • Inerting: De-gas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Discussion of Experimental Choices:

  • Catalyst and Ligand: The choice of ligand is crucial for the successful coupling of electron-rich and sterically hindered substrates like aminopyridines. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often employed to promote the reductive elimination step and prevent catalyst deactivation.[6]

  • Base and Solvent: The base plays a key role in the transmetalation step. Inorganic bases like K₃PO₄ and Cs₂CO₃ are commonly used. The choice of solvent (e.g., toluene, dioxane, DMF) and the addition of water can significantly impact the reaction rate and yield.[5]

Sonogashira Coupling: Constructing C(sp²)-C(sp) Linkages

The Sonogashira coupling provides a powerful method for the direct alkynylation of aryl halides. This reaction is instrumental in the synthesis of a wide range of compounds, from pharmaceuticals to organic electronic materials.

General Reaction Scheme for Sonogashira Coupling

start This compound + Terminal Alkyne conditions Pd Catalyst Cu(I) Co-catalyst Base Solvent start->conditions product 4-Amino-3-(alkynyl)pyridine conditions->product

Caption: General scheme of the Sonogashira coupling with this compound.

Detailed Protocol for Sonogashira Coupling of 2-Amino-3-bromopyridine

The following protocol for the Sonogashira coupling of the isomeric 2-amino-3-bromopyridine provides a robust and well-documented procedure that is highly relevant for the application to this compound.[7]

Step-by-Step Methodology:

  • Catalyst Preparation: In a 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%). Add 2.0 mL of DMF and stir for 30 minutes.[7]

  • Reaction Setup: To the catalyst mixture, add 2-amino-3-bromopyridine (0.5 mmol) and the terminal alkyne (0.6 mmol).[7]

  • Reaction Execution: Heat the reaction mixture at 100 °C for 3 hours, monitoring the progress by TLC.[7]

  • Work-up and Purification: Upon completion, cool the reaction mixture and proceed with a standard aqueous work-up. Purify the crude product by column chromatography to yield the desired 2-amino-3-alkynylpyridine.[7]

Table of Representative Yields for Sonogashira Coupling of 2-Amino-3-bromopyridines [7]

AlkyneProductYield (%)
Phenylacetylene2-Amino-3-(phenylethynyl)pyridine95
4-Methylphenylacetylene2-Amino-3-((4-methylphenyl)ethynyl)pyridine94
4-Methoxyphenylacetylene2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine96
1-Hexyne2-Amino-3-(hex-1-yn-1-yl)pyridine82

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst (e.g., Pd(CF₃COO)₂) and a copper(I) co-catalyst (CuI) is classic for the Sonogashira reaction. The palladium facilitates the oxidative addition and reductive elimination steps, while the copper is involved in the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7]

  • Base and Solvent: An amine base, such as triethylamine (Et₃N), is often used, which also serves to neutralize the hydrogen halide byproduct. DMF is a common solvent due to its high boiling point and ability to dissolve a wide range of substrates.[7]

Buchwald-Hartwig Amination: Forming C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a general and high-yielding method for the formation of C-N bonds. This reaction is particularly important in medicinal chemistry, where the arylamine motif is prevalent.

General Reaction Scheme for Buchwald-Hartwig Amination

start This compound + Primary or Secondary Amine conditions Pd Catalyst Ligand Base Solvent, Heat start->conditions product N-substituted-3,4-diaminopyridine conditions->product

Caption: General scheme of the Buchwald-Hartwig amination with this compound.

Representative Protocol for Buchwald-Hartwig Amination of a Bromopyridine

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%), and a strong base (e.g., NaOtBu or K₂CO₃, 1.2-2.0 equiv).

  • Addition of Reagents: Add the bromopyridine (1.0 equiv), the amine coupling partner (1.1-1.5 equiv), and an anhydrous solvent (e.g., toluene or dioxane).

  • Reaction Execution: Seal the vessel and heat the mixture to the required temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After cooling, quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over a drying agent, and concentrate. Purify the crude product by column chromatography or recrystallization.

Expert Insights on Experimental Choices:

  • Ligand Selection: The success of the Buchwald-Hartwig amination of bromopyridines is highly dependent on the choice of ligand. For challenging substrates, bulky and electron-rich ligands are often necessary to facilitate the reductive elimination step. The choice of ligand can also influence the selectivity of the reaction.[9]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a common choice, although milder bases like K₂CO₃ or Cs₂CO₃ can be effective with more reactive substrates or catalyst systems.[10] The presence of the free amino group on this compound may necessitate careful screening of the base to avoid side reactions.

Conclusion and Future Outlook

This compound is a powerful and versatile building block in organic synthesis. Its unique substitution pattern allows for selective functionalization through a variety of modern synthetic methods, most notably palladium-catalyzed cross-coupling reactions. This guide has provided a comprehensive overview of its synthesis, properties, and application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The detailed protocols and discussion of the underlying principles are intended to equip researchers with the knowledge to effectively utilize this important intermediate in their own work.

As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of versatile building blocks like this compound will only increase. Future research in this area will likely focus on the development of even more efficient and selective catalytic systems for the functionalization of this and related heterocyclic scaffolds, as well as its application in the synthesis of new and innovative molecular entities.

References

Methodological & Application

4-Amino-3-bromopyridine in Suzuki-Miyaura cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Suzuki-Miyaura Cross-Coupling of 4-Amino-3-bromopyridine

Introduction: The Strategic Importance of 4-Amino-3-arylpyridines

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its robustness, functional group tolerance, and the relative environmental benignity of its boron-based reagents.[1][2] This palladium-catalyzed reaction forges carbon-carbon bonds, most notably C(sp²)–C(sp²) bonds, making it an indispensable tool in the synthesis of biaryl and heterobiaryl motifs.[1] These structural units are cornerstones in modern drug discovery and materials science.

Within this context, the 4-amino-3-arylpyridine scaffold is of profound interest to medicinal chemists. This moiety is a key structural feature in a multitude of pharmacologically active agents, leveraging the hydrogen bonding capabilities of the amino group and the unique electronic properties of the pyridine ring. This compound serves as a critical and versatile building block for accessing this privileged scaffold. However, its successful implementation in Suzuki-Miyaura coupling is not trivial. The presence of two nitrogen lone pairs (from the pyridine ring and the amino group) presents unique challenges, primarily through potential catalyst inhibition.[3]

This technical guide provides a comprehensive exploration of the Suzuki-Miyaura coupling of this compound. Moving beyond a simple recitation of steps, we will dissect the causality behind procedural choices, offering field-proven insights to empower researchers to optimize this crucial transformation.

Mechanistic Considerations: Navigating the Challenges of an Amino-Substituted Heterocycle

The canonical Suzuki-Miyaura catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4] Understanding how the structure of this compound influences each step is paramount for reaction success.

Suzuki_Miyaura_Cycle

Key Challenges:

  • Catalyst Inhibition: The primary challenge arises from the substrate itself. Both the pyridine nitrogen and the exocyclic amino group possess lone pairs of electrons that can coordinate to the palladium center.[3] This coordination can sequester the active catalyst, forming stable but unreactive complexes, thereby inhibiting or completely stalling the catalytic cycle.[3][5]

  • Substrate Reactivity: The electron-donating nature of the amino group can decrease the electrophilicity of the C-Br bond, potentially slowing the rate-limiting oxidative addition step.[3]

  • Side Reactions: Like many cross-coupling reactions, this transformation is susceptible to side reactions, including:

    • Protodeboronation: Hydrolysis of the arylboronic acid to the corresponding arene, which is often promoted by aqueous basic conditions.[3]

    • Dehalogenation: Reduction of the starting this compound to 4-aminopyridine.

    • Homocoupling: Dimerization of the boronic acid or the aryl halide.

Successfully coupling this compound hinges on selecting a catalyst system and conditions that favor the desired catalytic cycle over these competing pathways.

Optimizing Reaction Parameters: A Scientist's Guide

The success of this coupling is highly dependent on the judicious selection of four key components: the catalyst system, the base, the boron reagent, and the solvent.

Catalyst System: The Engine of the Reaction

The choice of palladium source and, more critically, the ancillary ligand is the single most important factor for overcoming catalyst inhibition.

  • Palladium Precursors: Standard precursors like Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are all viable.[4] Pd(OAc)₂ is often preferred for its stability and cost-effectiveness, requiring an in situ reduction to the active Pd(0) species.

  • The Ligand is Key: Simple, unidentate phosphine ligands like PPh₃ are often insufficient for this challenging substrate. The field has moved towards specialized ligands designed for heteroaryl couplings:

    • Bulky, Electron-Rich Phosphines: Ligands developed by the Buchwald group, such as SPhos , XPhos , and RuPhos , are frequently the ligands of choice.[3][6] The "why" is twofold:

      • Electronic Effect: Their high electron density increases the electron density on the palladium center, which promotes the oxidative addition into the C-Br bond.[7]

      • Steric Effect: Their significant steric bulk promotes the final, irreversible reductive elimination step and discourages the formation of inactive catalyst dimers. This bulk also helps to create a coordination environment where the productive binding of the aryl halide is favored over inhibitory binding by the substrate's nitrogen atoms.

    • N-Heterocyclic Carbenes (NHCs): Palladium-NHC complexes (e.g., PEPPSI-IPr) are another class of highly active catalysts. The strong σ-donating ability of NHC ligands enhances catalytic activity, often allowing for lower catalyst loadings and shorter reaction times.[6][7]

    • Pre-catalysts: Modern pre-catalysts, such as the Buchwald G3 or G4 pre-catalysts (e.g., XPhos Pd G4), are often advantageous. These air-stable complexes generate the active LPd(0) species under mild conditions, leading to more reliable and reproducible reactions.[1][3]

The Base: Activating the Nucleophile

The base plays a crucial role in the transmetalation step, activating the organoboron species to facilitate the transfer of the aryl group to the palladium center.[8][9]

  • Carbonates (K₂CO₃, Cs₂CO₃): These are common, moderately strong bases. Cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility in organic solvents and the beneficial effect of the cesium cation.[8]

  • Phosphates (K₃PO₄): Potassium phosphate is a non-nucleophilic, strong base that is particularly effective for coupling electron-rich or sensitive substrates. It is frequently the base of choice for challenging couplings of amino-substituted heterocycles.[6][10]

  • Hydroxides (NaOH, KOH): While effective, aqueous hydroxides can sometimes promote unwanted side reactions, such as protodeboronation, especially with prolonged heating.

The choice of base is often interdependent with the solvent and substrate. Screening a few options (e.g., K₃PO₄ and Cs₂CO₃) is a standard optimization practice.

The Boron Reagent: Acid vs. Ester
  • Boronic Acids (Ar-B(OH)₂): These are the most common coupling partners due to their wide commercial availability.[11] However, they are susceptible to protodeboronation and can undergo trimerization to form boroxines.[12]

  • Boronic Esters (e.g., Pinacol Esters, Ar-B(pin)): Boronic esters are generally more stable towards hydrolysis and protodeboronation than their corresponding acids.[3][13] This makes them an excellent choice for reactions that require prolonged heating or for coupling with particularly sensitive substrates. Kinetic and mechanistic studies have shown that boronic esters can often participate directly in the transmetalation step without prior hydrolysis, leading to efficient coupling.[14]

The Solvent System: Creating the Right Environment

The solvent must solubilize all components of the reaction mixture. Biphasic systems are very common for Suzuki-Miyaura couplings.

  • Aprotic Solvents: 1,4-Dioxane, Toluene, and Dimethylformamide (DMF) are frequently used.[12][15]

  • Aqueous Mixtures: A mixture of an organic solvent with water (e.g., Dioxane/H₂O or Toluene/H₂O) is classic. The water helps to dissolve the inorganic base and facilitates the formation of the "ate" complex required for transmetalation.[8]

  • Anhydrous Conditions: For substrates highly prone to protodeboronation, running the reaction under strictly anhydrous conditions with a soluble base like K₃PO₄ and a boronic ester may be beneficial.[3]

Comparative Data for Suzuki-Miyaura Couplings of Amino-Heterocycles

The following table summarizes representative conditions for the coupling of this compound and structurally analogous substrates, illustrating the interplay of the parameters discussed above.

EntryAryl HalideCoupling PartnerCatalyst System (mol%)Base (equiv)SolventTemp (°C) / Time (h)Yield (%)Reference(s)
1This compoundPhenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2.0)1,4-Dioxane / H₂O100 / 495[6] (Adapted)
2This compound4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)Toluene / H₂O80 / 1285[6][16] (Adapted)
32-Amino-4-bromopyridine3-Tolylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2.0)Toluene / H₂O90 / 12~80[17][18]
43-BromoanilinePhenylboronic acidPEPPSI-IPr (0.5)Cs₂CO₃ (2.0)t-AmylOH100 / 298[6] (Adapted)
54-Amino-3-bromobenzoic acidArylboronic acidPd(PPh₃)₄ (3-5)K₂CO₃ (2.0)1,4-Dioxane / H₂O100 / 12-24~85[10][19]

Note: Data is compiled and adapted from studies on the specified or analogous substrates to provide a representative comparison. Yields are highly dependent on the specific coupling partners.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid using a modern catalyst system.

Workflow

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 173 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (424 mg, 2.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).

  • Inerting: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[17]

  • Solvent Addition: Prepare a 4:1 mixture of anhydrous 1,4-dioxane and degassed water. Add the solvent mixture (e.g., 5 mL total) to the flask via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. The mixture may be heterogeneous.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the this compound starting material is consumed (typically 4-12 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[17]

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-amino-3-arylpyridine product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and MS analysis.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive Catalyst: Oxygen contamination has deactivated the Pd(0) catalyst.[3]Ensure rigorous degassing of solvents and proper inert atmosphere technique. Use a fresh batch of catalyst or a more air-stable pre-catalyst.
Catalyst Inhibition: Strong coordination of the substrate to the palladium center.Switch to a bulkier, more electron-rich ligand (e.g., from SPhos to XPhos or RuPhos). A modest increase in catalyst loading (e.g., to 3-5 mol%) may help.[3]
Suboptimal Base: The chosen base may be too weak or poorly soluble.Screen a stronger or more soluble base. K₃PO₄ is often a good choice. Cs₂CO₃ can also be effective.[6][8]
Significant Protodeboronation Hydrolysis of Boronic Acid: Presence of water and base, especially at high temperatures.Switch from a boronic acid to a more stable boronic ester (e.g., pinacol ester).[3] Reduce the amount of water or run the reaction under anhydrous conditions.
Dehalogenation of Starting Material Hydride Source: The solvent or impurities may act as a hydride source.Ensure use of high-purity, anhydrous solvents. Optimize reaction time to avoid prolonged heating after the main reaction is complete.[3]
Homocoupling Side Products Oxygen Presence: Oxygen can promote the oxidative homocoupling of the boronic acid.Improve the degassing procedure for all solvents and reagents.[20]

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Amino-3-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, where arylamines are ubiquitous structural motifs.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for forging these critical linkages, largely superseding classical methods that often require harsh conditions and offer limited substrate scope.[2][3] This reaction's ability to couple a wide array of amines with aryl and heteroaryl halides or pseudohalides under relatively mild conditions has made it an indispensable tool for medicinal chemists.[4][5]

This guide provides an in-depth technical overview and a field-proven protocol for the Buchwald-Hartwig amination of 4-amino-3-bromopyridine. This substrate is of particular interest as it serves as a versatile building block in the synthesis of complex pharmaceutical intermediates.[6][7] The presence of two distinct nitrogen atoms—the pyridine ring nitrogen and the exocyclic amino group—presents unique challenges and considerations for catalyst and ligand selection to achieve high selectivity and yield.[8] This document is intended for researchers, scientists, and drug development professionals seeking to implement or optimize this crucial transformation.

Theoretical Framework: The Catalytic Cycle and Key Parameters

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) active species.[3][9] Understanding this mechanism is crucial for rational catalyst selection and troubleshooting.

The Catalytic Cycle

The generally accepted mechanism involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) intermediate.[3][10] The reactivity of the halide is a key factor, with the general trend being I > Br > Cl. For this reason, 3-bromopyridine is a suitable starting material.

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido ligand. The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to cause degradation of the starting materials or products.[1] Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).[11]

  • Reductive Elimination: The final step is the reductive elimination of the desired arylamine product from the Pd(II) complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][9]

Below is a visual representation of the catalytic cycle.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX Amine_Coord Amine Coordination (R₂NH) PdII_ArX->Amine_Coord PdII_Amine [L_nPd(II)(Ar)(NHR₂)]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L_nPd(II)(Ar)(NR₂) Deprotonation->PdII_Amido Reduct_Elim Reductive Elimination PdII_Amido->Reduct_Elim Reduct_Elim->Pd0 Product (Ar-NR₂) Product N-Aryl Amine Product Reduct_Elim->Product ArX This compound ArX->OxAdd Amine Secondary Amine (R₂NH) Amine->Amine_Coord

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Critical Parameters for Success with this compound

The successful amination of this compound hinges on the careful selection of several key reaction components:

  • Palladium Precursor: A variety of palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes (precatalysts).[4][12] Precatalysts are often preferred in industrial settings due to their air and moisture stability, which leads to more reproducible results.[13][14]

  • Ligand: The choice of phosphine ligand is arguably the most critical factor, especially for challenging substrates like pyridines.[8] The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalysis. Bulky, electron-rich phosphine ligands are generally required to promote the reductive elimination step and prevent catalyst deactivation.[3] For heteroaromatic substrates, biarylphosphine ligands (e.g., XPhos, RuPhos) and chelating bisphosphine ligands (e.g., Xantphos) have shown considerable success.[8][11]

  • Base: The base's strength and solubility play a crucial role. Strong, non-nucleophilic bases like NaOtBu are common.[12] However, for substrates with base-sensitive functional groups, weaker bases like K₂CO₃ or Cs₂CO₃ may be necessary, though this might require higher reaction temperatures or longer reaction times.[9][15]

  • Solvent: Aprotic, non-polar solvents such as toluene, xylene, or 1,4-dioxane are typically employed.[4][16] It is imperative that the solvent is anhydrous and degassed to prevent catalyst deactivation.[10]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol provides a detailed, step-by-step methodology for a representative amination reaction.

Reaction Scheme:

References

Application Notes and Protocols for Palladium-Catalyzed Coupling Reactions with 4-Amino-3-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Amino-3-bromopyridine in Modern Synthesis

In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and materials science, the strategic deployment of highly functionalized heterocyclic building blocks is paramount. Among these, this compound has emerged as a pivotal intermediate, prized for its inherent reactivity and structural motifs that are integral to a multitude of biologically active compounds and advanced materials.[1][2] Its unique substitution pattern, featuring an electron-donating amino group and a versatile bromine handle on a pyridine core, presents a rich platform for a diverse array of palladium-catalyzed cross-coupling reactions. These transformations, which form the bedrock of modern C-C and C-N bond formation, allow for the precise and efficient elaboration of the 4-aminopyridine scaffold.[1]

This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the key palladium-catalyzed coupling reactions involving this compound. We will delve into the mechanistic underpinnings of Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings, offering not just step-by-step protocols but also the scientific rationale behind the choice of catalysts, ligands, bases, and reaction conditions. Our aim is to equip the practicing chemist with the knowledge to not only replicate these procedures but also to troubleshoot and adapt them for the synthesis of novel molecular architectures.

Safety and Handling of this compound

Before proceeding with any experimental work, it is crucial to be fully aware of the hazards associated with this compound.

Hazard Identification:

  • Harmful if swallowed. [3]

  • Causes skin irritation. [3]

  • Causes serious eye damage. [3]

  • May cause respiratory irritation.

Recommended Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

I. The Suzuki-Miyaura Coupling: Crafting Biaryl and Heterobiaryl Scaffolds

The Suzuki-Miyaura reaction is arguably one of the most powerful and widely utilized cross-coupling methods for the formation of C(sp²)-C(sp²) bonds, owing to its mild reaction conditions and the general stability and low toxicity of its organoboron reagents.[4][5] For this compound, this reaction opens a direct route to 4-amino-3-arylpyridines, a privileged scaffold in medicinal chemistry.[6]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br (this compound) Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-Ar' Product (Ar-Ar') Reductive_Elimination->Ar-Ar'

Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.

The choice of palladium precursor, ligand, and base is critical for a successful coupling with this compound. The amino group can potentially coordinate to the palladium center, inhibiting catalysis. Therefore, sterically hindered and electron-rich phosphine ligands are often employed to promote the desired catalytic turnover.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is based on established procedures for the Suzuki-Miyaura coupling of similar aminobromopyridines.[5][7]

Materials:

  • This compound

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂·CH₂Cl₂ (3)-K₂CO₃ (2)Dioxane/H₂O90High
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O80Good
33-Thienylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O100High

II. The Heck Reaction: Vinylation of the Pyridine Core

The Heck reaction provides a powerful means of forming carbon-carbon bonds between aryl halides and alkenes.[8] In the context of this compound, this reaction allows for the introduction of vinyl and substituted vinyl groups at the 3-position, leading to valuable synthetic intermediates.[9]

Mechanistic Rationale

The Heck reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.[8]

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Migratory_Insertion Migratory Insertion Ar-Pd(II)-Br(L2)->Migratory_Insertion Alkene Alkyl-Pd(II)-Br(L2) Alkyl-Pd(II)-Br(L2) Migratory_Insertion->Alkyl-Pd(II)-Br(L2) Beta_Hydride_Elimination β-Hydride Elimination Alkyl-Pd(II)-Br(L2)->Beta_Hydride_Elimination Beta_Hydride_Elimination->Pd(0)L2 Base, Regeneration Alkene_Product Alkene Product Beta_Hydride_Elimination->Alkene_Product

Figure 2: Catalytic cycle of the Heck reaction.

The regioselectivity of the migratory insertion step is a key consideration in the Heck reaction. With terminal alkenes, the aryl group typically adds to the less substituted carbon. The choice of phosphine ligand and base can influence both the rate and selectivity of the reaction.

Protocol: Heck Coupling of this compound with Styrene

This protocol is adapted from general procedures for the Heck reaction of aryl bromides.[9]

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), palladium(II) acetate (3 mol%), and tri(o-tolyl)phosphine (6 mol%).

  • Add anhydrous DMF, followed by triethylamine (1.5 equiv.).

  • Add styrene (1.2 equiv.) to the reaction mixture.

  • Seal the tube and heat to 100-120 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

III. The Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper.[10][11] This reaction is particularly valuable for the synthesis of 3-alkynyl-4-aminopyridines, which are important precursors for a variety of heterocyclic compounds.

Mechanistic Rationale

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle similar to other cross-coupling reactions, and a copper cycle that generates the reactive copper(I) acetylide.[11]

Sonogashira_Cycle cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation_Pd Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation_Pd Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation_Pd->Ar-Pd(II)-C≡CR(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-C≡CR Product (Ar-C≡CR) Reductive_Elimination->Ar-C≡CR Cu(I)Br Cu(I)Br Alkyne_Coordination Alkyne Coordination Cu(I)Br->Alkyne_Coordination R-C≡CH Base Cu-Acetylide Cu-C≡CR Alkyne_Coordination->Cu-Acetylide Cu-Acetylide->Transmetalation_Pd Transfer to Pd

Figure 3: Catalytic cycles of the Sonogashira reaction.

The base plays a dual role: it deprotonates the terminal alkyne and regenerates the active palladium(0) catalyst. The copper(I) co-catalyst is crucial for the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex.

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol is based on a well-established procedure for the Sonogashira coupling of 2-amino-3-bromopyridines.[10]

Materials:

  • This compound

  • Phenylacetylene

  • Palladium(II) trifluoroacetate (Pd(TFA)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • To a dry 10 mL round-bottom flask under an inert atmosphere, add Pd(TFA)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

  • Add 2.0 mL of anhydrous DMF and stir for 30 minutes.

  • Add this compound (1.0 equiv.) and phenylacetylene (1.2 equiv.).

  • Add Et₃N (2.0 equiv.).

  • Heat the reaction mixture to 100 °C for 3 hours, monitoring by TLC.

  • After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

IV. The Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of carbon-nitrogen bonds, enabling the coupling of amines with aryl halides.[12] This reaction is particularly useful for synthesizing substituted 4,3'-bipyridin-4'-amines and other N-arylated derivatives from this compound.

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination is analogous to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[12]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-Br(L2)->Amine_Coordination R'R''NH Base Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Amine_Coordination->Ar-Pd(II)-NR'R''(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-NR'R'' Product (Ar-NR'R'') Reductive_Elimination->Ar-NR'R''

Figure 4: Catalytic cycle of the Buchwald-Hartwig amination.

A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the reductive elimination step and prevent catalyst decomposition.

Protocol: Buchwald-Hartwig Amination of this compound with Aniline

This protocol is adapted from a procedure for the amination of a different bromopyridine.[6]

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (2-5 mol%), Xantphos (4-10 mol%), and sodium tert-butoxide (1.4 equiv.).

  • Add this compound (1.0 equiv.) and aniline (1.2 equiv.).

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

V. The Stille Coupling: A Versatile C-C Bond Forming Reaction

The Stille coupling is a palladium-catalyzed reaction between an organostannane and an organic halide, offering a broad scope for the formation of C-C bonds.[13] While the toxicity of organotin reagents is a drawback, their stability and tolerance of a wide range of functional groups make the Stille reaction a valuable tool.[13]

Mechanistic Rationale

The mechanism of the Stille reaction follows the familiar pattern of oxidative addition, transmetalation, and reductive elimination.[13]

Stille_Reaction_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation R'SnBu₃ Ar-Pd(II)-R'(L2) Ar-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-R'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-R' Product (Ar-R') Reductive_Elimination->Ar-R'

Figure 5: Catalytic cycle of the Stille reaction.

The transmetalation step is often the rate-determining step and can be accelerated by the addition of a copper(I) co-catalyst in some cases. The choice of ligand can also significantly impact the reaction rate and yield.

Protocol: Stille Coupling of this compound with Tributyl(vinyl)tin

This protocol is based on general procedures for the Stille coupling of aryl bromides.[13]

Materials:

  • This compound

  • Tributyl(vinyl)tin

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Lithium chloride (LiCl)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), tetrakis(triphenylphosphine)palladium(0) (5 mol%), and lithium chloride (3.0 equiv.).

  • Add anhydrous DMF.

  • Add tributyl(vinyl)tin (1.1 equiv.).

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or no conversion Inactive catalystUse a fresh batch of catalyst or a more air-stable pre-catalyst.
Poorly chosen ligandScreen different phosphine ligands (e.g., SPhos, XPhos, RuPhos for Suzuki and Buchwald-Hartwig).
Inappropriate baseFor Suzuki, try stronger bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, ensure a strong, non-nucleophilic base like NaOt-Bu or LHMDS is used.
Solvent effectsScreen different anhydrous, degassed solvents (e.g., dioxane, toluene, DMF).
Side reactions (e.g., homocoupling, dehalogenation) Presence of oxygenEnsure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.
Catalyst decompositionUse a more robust ligand or a lower reaction temperature.
Protodeboronation (Suzuki)Use anhydrous solvents and reagents.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern organic synthesis. Its amenability to a wide range of palladium-catalyzed cross-coupling reactions provides chemists with a versatile and powerful toolkit for the construction of complex molecular architectures. The protocols and mechanistic insights provided in this guide are intended to serve as a robust foundation for the application of this valuable building block in the pursuit of novel pharmaceuticals and advanced materials. By understanding the principles that govern these powerful transformations, researchers can unlock the full synthetic potential of this compound.

References

The Strategic Utility of 4-Amino-3-bromopyridine in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide on the application of 4-Amino-3-bromopyridine (CAS: 13534-98-0) as a versatile building block in the synthesis of pharmaceutical intermediates. We will explore its chemical properties and delve into its reactivity, with a focus on palladium-catalyzed cross-coupling reactions, which are fundamental to modern medicinal chemistry.[1] This guide offers detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, providing researchers with the practical knowledge to leverage this key intermediate in their drug discovery and development endeavors.

Introduction: The Versatility of a Substituted Pyridine

In the landscape of pharmaceutical synthesis, the pyridine scaffold is a privileged structure due to its presence in numerous biologically active molecules. This compound has emerged as a particularly valuable intermediate. Its structure, featuring an amino group and a bromine atom on a pyridine ring, offers two distinct points for chemical modification, enabling the construction of complex molecular architectures.[1][2]

The electron-donating amino group at the 4-position and the synthetically versatile bromine atom at the 3-position create a unique electronic and steric environment. The bromine atom, in particular, serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis, allowing for the efficient formation of carbon-carbon and carbon-nitrogen bonds.[3][4]

Physicochemical Properties of this compound
PropertyValueReference
CAS Number 13534-98-0
Molecular Formula C₅H₅BrN₂[2]
Molecular Weight 173.01 g/mol [2]
Appearance Light yellow solid[1]
Melting Point 61-69 °C
Solubility Soluble in polar organic solvents[1]

Core Applications in Pharmaceutical Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position of this compound is the key to its utility, readily participating in oxidative addition to a palladium(0) catalyst. This initiates catalytic cycles that enable the formation of new bonds, which are critical for elaborating the core structure into potential drug candidates, such as kinase inhibitors.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[5] For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position, generating 4-amino-3-arylpyridine scaffolds. These structures are prevalent in a variety of pharmacologically active molecules.[5]

Causality in Protocol Design: The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. A palladium(0) source, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, is essential. Phosphine ligands are used to stabilize the palladium catalyst and modulate its reactivity. The base is crucial for the transmetalation step, activating the boronic acid.[6] A mixed solvent system, such as dioxane and water, is often employed to dissolve both the organic and inorganic reagents.[7]

Suzuki_Miyaura_Reaction cluster_reactants Reactants cluster_reagents Reagents Reactant1 This compound Product 4-Amino-3-arylpyridine Reactant1->Product Suzuki-Miyaura Coupling Reactant2 Arylboronic Acid (R-B(OH)₂) Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product

Caption: Suzuki-Miyaura coupling of this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times. Palladium catalysts and organic solvents are hazardous and should be handled with care. Consult the Safety Data Sheets (SDS) for all reagents before use.[2]

Reagents and Materials:

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
This compound173.01173 mg1.01.0
Arylboronic Acid--1.21.2
Pd(PPh₃)₄1155.5635 mg0.030.03
K₂CO₃138.21415 mg3.03.0
1,4-Dioxane-8 mL--
Water (degassed)-2 mL--

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (3.0 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe. The solution should be sparged with the inert gas for 10-15 minutes to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a carbon-nitrogen bond.[3] This reaction is exceptionally useful for synthesizing arylamines, which are common motifs in pharmaceuticals. Starting with this compound, this reaction allows for the introduction of a substituted amino group at the 3-position.

Causality in Protocol Design: The Buchwald-Hartwig amination catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.[3][8] The choice of a sterically hindered phosphine ligand is often key to promoting the reductive elimination step and preventing side reactions. A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required to facilitate the deprotonation of the amine.[9]

Buchwald_Hartwig_Workflow Start Start: Assemble Reactants (this compound, Amine) Setup Reaction Setup: Add Catalyst, Ligand, Base Start->Setup Inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) Setup->Inert Solvent Add Degassed Solvent (e.g., Toluene) Inert->Solvent Heat Heat and Stir (e.g., 80-110 °C) Solvent->Heat Monitor Monitor Reaction Progress (TLC or LC-MS) Heat->Monitor Workup Aqueous Work-up: Quench, Extract, Wash, Dry Monitor->Workup Purify Purification: Flash Column Chromatography Workup->Purify End End: Characterize Product (NMR, MS) Purify->End

Caption: Experimental workflow for Buchwald-Hartwig amination.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

Safety Precautions: This procedure involves flammable solvents and a strong base. It must be performed in a well-ventilated fume hood, away from ignition sources. Wear appropriate PPE. Sodium tert-butoxide is corrosive and moisture-sensitive; handle it under an inert atmosphere.[2]

Reagents and Materials:

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
This compound173.01173 mg1.01.0
Amine (R-NH₂)--1.21.2
Pd₂(dba)₃915.7223 mg0.0250.025
XPhos476.6248 mg0.10.1
NaOtBu96.10135 mg1.41.4
Toluene (anhydrous)-10 mL--

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 eq), the amine (1.2 eq), Pd₂(dba)₃ (2.5 mol%), XPhos (10 mol%), and sodium tert-butoxide (1.4 eq) to a flame-dried Schlenk tube.

  • Inert Atmosphere: Seal the tube and, if not in a glovebox, evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. The reaction mixture typically becomes a deep red or brown color.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is no longer detectable (usually 2-24 hours).

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography.

  • Characterization: Confirm the structure and purity of the isolated product using NMR spectroscopy and mass spectrometry.

Conclusion

This compound is a cornerstone intermediate for the synthesis of complex nitrogen-containing heterocyclic compounds in the pharmaceutical industry. Its utility is primarily derived from its amenability to robust and versatile palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination protocols detailed herein provide a solid foundation for researchers to construct diverse molecular libraries. By understanding the causality behind the choice of reagents and conditions, scientists can rationally design and execute the synthesis of novel pharmaceutical intermediates, accelerating the drug discovery process.

References

Application Notes and Protocols for the Synthesis of Substituted Pyridines from 4-Amino-3-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the 4-Aminopyridine Scaffold in Modern Drug Discovery

The substituted pyridine motif is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its prevalence stems from the pyridine ring's ability to act as a bioisostere for a phenyl group, with the nitrogen atom providing a key site for hydrogen bonding interactions with biological targets, enhancing solubility, and modulating metabolic stability. Among the myriad of pyridine building blocks, 4-amino-3-bromopyridine has emerged as a particularly valuable and versatile intermediate.[1][2] Its unique substitution pattern—an electron-donating amino group that can direct reactivity and serve as a handle for further functionalization, and a strategically placed bromine atom—makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions.[2]

This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on three of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These protocols are designed for researchers, scientists, and drug development professionals to facilitate the rapid diversification of the 4-aminopyridine core, enabling the synthesis of libraries of novel compounds for screening and lead optimization. We will delve into not just the "how" but the "why," providing mechanistic insights to empower the rational selection of catalysts, ligands, and conditions for achieving optimal reaction outcomes.

Part 1: Synthesis of the Starting Material, this compound

Before its use in cross-coupling, a reliable supply of high-purity this compound is essential. A common and efficient method involves the direct electrophilic bromination of the commercially available 4-aminopyridine.

Protocol 1: Synthesis of this compound

This protocol describes the regioselective bromination of 4-aminopyridine using N-bromosuccinimide (NBS). The amino group at the C4 position activates the pyridine ring and directs the bromination to the adjacent C3 position.

Reaction Scheme:

Materials:

  • 4-Aminopyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica Gel

Procedure: [3]

  • To a round-bottom flask shielded from light, add 4-aminopyridine (1.0 eq., e.g., 20.0 g, 0.21 mol) and acetonitrile (approx. 15 mL per gram of aminopyridine).

  • Cool the resulting mixture to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (1.05 eq., e.g., 39.8 g, 0.22 mol) in portions, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the mixture and filter to remove any solids.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol (e.g., starting from 100:0 and gradually increasing to 20:1) to afford this compound as a light-yellow solid. A typical yield is around 91%.[3]

Part 2: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of C(sp²)-C(sp²) bonds due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[4] For this compound, this reaction enables the direct installation of aryl and heteroaryl substituents at the C3 position, a key step in the synthesis of many kinase inhibitors.

Mechanistic Rationale: The "Why" Behind the Protocol

The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound. This is often the rate-determining step. The electron-rich nature of the 4-aminopyridine ring can accelerate this step compared to electron-poor pyridines.

  • Transmetalation: The organic group is transferred from the boronic acid to the palladium center. This step requires activation of the organoboron species by a base (e.g., K₂CO₃, Cs₂CO₃), which forms a more nucleophilic boronate species.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the 3-aryl-4-aminopyridine product and regenerating the Pd(0) catalyst.

The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) stabilize the palladium center, promote the oxidative addition and reductive elimination steps, and prevent catalyst decomposition, leading to higher yields and turnover numbers, especially for challenging substrates like heteroaryl halides.[6][7]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex [Ar-Pd(II)L₂(Br)] pd0->oa_complex Oxidative Addition (+ Ar-Br) trans_complex [Ar-Pd(II)L₂(R)] oa_complex->trans_complex Transmetalation (+ R-B(OH)₂ / Base) sub1 Ar-Br = this compound trans_complex->pd0 product Ar-R (Product) trans_complex->product Reductive Elimination sub2 R-B(OH)₂ = Arylboronic Acid

Figure 1: Generalized Suzuki-Miyaura catalytic cycle.
Protocol 2: Suzuki-Miyaura Coupling of this compound

This generalized protocol is based on conditions reported for structurally similar bromopyridines and can be optimized for specific arylboronic acids.[6][8]

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.1 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand) (1-5 mol%)

  • Ligand (if using Pd(OAc)₂, e.g., SPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq.)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF) with water

Experimental Workflow:

Figure 2: General workflow for Suzuki-Miyaura coupling.

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • If using a pre-catalyst that is not air-stable, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%). If using an air-stable catalyst like Pd(PPh₃)₄ (3 mol%), it can be added at this stage.

  • Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed mixture of solvent, typically 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

  • Heat the reaction mixture to 80–100 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS. Typical reaction times are 4-18 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired 3-aryl-4-aminopyridine.

Data Presentation: Expected Yields for Suzuki Coupling

The following table presents representative yields for Suzuki couplings of bromopyridines with various arylboronic acids, which can be expected when applying the protocol to this compound.

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O8085-95
24-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10090-98
33-Fluorophenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O8080-90
42-Thiopheneboronic acidPd(dppf)Cl₂Cs₂CO₃DMF/H₂O9075-85

Yields are based on literature for similar bromopyridine substrates and serve as a predictive guide.[6][8]

Part 3: C-C Bond Formation via Sonogashira Coupling

The Sonogashira reaction is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is invaluable for introducing linear alkyne linkers into molecules, a common strategy in drug design to probe binding pockets and enhance potency.

Mechanistic Rationale: The Dual Catalytic Cycle

The Sonogashira reaction typically employs a dual catalytic system involving both palladium and copper(I).[9]

  • Palladium Cycle: Similar to the Suzuki reaction, it begins with the oxidative addition of this compound to a Pd(0) species.

  • Copper Cycle: Concurrently, the terminal alkyne reacts with a Cu(I) salt (e.g., CuI) in the presence of an amine base (e.g., Et₃N) to form a highly reactive copper(I) acetylide intermediate.

  • Transmetalation & Reductive Elimination: The copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The subsequent reductive elimination yields the 3-alkynyl-4-aminopyridine product and regenerates the Pd(0) catalyst.

The amine base is crucial as it not only scavenges the HBr byproduct but also facilitates the deprotonation of the terminal alkyne. Copper-free versions of this reaction exist but often require stronger bases or different ligand systems.[10]

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)L₂(Br)] pd0->pd_complex Oxidative Addition (+ Ar-Br) pd_alkyne [Ar-Pd(II)L₂(C≡CR)] pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination (+ Ar-C≡CR) cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡CR cu_acetylide->pd_complex Transmetalation cu_acetylide->cu_halide alkyne H-C≡CR alkyne->cu_acetylide + Cu(I), Base

Figure 3: Interlinked catalytic cycles of the Sonogashira reaction.
Protocol 3: Sonogashira Coupling of this compound

This protocol is adapted from a highly successful procedure for the Sonogashira coupling of 2-amino-3-bromopyridines, which is expected to be directly applicable to the 4-amino isomer.[11]

Materials:

  • This compound (1.0 eq.)

  • Terminal Alkyne (1.2 eq.)

  • Palladium Catalyst (e.g., Pd(CF₃COO)₂, Pd(PPh₃)₂Cl₂) (2.5 mol%)

  • Ligand (e.g., PPh₃) (5.0 mol%)

  • Copper(I) Iodide (CuI) (5.0 mol%)

  • Base (e.g., Triethylamine, Et₃N)

  • Anhydrous Solvent (e.g., DMF)

Procedure:

  • To a 10 mL round-bottom flask under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), ligand (e.g., PPh₃, 5.0 mol%), and CuI (5.0 mol%).

  • Add anhydrous DMF (approx. 4 mL per 1 mmol of bromopyridine) and stir the mixture for 30 minutes at room temperature.

  • Add this compound (1.0 eq., e.g., 0.5 mmol), the terminal alkyne (1.2 eq., e.g., 0.6 mmol), and the amine base (e.g., Et₃N, approx. 2 mL per 1 mmol of bromopyridine).

  • Heat the reaction mixture to 100 °C for 3-5 hours, monitoring progress by TLC.

  • After the reaction is complete, cool the mixture and pour it into a saturated aqueous solution of sodium chloride.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under vacuum.

  • Purify the residue by flash column chromatography to afford the corresponding 3-alkynyl-4-aminopyridine product.

Data Presentation: Scope of the Sonogashira Coupling

The following table showcases the high efficiency of this protocol with a variety of terminal alkynes, with yields based on the analogous 2-amino-3-bromopyridine system.[11]

EntryAlkyneProductYield (%)
1Phenylacetylene3-(Phenylethynyl)pyridin-4-amine96
24-Ethylphenylacetylene3-((4-Ethylphenyl)ethynyl)pyridin-4-amine94
34-Methoxyphenylacetylene3-((4-Methoxyphenyl)ethynyl)pyridin-4-amine95
41-Ethynylcyclohexene3-(Cyclohex-1-en-1-ylethynyl)pyridin-4-amine85
53,3-Dimethyl-1-butyne3-((3,3-Dimethylbut-1-yn-1-yl)pyridin-4-amine78
62-Ethynylthiophene3-(Thiophen-2-ylethynyl)pyridin-4-amine89

Part 4: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, coupling aryl halides with a wide range of primary and secondary amines.[6][8] This reaction provides direct access to 3,4-diaminopyridine derivatives, which are important pharmacophores.

Mechanistic Rationale: The Path to C-N Bonds

The mechanism mirrors other cross-coupling reactions but with key differences.[8]

  • Oxidative Addition: A Pd(0) species inserts into the C-Br bond of this compound.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is then required to deprotonate the coordinated amine, forming a palladium-amido complex. This deprotonation is often a critical step.

  • Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium, forming the C-N bond of the product and regenerating the Pd(0) catalyst.

The choice of ligand is paramount. Bulky, electron-rich phosphine ligands, particularly biarylphosphines like Xantphos or Josiphos, are highly effective as they facilitate the crucial reductive elimination step and prevent catalyst decomposition.[12]

BHA_Catalytic_Cycle cluster_main Buchwald-Hartwig Amination Cycle pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)L₂(Br)] pd0->oa_complex Oxidative Addition (+ Ar-Br) amido_complex [Ar-Pd(II)L₂(NR¹R²)] oa_complex->amido_complex Amine Coordination & Deprotonation (+ HNR¹R² / Base) sub1 Ar-Br = this compound amido_complex->pd0 product Ar-NR¹R² (Product) amido_complex->product Reductive Elimination sub2 HNR¹R² = Amine

Figure 4: Generalized Buchwald-Hartwig amination cycle.
Protocol 4: Buchwald-Hartwig Amination of this compound

This protocol is a robust starting point for the amination of this compound with various primary and secondary amines, including anilines and heterocycles like morpholine.[12]

Materials:

  • This compound (1.0 eq.)

  • Amine (primary or secondary) (1.2 - 1.5 eq.)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Ligand (e.g., Xantphos, BINAP) (2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOt-Bu), Cs₂CO₃) (1.4 - 2.5 eq.)

  • Anhydrous Solvent (e.g., Toluene, Dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., Xantphos, 3 mol%), and the base (e.g., NaOt-Bu, 1.4 eq.).

  • Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene, followed by this compound (1.0 eq.) and the amine (1.2 eq.).

  • Heat the reaction mixture to 80–110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until completion (typically 4-24 hours).

  • Cool the reaction to room temperature and quench by adding water.

  • Extract the product with an organic solvent like ethyl acetate or DCM.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Expected Yields for Buchwald-Hartwig Amination

The following table provides expected yields for the amination of this compound with a range of amine coupling partners, based on literature precedents for similar bromopyridine systems.

EntryAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
1AnilinePd₂(dba)₃ / BINAPNaOt-BuToluene10075-90
2MorpholinePd(OAc)₂ / XantphosCs₂CO₃Dioxane11080-95
3BenzylaminePd₂(dba)₃ / BINAPNaOt-BuToluene8070-85
4IndolePd(OAc)₂ / XantphosCs₂CO₃Dioxane11065-80

Yields are based on literature for similar bromopyridine substrates and serve as a predictive guide.[12]

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the synthesis of complex, substituted pyridines. The palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provide reliable and high-yielding pathways to functionalize the C3 position with a diverse array of aryl, alkynyl, and amino substituents. The protocols and mechanistic insights provided in this guide serve as a robust starting point for researchers in drug discovery and materials science. By understanding the principles behind catalyst and ligand selection, chemists can rationally design and execute syntheses to rapidly generate novel molecular architectures, accelerating the discovery of new therapeutic agents and functional materials.

References

Application Notes & Protocols: 4-Amino-3-bromopyridine as a Strategic Precursor for Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 4-Amino-3-bromopyridine (CAS: 13534-98-0) as a versatile precursor in the synthesis of Active Pharmaceutical Ingredients (APIs). We will explore its fundamental reactivity, provide validated, step-by-step protocols for key transformations, and explain the underlying chemical principles that make it an invaluable building block in modern drug discovery. The focus is on practical application, causality behind experimental choices, and the generation of complex molecular scaffolds.

Introduction: The Strategic Importance of this compound

This compound is a pyridine-based heterocyclic compound featuring two key functional groups that dictate its reactivity: a nucleophilic amino group at the C4 position and a bromine atom at the C3 position, which is primed for electrophilic substitution and, more importantly, transition metal-catalyzed cross-coupling reactions.[1][2] This unique arrangement makes it a powerful and versatile intermediate for introducing the 4-aminopyridine scaffold into larger, more complex molecules.[1]

The 4-aminopyridine core is of significant pharmacological interest. For instance, 4-aminopyridine itself (also known as fampridine) is a potassium channel blocker used to improve walking in patients with multiple sclerosis, highlighting the therapeutic potential of this structural motif.[3][4][5] Derivatives built upon this core are explored for a wide range of biological activities.[6][7] Consequently, mastering the chemistry of precursors like this compound is essential for the efficient development of new chemical entities.[]

This guide will focus primarily on two of the most powerful transformations enabled by the bromine substituent: Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation.

Physicochemical Properties & Safe Handling

Before proceeding with any protocol, it is crucial to understand the physical properties and handling requirements of the starting material.

PropertyValueReference
CAS Number 13534-98-0[9]
Molecular Formula C₅H₅BrN₂[9]
Molecular Weight 173.01 g/mol [9]
Appearance White to light yellow solid/crystalline powder[2][10]
Melting Point 61-69 °C
Solubility Soluble in polar organic solvents like methanol, dichloromethane.[2]
Key Synonyms 3-Bromo-4-aminopyridine, 3-Bromopyridin-4-amine[2]

Safety & Handling: this compound is classified as an irritant and is harmful if swallowed.[10] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C3 position is the key handle for building molecular complexity via palladium-catalyzed cross-coupling reactions. These methods are cornerstones of modern medicinal chemistry due to their broad functional group tolerance and reliability.[1]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming a carbon-carbon bond between the pyridine ring and various aryl or heteroaryl groups, creating biaryl structures prevalent in many APIs.[11][12]

The reaction's value lies in its operational simplicity, the commercial availability of a vast array of boronic acids, and the generally benign nature of the boron-containing byproducts.[11] The choice of catalyst, base, and solvent is critical for success, especially with heteroaromatic substrates like ours which can sometimes poison catalysts. A phosphine-ligated palladium(0) species is the active catalyst, generated in situ. The base (e.g., K₂CO₃, K₃PO₄) is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.[12]

Suzuki_Miyaura_Cycle cluster_cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex Ar-X oxidative_add Oxidative Addition pd_r_complex Ar-Pd(II)(R')L₂ pd_complex->pd_r_complex R'-B(OH)₂ transmetalation Transmetalation pd_r_complex->pd0 product Ar-R' pd_r_complex->product Product Release reductive_elim Reductive Elimination reactants Ar-X + R'-B(OH)₂ base Base base->pd_complex activates boronic acid

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.

This protocol describes the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Toluene and Water (4:1 v/v)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Add the degassed solvent mixture of Toluene and Water (e.g., 4 mL Toluene and 1 mL Water per 1 mmol of substrate).

  • Attach the condenser and heat the reaction mixture to reflux (approx. 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times are 6-18 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-aryl-4-aminopyridine product.

Self-Validation: The protocol is validated by monitoring the disappearance of the starting material (this compound) via TLC. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Buchwald-Hartwig Amination: Forging C-N Bonds

For the synthesis of substituted aryl amines, the Buchwald-Hartwig amination is the preeminent method.[13] It allows for the coupling of the C3 position of our pyridine precursor with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles.

The success of the Buchwald-Hartwig amination is a story of ligand development.[13][14] While early systems used simple phosphine ligands, modern protocols employ sterically bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, SPhos) which dramatically accelerate the rate-limiting reductive elimination step and stabilize the catalytic intermediates.[14] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, forming the palladium-amido complex that is central to the catalytic cycle.[14]

Buchwald_Hartwig_Cycle cluster_cycle pd0 Pd(0)L pd_complex Ar-Pd(II)(X)L pd0->pd_complex Ar-X oxidative_add Oxidative Addition pd_amine_complex [Ar-Pd(II)(NHR'R'')L]⁺X⁻ pd_complex->pd_amine_complex HNR'R'' amine_coord Amine Coordination pd_amido_complex Ar-Pd(II)(NR'R'')L pd_amine_complex->pd_amido_complex +Base, -HBase⁺X⁻ deprotonation Deprotonation pd_amido_complex->pd0 product Ar-NR'R'' pd_amido_complex->product Product Release reductive_elim Reductive Elimination reactants Ar-X + HNR'R'' base Base

Caption: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.

This protocol describes the coupling of this compound with a generic secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene or Dioxane

  • Schlenk flask or sealed tube, magnetic stirrer, nitrogen/argon glovebox or Schlenk line

Procedure:

  • In a glovebox: Add Pd(OAc)₂, XPhos ligand, and sodium tert-butoxide to a Schlenk flask or reaction tube.

  • Add this compound to the flask.

  • Add anhydrous solvent (e.g., Toluene, 0.1 M concentration).

  • Finally, add the amine coupling partner.

  • Seal the flask/tube and remove it from the glovebox.

  • Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Dilute with ethyl acetate and water, and separate the layers.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired 3-amino-4-aminopyridine derivative.

Trustworthiness: The use of a pre-catalyst system [Pd(OAc)₂ + ligand] is a well-established and highly reproducible method.[14] The protocol's success is contingent on maintaining anhydrous and anaerobic conditions, as oxygen can deactivate the catalyst and moisture can hydrolyze the base and interfere with the reaction.

Preparative Protocol: Synthesis of the Precursor

For complete process control, the synthesis of the starting material is often required. This compound is readily prepared from the inexpensive, commercially available 4-aminopyridine.

Synthesis_Workflow start 4-Aminopyridine reagent N-Bromosuccinimide (NBS) Acetonitrile (MeCN), 0 °C to RT product This compound reagent->product Electrophilic Bromination workup Filtration & Concentration product->workup purify Column Chromatography workup->purify final Pure Product (Yield: ~91%) purify->final

Caption: Workflow for the Synthesis of this compound.

Materials:

  • 4-Aminopyridine (1.0 eq, e.g., 20.0 g, 0.21 mol)

  • N-Bromosuccinimide (NBS) (1.05 eq, e.g., 39.8 g, 0.22 mol)

  • Acetonitrile (MeCN) (e.g., 300 mL)

  • Large round-bottom flask, ice bath, magnetic stirrer

Procedure:

  • Dissolve 4-aminopyridine in acetonitrile in a round-bottom flask and cool the mixture to 0 °C in an ice bath.

  • Protect the reaction from light by wrapping the flask in aluminum foil.

  • Add N-bromosuccinimide (NBS) to the stirred solution in small portions over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir at room temperature for 24 hours. Monitor reaction completion by TLC.

  • Upon completion, cool the mixture and filter to remove any solids (succinimide byproduct).

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol, e.g., 20:1) to afford this compound as a light yellow solid.[10][15] (Reported Yield: ~91%).[10]

Conclusion

This compound is a high-value, versatile precursor for API synthesis. Its dual functionality allows for the strategic and efficient construction of complex molecular architectures through robust and well-understood synthetic methodologies like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The protocols and insights provided herein serve as a practical guide for chemists to leverage this building block in accelerating the discovery and development of novel therapeutics.

References

Introduction: The Strategic Importance of 4-Amino-3-bromopyridine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to Stille coupling protocols involving 4-Amino-3-bromopyridine for researchers, scientists, and drug development professionals.

The Stille reaction, a palladium-catalyzed cross-coupling of an organostannane (organotin) reagent with an organic halide or pseudohalide, stands as a cornerstone of modern organic synthesis for its remarkable ability to form carbon-carbon bonds.[1][2][3] Its high functional group tolerance and the air and moisture stability of organostannane reagents make it an invaluable tool, particularly in the multi-step synthesis of complex active pharmaceutical ingredients (APIs).[1][4][5]

Within the vast arsenal of building blocks available to synthetic chemists, this compound (CAS: 13534-98-0) has emerged as a particularly versatile and critical intermediate.[4][6] Its structure is strategically designed for synthetic utility: the bromine atom at the 3-position serves as an excellent handle for cross-coupling reactions, while the amino group at the 4-position provides a site for further functionalization or can act as a key pharmacophoric element.[4][6] This unique arrangement makes it a sought-after precursor for a wide array of complex molecules, from kinase inhibitors in oncology to advanced materials.[4][7]

This guide provides a detailed exploration of Stille coupling protocols specifically tailored for this compound. Moving beyond a simple recitation of steps, it delves into the mechanistic underpinnings, explains the rationale behind experimental choices, and offers robust, field-proven protocols to empower researchers in their synthetic endeavors.

Mechanistic Foundations of the Stille Coupling

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Stille coupling proceeds via a catalytic cycle involving a palladium catalyst, which is believed to be a 14-electron Pd(0) complex in its active form.[1][8] This active species can be generated in situ from various Pd(0) or Pd(II) precursors.[1][8] The cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step for aryl bromides.[1][2]

  • Transmetalation: The organic group from the organostannane reagent is transferred to the palladium center, displacing the bromide. This step involves the formation of a new carbon-palladium bond.[1][8]

  • Reductive Elimination: The two organic fragments coupled to the palladium center are expelled as the final product, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][2]

Stille_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_coupled R¹-Pd(II)L₂-R² pd0->pd_coupled Oxidative Addition pd_intermediate R¹-Pd(II)L₂-X pd_intermediate->pd0 Reductive Elimination transmetalation Transmetalation (R²-SnR₃) pd_coupled->pd_intermediate Transmetalation reductive_elimination Reductive Elimination product R¹-R² (Coupled Product) stannane X-SnR₃ substrate R¹-X (this compound)

Caption: The catalytic cycle of the Stille coupling reaction.

Key Reagents and Their Roles
  • Palladium Catalyst: Common precursors include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.[8][9] Pd(PPh₃)₄ is often used directly as it is an 18-electron Pd(0) source, while Pd(II) sources are reduced in situ.

  • Ligands: Phosphine ligands (e.g., PPh₃, P(o-tol)₃, XPhos) are crucial. They stabilize the palladium center, influence its reactivity, and can accelerate the coupling, particularly for challenging substrates.[9][10][11]

  • Organostannane: These reagents (R-SnBu₃ or R-SnMe₃) are air and moisture stable, tolerating most functional groups.[1] However, they are highly toxic and must be handled with extreme care.

  • Additives (The "Copper Effect"): The addition of stoichiometric or co-catalytic copper(I) iodide (CuI) can dramatically increase reaction rates, sometimes by a factor of >1000.[1] The exact mechanism of this "copper effect" is debated and may be solvent-dependent, but it is theorized to involve either a more rapid Sn/Cu transmetalation to form a reactive organocuprate species or the scavenging of free phosphine ligands, which can inhibit the primary transmetalation step.[1][12][13]

Protocol 1: Stille Coupling of this compound with a Vinylstannane

This protocol describes the synthesis of 4-Amino-3-vinylpyridine, a valuable intermediate for further elaboration, for example, in polymerization or as a precursor to ethyl-substituted pyridines.

Materials and Reagents
  • This compound (1.0 equiv)

  • Tributyl(vinyl)stannane (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Anhydrous Toluene or DMF

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware for work-up and purification

  • Saturated aqueous potassium fluoride (KF) solution

  • Ethyl acetate, Brine

Experimental Workflow Diagram

Stille_Workflow setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Reagent Addition - this compound - Organostannane - Solvent setup->reagents degas 3. Degassing (Ar/N₂ Purge) reagents->degas catalyst 4. Catalyst Addition (Pd(PPh₃)₄) degas->catalyst reaction 5. Reaction (Heat & Stir) catalyst->reaction workup 6. Work-up - Cool to RT - Dilute - KF Wash reaction->workup purify 7. Purification (Column Chromatography) workup->purify

Caption: General workflow for a Stille coupling experiment.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 173 mg, 1.0 mmol, 1.0 equiv).

  • Reagent Addition: Under an inert atmosphere (Argon or Nitrogen), add anhydrous toluene (5 mL). Then, add tributyl(vinyl)stannane (e.g., 381 mg, 0.44 mL, 1.2 mmol, 1.2 equiv) via syringe.

  • Degassing: Seal the flask and degas the solution by bubbling with argon for 15-20 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (e.g., 58 mg, 0.05 mmol, 5 mol%) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 110 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 16-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL).

  • Tin Removal: Wash the organic mixture with a saturated aqueous solution of potassium fluoride (KF) (2 x 20 mL) and stir vigorously for 30 minutes for each wash. This precipitates the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration through celite.[7]

  • Extraction & Drying: Wash the organic layer with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-3-vinylpyridine.

Protocol 2: Stille Coupling of this compound with a Heteroarylstannane

This protocol details the synthesis of 4-amino-3-(thiophen-2-yl)pyridine, a scaffold present in various biologically active molecules. This reaction often benefits from the use of a copper(I) co-catalyst.

Materials and Reagents
  • This compound (1.0 equiv)

  • 2-(Tributylstannyl)thiophene (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)

  • Triphenylarsine (AsPh₃) or Triphenylphosphine (PPh₃) (10 mol%)

  • Copper(I) Iodide (CuI) (10 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (173 mg, 1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (23 mg, 0.025 mmol), the ligand (AsPh₃ or PPh₃, 0.10 mmol), and CuI (19 mg, 0.10 mmol).

  • Solvent and Reagent Addition: Add anhydrous DMF (5 mL) followed by 2-(Tributylstannyl)thiophene (448 mg, 1.2 mmol, 1.2 equiv) via syringe.

  • Degassing: Degas the mixture thoroughly with a stream of argon for 15 minutes.

  • Reaction: Seal the tube and heat the reaction mixture to 80-100 °C. Stir the reaction at this temperature for 12-18 hours, monitoring its progress by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up, tin removal, and purification steps as outlined in Protocol 1. The use of DMF as a solvent will require careful removal under high vacuum or dilution with a large volume of water followed by extraction.

Quantitative Data & Optimization Parameters

The success of a Stille coupling reaction is highly dependent on the specific substrates and conditions. The following table provides representative conditions for the coupling of a similar substrate, 2-Amino-5-bromo-4-methylpyridine, which can serve as a starting point for optimizing reactions with this compound.[7]

OrganostannaneCatalyst (mol%)LigandAdditiveSolventTemp (°C)Time (h)Yield (%)Reference
Tributyl(vinyl)stannanePd(PPh₃)₄ (5)--Toluene11016~80[7]
(2-Thienyl)tributylstannanePd(PPh₃)₄ (5)--Toluene11020~75[7]
ArylstannanePd₂(dba)₃ (2.5)PPh₃ (10)CuI (10)DMF10012>85Optimized[14]
ArylstannanePd/C (5)AsPh₃ (10)CuI (20)NMP1408~96Optimized[9][14]

Key Optimization Insights:

  • Challenging Couplings: For electron-rich bromopyridines or sterically hindered coupling partners, higher temperatures and more electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands) may be necessary.[9][10]

  • Catalyst Choice: While Pd(PPh₃)₄ is convenient, systems generated in situ from a Pd(II) or Pd(0) source and a separate ligand can offer greater flexibility and reactivity.[9] Palladium on carbon (Pd/C) with a CuI co-catalyst has also been shown to be effective and can simplify catalyst removal.[1][14]

  • Solvent Effects: Polar aprotic solvents like DMF or NMP can accelerate the reaction, particularly when a CuI co-catalyst is used, as they are believed to favor the Sn/Cu transmetalation pathway.[12][13]

  • Substrate Purity: The use of high-purity this compound is crucial for achieving high yields and reproducible results, as impurities can inhibit the catalyst.[4]

Safety and Handling

  • Organotin Reagents: Organostannanes are neurotoxins and are highly toxic upon inhalation, ingestion, or skin contact. Always handle these reagents in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

  • Palladium Catalysts: Palladium compounds are heavy metal catalysts and should be handled with care to avoid inhalation of dust or skin contact.

  • Solvents: Toluene and DMF are flammable and have associated toxicities. Ensure proper ventilation and avoid ignition sources.

  • Waste Disposal: All tin-containing waste must be segregated and disposed of according to institutional hazardous waste protocols.

Conclusion

The Stille coupling of this compound is a powerful and reliable method for constructing complex molecular architectures that are central to drug discovery and materials science.[4][7] By understanding the underlying mechanism and the critical roles of the catalyst, ligands, and additives, researchers can effectively troubleshoot and optimize these reactions. The detailed protocols provided herein serve as a robust starting point for the synthesis of diverse 4-amino-3-substituted pyridines, enabling the rapid advancement of research programs that rely on this versatile heterocyclic scaffold.

References

Application Note & Protocol: A Comprehensive Guide to the Large-Scale Synthesis of 4-Amino-3-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Amino-3-bromopyridine in Modern Drug Discovery

This compound is a pivotal heterocyclic building block in the landscape of pharmaceutical development.[1][2][3] Its unique trifunctional nature, possessing a nucleophilic amino group, a versatile bromine handle for cross-coupling reactions, and the characteristic pyridine scaffold, renders it an invaluable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[1] The precise positioning of the amino and bromo substituents on the pyridine ring allows for intricate molecular architectures to be constructed, often forming the core of innovative therapeutics targeting a wide range of diseases. This guide provides a detailed, field-proven protocol for the large-scale synthesis of this compound, emphasizing not just the procedural steps, but the underlying chemical principles and safety considerations essential for successful and scalable production.

Reaction Principle: Electrophilic Aromatic Substitution

The synthesis of this compound from 4-aminopyridine is a classic example of an electrophilic aromatic substitution (EAS) reaction. The pyridine ring is generally less reactive than benzene towards electrophiles due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the strongly activating amino group at the 4-position significantly enhances the electron density of the ring, facilitating electrophilic attack. The amino group is an ortho-, para- director; since the para- position is occupied, it directs the incoming electrophile to the positions ortho to it, namely the 3 and 5 positions.

In this protocol, N-Bromosuccinimide (NBS) is employed as the electrophilic bromine source. NBS is a safer and more manageable alternative to liquid bromine, particularly for large-scale operations.[4][5] It provides a low, steady concentration of electrophilic bromine, which helps to control the reaction rate and minimize the formation of over-brominated byproducts.[4]

Visualizing the Synthesis Workflow

The following diagram outlines the key stages of the large-scale synthesis of this compound, from starting materials to the final, purified product.

G cluster_0 Reaction Stage cluster_1 Work-up & Isolation cluster_2 Purification & Finishing start 4-Aminopyridine & Acetonitrile reaction Controlled Bromination (0°C to Room Temp) start->reaction reagent N-Bromosuccinimide (NBS) reagent->reaction quench Reaction Mixture reaction->quench filtration Filtration of Succinimide quench->filtration concentration Concentration of Filtrate filtration->concentration crude Crude Product concentration->crude recrystallization Recrystallization (DCM/Methanol) crude->recrystallization final_filtration Filtration & Washing recrystallization->final_filtration drying Vacuum Drying final_filtration->drying final_product Pure this compound drying->final_product

References

Application Notes: 4-Amino-3-bromopyridine as a Foundational Building Block in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Amino-3-bromopyridine (CAS: 13534-98-0) has emerged as a pivotal intermediate in the synthesis of advanced agrochemicals.[1][2] Its unique molecular architecture, featuring a pyridine core functionalized with a strategically positioned amino group and a reactive bromine atom, offers a versatile platform for constructing complex molecules with potent biological activity.[1][3][4][5][6] This document provides an in-depth guide for research scientists and development professionals on the application of this compound in agrochemical synthesis. We will explore its utility in key palladium-catalyzed cross-coupling reactions, provide detailed, field-proven protocols, and discuss the causality behind experimental choices to empower researchers in the development of next-generation herbicides, fungicides, and insecticides.[1][3]

Introduction: The Strategic Importance of this compound

The pyridine scaffold is a privileged structure in agrochemistry, present in numerous commercial products ranging from herbicides to insecticides.[7][8] this compound serves as an invaluable building block due to the orthogonal reactivity of its functional groups. The bromine atom at the 3-position is an ideal handle for carbon-carbon and carbon-nitrogen bond formation via cross-coupling reactions, while the amino group at the 4-position can be used for further derivatization or to modulate the electronic properties and biological activity of the final molecule.[4][6] This dual functionality allows for the rapid and efficient assembly of diverse chemical libraries, accelerating the discovery of novel crop protection agents.[1][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 13534-98-0[9][10][11]
Molecular Formula C₅H₅BrN₂[9][10][11]
Molecular Weight 173.01 g/mol [9][11]
Appearance Light yellow solid[5][12]
Purity Typically ≥97%[6]

Core Synthetic Transformations & Mechanistic Insights

The true power of this compound lies in its application in modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of medicinal and agrochemical synthesis due to their broad substrate scope, functional group tolerance, and mild reaction conditions.[4][13]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between the 3-position of the pyridine ring and a wide variety of organic groups using an organoboron reagent.[13][14] This transformation is fundamental for synthesizing substituted biaryl and heteroaryl structures, which are key pharmacophores in many modern herbicides that mimic natural auxins.[15]

Causality of Component Selection:

  • Palladium Catalyst: A Pd(0) species is the active catalyst. Precursors like Pd(PPh₃)₄ or a combination of a Pd(II) salt (e.g., Pd(OAc)₂) with phosphine ligands are commonly used. The ligands stabilize the Pd(0) center and facilitate the catalytic cycle.[14][16]

  • Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential.[17] Its primary role is to activate the organoboron species by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[14]

  • Solvent: A mixture of an organic solvent (e.g., Toluene, Dioxane, THF) and water is often used. The organic solvent solubilizes the substrates and catalyst, while water helps dissolve the inorganic base.

Suzuki_Miyaura_Cycle cluster_out Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd Ar-Br Transmetalation Transmetalation Complex OxAdd->Transmetalation R-B(OR)₂ Base Product_Complex Product Complex (Pd-II) Transmetalation->Product_Complex Br_Boron Br⁻ + B(OR)₂OH Transmetalation->Br_Boron Product_Complex->Pd0 Reductive Elimination Ar_R Ar-R Product_Complex->Ar_R

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[14]

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, coupling the aryl bromide of this compound with a primary or secondary amine.[18] This reaction is indispensable for accessing a vast array of N-aryl pyridines, which are prevalent in various classes of pesticides and plant growth regulators.[19][20]

Causality of Component Selection:

  • Palladium Catalyst & Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos). These ligands promote the reductive elimination step, which is often the rate-limiting step, and prevent unproductive side reactions like beta-hydride elimination.[18] The palladium source is typically a precursor like Pd₂(dba)₃ or Pd(OAc)₂.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice. It serves to deprotonate the amine, making it a more potent nucleophile to attack the palladium center.[21][22]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.[22]

Buchwald_Hartwig_Cycle cluster_out Pd0 Pd(0)L OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd Ar-Br Amine_Complex Amine Coordination Complex OxAdd->Amine_Complex R₂NH Amido_Complex Amido Complex Amine_Complex->Amido_Complex -HBr (Base) Amido_Complex->Pd0 Reductive Elimination Ar_NR2 Ar-NR₂ Amido_Complex->Ar_NR2

Figure 2: Simplified catalytic cycle of the Buchwald-Hartwig amination.[18]

Experimental Protocols

The following protocols are provided as robust starting points. Note: All reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.[21][23]

Protocol 1: Synthesis of this compound from 4-Aminopyridine

This protocol describes the selective bromination of 4-aminopyridine at the 3-position.[12]

Materials and Reagents:

Reagent MW Amount Moles
4-Aminopyridine 94.11 20.0 g 0.21 mol
N-Bromosuccinimide (NBS) 177.98 39.8 g 0.22 mol

| Acetonitrile (ACN) | - | 300 mL | - |

Procedure:

  • To a flask protected from light, add 4-aminopyridine (20.0 g) and acetonitrile (300 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (39.8 g) in portions, ensuring the internal temperature remains low.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and filter to remove succinimide byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography (Silica gel, Dichloromethane/Methanol = 20:1) to yield this compound as a light yellow solid.[12]

Protocol 2: General Protocol for Suzuki-Miyaura Cross-Coupling

This representative protocol is adapted for the coupling of this compound with an arylboronic acid.[13][17] Optimization may be required for specific substrates.

Suzuki_Workflow start Combine Reactants purge Degas & Purge with Inert Gas start->purge heat Heat Mixture (e.g., 80-100 °C) purge->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purify by Column Chromatography workup->purify end Characterize Product purify->end

Figure 3: General experimental workflow for Suzuki-Miyaura coupling.

Materials and Reagents:

Reagent Stoichiometry Example Catalyst/Base
This compound 1.0 eq -
Arylboronic Acid 1.2 eq -
Palladium Catalyst 1-5 mol% Pd(PPh₃)₄
Base 2.0-3.0 eq K₂CO₃ or K₃PO₄

| Solvent | - | Toluene/H₂O or Dioxane/H₂O |

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction for 8-24 hours until completion is observed by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Troubleshooting Note: The amino and pyridine nitrogen can coordinate to the palladium center, potentially affecting catalytic activity. Careful selection of ligands and reaction conditions is crucial.[17] If the reaction is sluggish, screening different bases, solvents, and palladium pre-catalysts is recommended.[17]

Protocol 3: General Protocol for Buchwald-Hartwig Amination

This is a representative protocol for the C-N coupling of this compound with an amine, adapted from literature procedures for similar bromopyridines.[21][24]

Materials and Reagents:

Reagent Stoichiometry Example Catalyst/Base/Ligand
This compound 1.0 eq -
Amine 1.2 eq -
Palladium Pre-catalyst 1-2 mol% Pd₂(dba)₃
Ligand 2-4 mol% (±)-BINAP
Base 1.4-2.0 eq NaOtBu

| Solvent | - | Anhydrous Toluene |

Procedure:

  • In a glovebox or under a strong flow of inert gas, charge a Schlenk tube with the palladium pre-catalyst, ligand, and base.

  • Add this compound and a stir bar.

  • Seal the tube, remove from the glovebox (if used), and add anhydrous toluene followed by the amine coupling partner via syringe.

  • Place the reaction mixture in a preheated oil bath (typically 80-110 °C) and stir for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate.

  • Wash the mixture with brine to remove inorganic salts.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Safety Note: Palladium catalysts can be pyrophoric. Strong bases like NaOtBu are corrosive and moisture-sensitive. Always handle these reagents with appropriate personal protective equipment in an inert and dry environment.

Conclusion

This compound is a high-value, versatile intermediate for agrochemical synthesis. Its utility in robust and scalable reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the efficient construction of novel molecular scaffolds. By understanding the mechanistic principles behind these transformations and employing the optimized protocols provided, researchers can effectively leverage this building block to accelerate the discovery and development of innovative and effective crop protection solutions.

References

The Strategic Utility of 4-Amino-3-bromopyridine in the Architecture of Advanced Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates the pivotal role of 4-Amino-3-bromopyridine (CAS: 13534-98-0) as a versatile building block in the burgeoning field of advanced materials. Its unique electronic and structural characteristics, stemming from the interplay between the electron-donating amino group and the synthetically malleable bromine substituent on a pyridine scaffold, render it an invaluable precursor for a diverse array of functional organic molecules. This document provides an in-depth exploration of its application in the synthesis of cutting-edge materials for organic electronics, with a particular focus on Hole Transport Materials (HTMs) for Organic Light-Emitting Diodes (OLEDs). Detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination, are presented, underscoring the causality behind experimental choices and ensuring procedural robustness. This guide is intended for researchers, materials scientists, and professionals in drug development seeking to leverage the synthetic potential of this compound.

Introduction: The Architectural Significance of this compound

This compound is a heterocyclic compound whose strategic importance in organic synthesis is rapidly expanding.[1][2] The pyridine ring, an electron-deficient aromatic system, coupled with an electron-donating amino group at the 4-position, creates a molecule with intriguing electronic properties. The bromine atom at the 3-position serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions.[3] This trifecta of functionalities makes this compound an ideal candidate for the construction of complex organic molecules with tailored optoelectronic properties.

The development of advanced materials, particularly for applications in organic electronics such as OLEDs, photovoltaics, and sensors, heavily relies on the precise engineering of molecular structures to control charge transport, emission characteristics, and device stability.[3][4] Pyridine-containing compounds are of particular interest due to their inherent electron-deficient nature, which can be beneficial for electron-transporting or hole-blocking layers in OLEDs.[5] Furthermore, the amino group can serve as a potent electron-donating moiety, a key feature in the design of hole-transporting materials.[6] The strategic placement of the bromine atom allows for the facile introduction of various aryl or heteroaryl groups through well-established palladium-catalyzed cross-coupling reactions, enabling the systematic tuning of the material's properties.[7]

This guide will focus on the practical application of this compound in the synthesis of a triarylamine-based hole transport material, a class of compounds crucial for the efficient functioning of OLEDs.[6][8]

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of this compound, along with stringent adherence to safety protocols, is paramount for its successful and safe utilization in a research setting.

Key Properties
PropertyValueReference
CAS Number 13534-98-0[9][10]
Molecular Formula C₅H₅BrN₂[11]
Molecular Weight 173.01 g/mol [9]
Appearance Yellow crystalline solid[12]
Melting Point 61-69 °C[9]
Solubility Soluble in polar organic solvents[13]
Safety Data

This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Hazard StatementPrecautionary Statement
H302: Harmful if swallowedP264: Wash skin thoroughly after handling.
H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.
H318: Causes serious eye damageP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.

This is not an exhaustive list. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Synthesis of this compound: A Foundational Protocol

The reliable synthesis of high-purity this compound is the first critical step. A common and effective method involves the electrophilic bromination of 4-aminopyridine.[12]

Reaction Scheme

Synthesis of this compound cluster_conditions Reaction Conditions 4-Aminopyridine 4-Aminopyridine Product This compound 4-Aminopyridine->Product NBS N-Bromosuccinimide (NBS) Acetonitrile, 0 °C to RT

Caption: Synthesis of this compound from 4-Aminopyridine.

Detailed Experimental Protocol

Materials:

  • 4-Aminopyridine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 4-aminopyridine and anhydrous acetonitrile.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide in portions, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent.

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a yellow solid.[12]

Self-Validation: The identity and purity of the synthesized this compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected mass spectrum (ESI) would show a peak at m/z: 172.9 [M+H]⁺.[12]

Application in Advanced Materials: Synthesis of a Triarylamine-Based Hole Transport Material

The true utility of this compound is demonstrated in its role as a precursor for functional materials. A prime example is its use in the synthesis of triarylamine derivatives, which are widely employed as hole transport materials (HTMs) in OLEDs due to their excellent charge-carrying capabilities and high thermal stability.[14][15]

The Rationale Behind Triarylamine HTMs

Triarylamines are characterized by a central nitrogen atom bonded to three aromatic rings. This structure facilitates the formation of stable radical cations upon oxidation, a key requirement for efficient hole transport. The pyridine moiety introduced via this compound can fine-tune the Highest Occupied Molecular Orbital (HOMO) energy level of the material, which is crucial for efficient hole injection from the anode and transport to the emissive layer in an OLED device.

Synthetic Strategy: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7] It is the method of choice for coupling this compound with a secondary amine, such as diphenylamine, to construct the desired triarylamine core.

Buchwald-Hartwig_Amination cluster_conditions Reaction Conditions Reactant1 This compound Product N,N-diphenyl-3-(pyridin-4-ylamino)aniline (A Triarylamine HTM) Reactant1->Product Reactant2 Diphenylamine Reactant2->Product Catalyst Pd Catalyst Ligand, Base

Caption: Buchwald-Hartwig amination for the synthesis of a triarylamine HTM.

Detailed Experimental Protocol for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 eq)

  • Diphenylamine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Tri-tert-butylphosphine tetrafluoroborate (P(t-Bu)₃·HBF₄) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (anhydrous)

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, combine this compound, diphenylamine, Pd₂(dba)₃, P(t-Bu)₃·HBF₄, and sodium tert-butoxide.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with dichloromethane.

  • Filter the mixture through a pad of Celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the pure fractions and concentrate to yield the triarylamine product.

Self-Validation and Characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the successful formation of the C-N bond.

  • Mass Spectrometry: To verify the molecular weight of the product.

  • Thermal Analysis (TGA/DSC): To determine the thermal stability and glass transition temperature, which are critical parameters for OLED device performance.

  • Cyclic Voltammetry: To measure the HOMO and LUMO energy levels, which dictate the charge injection and transport properties of the material.

  • Photoluminescence Spectroscopy: To characterize the emissive properties of the material.

Alternative Synthetic Route: Suzuki-Miyaura Coupling

While the Buchwald-Hartwig amination is highly effective, the Suzuki-Miyaura coupling offers an alternative and equally powerful method for C-C bond formation. This reaction can be employed to couple this compound with an arylboronic acid, providing a different avenue for constructing advanced materials.

Suzuki-Miyaura_Coupling cluster_conditions Reaction Conditions Reactant1 This compound Product 4-Amino-3-arylpyridine Reactant1->Product Reactant2 Arylboronic Acid Reactant2->Product Catalyst Pd Catalyst Base

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 4-Amino-3-bromopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-3-bromopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you optimize your synthetic protocols and achieve higher yields and purity.

This compound is a crucial intermediate in the synthesis of a wide range of pharmaceuticals and fine chemicals.[1][2] Its unique structure allows for diverse chemical modifications, making it a valuable building block in medicinal chemistry.[2] The most common and efficient method for its synthesis is the electrophilic bromination of 4-aminopyridine using N-bromosuccinimide (NBS).[1] While this reaction is generally high-yielding, several factors can lead to suboptimal results. This guide will walk you through the common challenges and their solutions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Q1: My reaction has a low yield or did not go to completion. What are the possible causes and solutions?

A1: A low yield or incomplete reaction can be frustrating, but it is often traceable to a few key experimental parameters. Here’s a breakdown of the likely culprits and how to address them:

  • Reagent Quality:

    • N-Bromosuccinimide (NBS): NBS can degrade over time, especially if exposed to light and moisture, leading to a lower effective concentration of the brominating agent.[3] Impure NBS may appear yellowish and can lead to unreliable results.[3] For best results, use freshly recrystallized NBS or a high-purity commercial grade.

    • 4-Aminopyridine: Ensure the purity of your starting material. Impurities can interfere with the reaction.

    • Solvent: The solvent must be dry. The presence of water can lead to the formation of byproducts.

  • Reaction Temperature:

    • The addition of NBS to the 4-aminopyridine solution should be performed at 0 °C.[1] This is to control the exothermicity of the reaction and to prevent the formation of side products. After the addition is complete, the reaction is typically stirred at room temperature.[1] Running the reaction at too high a temperature can lead to the formation of the dibrominated byproduct.

  • Reaction Time:

    • The reaction is typically stirred for 24 hours to ensure it goes to completion.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

  • Moisture Control:

    • This reaction is sensitive to moisture. Ensure all glassware is thoroughly dried before use and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) if possible, especially if using anhydrous solvents.

Q2: I observe a significant amount of a major side product in my reaction mixture. How can I identify and avoid it?

A2: The most common side product in this reaction is 4-amino-3,5-dibromopyridine .[4] This occurs when an excess of NBS is used, leading to bromination at both positions ortho to the activating amino group.

  • Identification:

    • The dibrominated product will have a higher molecular weight, which can be confirmed by mass spectrometry. It will also have a different Rf value on a TLC plate compared to the desired monobrominated product and the starting material.

  • Avoidance:

    • Stoichiometry is Key: Use a slight excess (around 1.05 to 1.1 equivalents) of NBS.[1] Using a larger excess will significantly increase the formation of the dibrominated side product.[4]

    • Slow Addition of NBS: Add the NBS solution to the 4-aminopyridine solution slowly and in batches, especially at the beginning of the reaction.[1] This helps to maintain a low concentration of the brominating agent in the reaction mixture, favoring monobromination.

    • Maintain Low Temperature During Addition: As mentioned in Q1, keeping the temperature at 0 °C during the NBS addition is critical to control the reaction rate and selectivity.[1]

Q3: My final product is difficult to purify. What are the best practices for purification?

A3: Effective purification is essential to obtain high-purity this compound. If you are facing challenges, consider the following:

  • Initial Work-up: After the reaction is complete, it is typically cooled and filtered. The filtrate is then concentrated.[1] This initial step helps to remove some of the succinimide byproduct.

  • Column Chromatography: Flash column chromatography is a highly effective method for separating the desired product from the starting material, the dibrominated side product, and other impurities.[1] A common eluent system is a mixture of dichloromethane and methanol (e.g., 20:1).[1]

  • Recrystallization: If the product is still not pure after chromatography, recrystallization can be an effective final purification step. The choice of solvent will depend on the remaining impurities but a solvent system like ethanol/water or toluene could be a good starting point.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

Acetonitrile is a commonly used and effective solvent for this reaction.[1] It provides good solubility for both the starting material and the reagent. Dichloromethane has also been reported as a solvent for similar brominations.[4]

Q2: How critical is the reaction temperature?

Temperature control is very important. The initial addition of NBS should be done at 0°C to manage the reaction's exothermicity and improve selectivity.[1] Allowing the temperature to rise too high during addition can lead to an increase in the formation of the 4-amino-3,5-dibromopyridine byproduct.

Q3: Are there any alternative brominating agents to NBS?

While NBS is the most common and generally preferred reagent due to its ease of handling and high selectivity, other brominating agents like bromine (Br₂) in a suitable solvent could be used. However, liquid bromine is more hazardous and can be less selective, potentially leading to more side products.

Q4: What are the key safety precautions for this synthesis?
  • N-Bromosuccinimide (NBS): NBS is an irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood.

  • 4-Aminopyridine: This compound is toxic. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solvents: Acetonitrile and dichloromethane are flammable and/or toxic. Handle them in a fume hood and away from ignition sources.

  • Always consult the Safety Data Sheet (SDS) for all reagents before starting any experimental work.

Experimental Protocol

Synthesis of this compound from 4-Aminopyridine

This protocol is adapted from a high-yielding procedure reported in the literature.[1]

Materials:

  • 4-Aminopyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Dichloromethane (for chromatography)

  • Methanol (for chromatography)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-aminopyridine (e.g., 20.0 g, 0.21 mol) in acetonitrile (300 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of NBS (e.g., 39.8 g, 0.22 mol) in acetonitrile.

  • Add the NBS solution to the 4-aminopyridine solution in batches at 0 °C. It is recommended to carry out the reaction protected from light.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a dichloromethane/methanol (20:1) eluent system to afford this compound as a light yellow solid.

Data Summary Table

Starting MaterialBrominating Agent (Equivalents)SolventTemperatureTime (h)Yield (%)Reference
4-AminopyridineNBS (1.05)Acetonitrile0 °C to RT2491.4[1]
4-AminopyridineNBS (2.3)DichloromethaneRT2492 (for dibromo)[4]

Workflow Diagram

TroubleshootingWorkflow cluster_start Start cluster_analysis Analysis cluster_problems Problem Identification cluster_solutions Solutions cluster_end End Goal start Low Yield or Impure Product analysis Analyze Reaction by TLC/LC-MS start->analysis incomplete_reaction Incomplete Reaction analysis->incomplete_reaction Unreacted Starting Material side_product Major Side Product (Dibromination) analysis->side_product Unexpected Spot(s) purification_issue Purification Difficulty analysis->purification_issue Multiple Spots / Streaking solution1 Check Reagent Quality Increase Reaction Time Ensure Anhydrous Conditions incomplete_reaction->solution1 solution2 Control Stoichiometry (1.05-1.1 eq. NBS) Slow Addition of NBS at 0 °C side_product->solution2 solution3 Optimize Column Chromatography (Eluent System) Consider Recrystallization purification_issue->solution3 end_product High Yield, Pure This compound solution1->end_product solution2->end_product solution3->end_product

Caption: A troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Navigating Byproducts in 4-Amino-3-bromopyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

From the Desk of the Senior Application Scientist

Welcome to the technical support center for syntheses involving 4-Amino-3-bromopyridine (CAS: 13534-98-0). This versatile building block is crucial for developing novel pharmaceuticals and advanced materials, primarily due to the strategic placement of its amino and bromo functionalities, which allows for a wide range of cross-coupling reactions.[1][2][3] However, its unique electronic nature and reactivity profile can lead to the formation of persistent byproducts.

This guide is structured to provide direct, actionable solutions to common challenges encountered in the lab. We will move from high-level FAQs to deep-dive troubleshooting guides for specific reaction classes, and finally, provide validated protocols for the removal of common impurities. Our goal is to explain not just what to do, but why a particular strategy is effective, grounding our advice in established reaction mechanisms.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in cross-coupling reactions?

The most prevalent side reactions are homocoupling of the coupling partners and hydrodehalogenation (debromination) of the this compound starting material.[4] Homocoupling results in dimeric byproducts of your starting materials (e.g., a biaryl from a boronic acid in a Suzuki reaction), while debromination leads to the formation of 4-aminopyridine.[4][5]

Q2: My mass spectrometry results show a significant amount of a biaryl byproduct corresponding to the homocoupling of my boronic acid. What causes this and how can I prevent it?

This is a classic issue in Suzuki-Miyaura couplings. Homocoupling of boronic acids is often mediated by Palladium(II) species and can be significantly accelerated by the presence of oxygen.[6][7] The mechanism can compete with the desired cross-coupling pathway, reducing your yield and complicating purification.

Primary Solution: Rigorously exclude oxygen from your reaction. This is more than just running under a nitrogen or argon blanket. It is crucial to degas your solvents thoroughly (e.g., by sparging with an inert gas for 20-30 minutes) before adding the catalyst.[7] Some protocols also suggest adding a mild reducing agent to keep the palladium in its Pd(0) state.[7]

Q3: I've isolated 4-aminopyridine from my reaction mixture. What is causing the loss of the bromine atom?

This byproduct, 4-aminopyridine, is the result of hydrodehalogenation (or debromination). This side reaction can compete with the desired productive cycle (reductive elimination) and becomes problematic with highly active catalysts or when there are sources of hydrogen in the reaction mixture.[4][5] Potential hydrogen donors include trace water, alcohols, or even certain amine or phosphine ligands.

Primary Solution: Ensure you are using anhydrous solvents and reagents. If the problem persists, you may need to re-evaluate your ligand and base combination, as some combinations are more prone to promoting this side reaction.

Q4: My purification by silica gel chromatography is giving severe peak tailing for my desired product. How can I get clean separation?

Peak tailing is a very common problem when purifying pyridine derivatives on standard silica gel.[8] The basic nitrogen atom of the pyridine ring interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.[8]

Primary Solution: Add a small amount of a competing base, such as triethylamine (TEA) or pyridine (~0.1-1%), to your mobile phase. The competing base will occupy the active silanol sites, allowing your product to elute with a much-improved peak shape.[8] Alternatively, consider using a different stationary phase, such as alumina or a polymer-based column.[8]

Troubleshooting Guides for Specific Reactions

This section provides a deeper analysis of byproduct formation in the context of the most common palladium-catalyzed cross-coupling reactions.

Guide 1: Suzuki-Miyaura Coupling

The Suzuki reaction is a powerful method for forming C-C bonds.[9] However, the conditions that make it so effective can also foster side reactions.

Table 1: Troubleshooting Suzuki-Miyaura Coupling with this compound

Problem / Observation Probable Cause(s) Recommended Solutions & Rationale
Homocoupling of Boronic Acid 1. Presence of dissolved oxygen in solvents.[6][7] 2. Pd(II)-mediated pathway competing with the Pd(0) catalytic cycle.[7]1. Degas Solvents Rigorously: Sparge all solvents with argon or nitrogen for at least 20 minutes prior to use.[7] 2. Use Fresh Catalyst/Pre-catalyst: Ensure your Pd(0) source is active. 3. Modify Stoichiometry: Using a slight excess (1.1-1.2 eq) of the this compound can help consume the boronic acid before it has a chance to homocouple.[4]
Protodeboronation of Boronic Acid 1. Reaction temperature is too high. 2. Base is too strong or reaction time is too long. 3. Presence of water.1. Lower Reaction Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate. 2. Optimize Base: Weaker bases like K₂CO₃ or K₃PO₄ may be preferable to stronger bases if protodeboronation is an issue.[10]
Debromination of this compound 1. Presence of a hydrogen source (e.g., water, protic solvents). 2. β-hydride elimination from certain ligand-catalyst complexes.[10]1. Use Anhydrous Conditions: Dry solvents and reagents thoroughly. 2. Ligand Screening: Switch to a bulkier phosphine ligand, which can sometimes disfavor the pathway leading to debromination.
Guide 2: Buchwald-Hartwig Amination

This reaction is the go-to method for forming C-N bonds.[5][11] The key challenge is often managing the reactivity of the strong base required for the reaction.

Table 2: Troubleshooting Buchwald-Hartwig Amination with this compound

Problem / Observation Probable Cause(s) Recommended Solutions & Rationale
Hydrodehalogenation (Debromination) 1. The reaction mechanism includes a potential side reaction where a palladium-hydride species is formed, which can lead to debromination.[5] 2. Certain bases or solvents can act as hydrogen donors.1. Optimize Base: Sodium tert-butoxide (NaOtBu) is common, but sometimes a weaker base like K₃PO₄ can suppress this side reaction.[12] 2. Ligand Choice: The choice of phosphine ligand is critical. Electron-rich, bulky ligands often improve selectivity for the desired C-N bond formation over hydrodehalogenation.
Unreacted Starting Material 1. Catalyst deactivation. 2. Insufficiently strong base to deprotonate the amine nucleophile.1. Use a Pre-catalyst: Modern Pd pre-catalysts are often more robust and efficient. 2. Base Screening: Ensure the pKa of your amine is compatible with the base being used. Stronger bases like LHMDS or NaOtBu are often required.
Guide 3: Sonogashira Coupling

Used to couple terminal alkynes, this reaction's main byproduct concern is the homocoupling of the alkyne partner, often called Glaser coupling.[13][14]

Table 3: Troubleshooting Sonogashira Coupling with this compound

Problem / Observation Probable Cause(s) Recommended Solutions & Rationale
Alkyne Homocoupling (Glaser Byproduct) 1. This is a copper-mediated process that is highly sensitive to the presence of oxygen (air).[4]1. Degas Rigorously: As with Suzuki coupling, ensure all reagents and the reaction headspace are free of oxygen. 2. Use Copper-Free Conditions: Many modern Sonogashira protocols have been developed that avoid the use of a copper co-catalyst altogether, which completely eliminates this specific side reaction.[4][15]
Debromination of this compound 1. Similar to other cross-coupling reactions, this can be caused by catalyst side reactions, especially if the reaction is run at high temperatures for extended periods.1. Lower Reaction Temperature: Run at the minimum temperature required for reaction completion. 2. Minimize Reaction Time: Monitor the reaction by TLC or LCMS and work it up as soon as the starting material is consumed.

Visualizing Reaction Pathways

Understanding the catalytic cycle is key to diagnosing byproduct formation. Side reactions are often off-shoots from the main productive pathway.

Cross_Coupling_Byproducts cluster_main Desired Catalytic Cycle cluster_side Side Reactions Pd0 Pd(0)L_n OA Oxidative Addition (Ar-Pd(II)-X) Pd0->OA Ar-X TM Transmetalation (Ar-Pd(II)-R) OA->TM R-M Debrom Debromination Byproduct (Ar-H) OA->Debrom [H] source RE Reductive Elimination TM->RE Homo Homocoupling Byproduct (R-R) TM->Homo O2, [Pd(II)] RE->Pd0 Product (Ar-R) Purification_Workflow start Crude Reaction Mixture check_basic Are major impurities non-basic? start->check_basic acid_wash Perform Acid Wash (Protocol 1) check_basic->acid_wash Yes check_polarity Are remaining impurities separable by polarity? check_basic->check_polarity No acid_wash->check_polarity column Run Column w/ TEA (Protocol 2) check_polarity->column Yes check_solid Is final product a solid? check_polarity->check_solid No column->check_solid recrystallize Recrystallize check_solid->recrystallize Yes pure_product Pure Product check_solid->pure_product No (Pure Oil) recrystallize->pure_product

References

Technical Support Center: Overcoming Catalyst Inhibition in 4-Amino-3-bromopyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges associated with catalyst inhibition in palladium-catalyzed cross-coupling reactions of 4-Amino-3-bromopyridine. This versatile building block is crucial in medicinal chemistry, but its inherent electronic properties can present unique hurdles in achieving high-yield, reproducible results.[1]

The primary challenge stems from the Lewis basic nitrogen atoms of both the pyridine ring and the amino group, which can coordinate with the palladium catalyst, leading to inhibition or deactivation.[2][3] This guide is designed to help you navigate these challenges by providing a mechanistic understanding of the problem and actionable, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura reaction with this compound is showing little to no conversion. What is the most likely cause?

A1: The most common culprit is catalyst inhibition by the substrate itself. The lone pair of electrons on the pyridine nitrogen and the exocyclic amino group can coordinate strongly to the palladium center, forming catalytically inactive or dormant species.[2][4][5] This prevents the catalyst from participating effectively in the catalytic cycle.

Troubleshooting Steps:

  • Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) may not be effective.[2] Switch to bulky, electron-rich phosphine ligands. These ligands create a sterically hindered environment around the palladium center, which can disfavor the binding of the aminopyridine substrate while still allowing for the necessary oxidative addition and reductive elimination steps.[3][6][7]

    • Recommended Ligands: Buchwald-type biaryl phosphine ligands such as XPhos, SPhos, and RuPhos have demonstrated significant success in mitigating catalyst inhibition with nitrogen-containing heterocycles.[3]

  • Choice of Palladium Precatalyst: The selection of the palladium source can influence the concentration of the active Pd(0) species. While Pd(PPh₃)₄ is a Pd(0) source, its dissociation to a catalytically active species can be slow. Using Pd(OAc)₂ or Pd₂(dba)₃ in combination with a suitable phosphine ligand often provides better results.[8][9] Modern, well-defined precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often more efficient at generating the active catalyst.[10][11]

  • Base and Solvent Optimization: The base plays a crucial role in the transmetalation step of the Suzuki reaction.[12][13][14] For aminopyridine substrates, a moderately strong base is often preferred to avoid side reactions.

    • Bases to Consider: K₃PO₄, K₂CO₃, or Cs₂CO₃ are generally effective.[8][15][16]

    • Solvent Systems: Aprotic polar solvents or mixtures with water are commonly used. 1,4-dioxane/water, toluene/water, or DMF are good starting points.[8][9] Ensure all solvents are thoroughly degassed to prevent oxidation of the catalyst and phosphine ligands.[2][5][17]

Issue 2: Challenges in Buchwald-Hartwig Amination

Q2: I am attempting a Buchwald-Hartwig amination with this compound and a primary/secondary amine, but the reaction is sluggish. What adjustments should I make?

A2: Similar to Suzuki coupling, catalyst inhibition is a primary concern. The nucleophilic amine coupling partner can also compete with the phosphine ligand for coordination to the palladium center.

Troubleshooting Workflow:

start Low Conversion in Buchwald-Hartwig Amination ligand Assess Ligand Choice start->ligand base Evaluate Base Strength ligand->base Using bulky phosphines (e.g., Xantphos)? precatalyst Consider Precatalyst base->precatalyst Using a non-coordinating strong base (e.g., NaOt-Bu)? temp Optimize Temperature precatalyst->temp Using an appropriate Pd source (e.g., Pd₂(dba)₃)? result Improved Yield temp->result Reaction heated to 80-110 °C?

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Detailed Recommendations:

  • Employ Bidentate and Bulky Monodentate Ligands: Bidentate ligands like Xantphos or DPEPhos can be very effective in C-N coupling reactions as they are less prone to dissociation from the metal center.[18] Alternatively, the same bulky, electron-rich monodentate ligands recommended for Suzuki coupling (XPhos, RuPhos) are also excellent choices for Buchwald-Hartwig aminations.[19]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for these reactions.[8] Lithium bis(trimethylsilyl)amide (LiHMDS) can also be used.

  • Palladium Source and Pre-catalyst Formation: Using a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with the chosen ligand is standard.[8] It can be beneficial to stir the palladium source, ligand, and base in the solvent for a few minutes before adding the substrates to allow for the formation of the active catalyst.[8]

Issue 3: Sonogashira and Heck Coupling Failures

Q3: My Sonogashira or Heck reaction with this compound is not proceeding. What are the key parameters to check?

A3: Both Sonogashira and Heck reactions are susceptible to the same catalyst inhibition issues. For Sonogashira coupling, the copper co-catalyst can also be a factor.

Sonogashira Coupling Troubleshooting:

  • Catalyst System: The standard Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with CuI is a good starting point.[20] If inhibition is suspected, consider using a more electron-rich phosphine ligand.

  • Base: A liquid amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, which also often serves as the solvent.[21][22] Ensure the amine is distilled and dry, as impurities can hinder the reaction.[21]

  • Inert Atmosphere: These reactions are highly sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling) and oxidation of the palladium catalyst.[5][21] Rigorous degassing is essential.

Heck Coupling Troubleshooting:

  • Catalyst and Ligands: Pd(OAc)₂ is a common palladium source.[23] For challenging substrates, phosphine-free conditions using a palladium salt or using N-heterocyclic carbene (NHC) ligands can sometimes be more effective.[24]

  • Base: An inorganic base like Na₂CO₃ or an organic base like Et₃N is typically used.[23][25]

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMA are often required to drive the reaction to completion, as Heck reactions can require elevated temperatures.[23]

Visualization of Catalyst Inhibition and Mitigation

The following diagram illustrates the general principle of catalyst inhibition by this compound and how bulky ligands can mitigate this effect.

cluster_0 Catalyst Inhibition cluster_1 Mitigation with Bulky Ligands Pd(0)L2 Pd(0)L2 Inhibited Complex Inhibited Complex Pd(0)L2->Inhibited Complex This compound This compound This compound->Inhibited Complex Pd(0)L'_2 Pd(0)L'₂ (L' = bulky ligand) Catalytic Cycle Catalytic Cycle Pd(0)L'_2->Catalytic Cycle

Caption: Inhibition vs. active catalytic cycle.

Protocols and Data

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a starting point protocol and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • In a separate vial, under an inert atmosphere, add the palladium source and the ligand, followed by a portion of the degassed solvent. Stir for 5-10 minutes.

  • Transfer the pre-formed catalyst mixture to the reaction flask via syringe.

  • Add the remaining degassed solvent to the reaction flask.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2][8]

Comparative Table of Catalyst Systems for Aminopyridine Coupling
Coupling ReactionPalladium SourceLigandBaseSolventTypical Temp. (°C)
Suzuki-Miyaura Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100
Suzuki-Miyaura Pd(PPh₃)₄-K₂CO₃DMF/H₂O120 (MW)
Buchwald-Hartwig Pd₂(dba)₃XantphosNaOt-BuToluene110
Sonogashira PdCl₂(PPh₃)₂ / CuI-Et₃NTHF/Et₃N60-80
Heck Pd(OAc)₂PPh₃NaOAcDMF>100

This table is a generalized summary based on typical conditions for related substrates and should be used as a starting point for optimization.[8][23][26]

References

Technical Support Center: Purification of Crude 4-Amino-3-bromopyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the purification of crude 4-Amino-3-bromopyridine using column chromatography. The methodologies and advice presented herein are grounded in established chromatographic principles and field-proven insights to ensure scientific integrity and successful purification outcomes.

Introduction: The Challenge of Purifying this compound

This compound is a valuable building block in pharmaceutical and agrochemical synthesis.[1] Its structure, featuring a basic pyridine nitrogen and an amino group, presents a specific challenge during purification by silica gel chromatography. The basicity of the molecule (pKa ≈ 7.04) leads to strong interactions with the acidic silanol groups on the surface of silica gel, which can result in significant peak tailing, poor separation, and potential degradation of the target compound.[2][3][4] This guide provides a systematic approach to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound is streaking badly on the silica gel column. What is the primary cause?

A1: Severe streaking or tailing of this compound on a silica gel column is primarily due to strong acid-base interactions between the basic nitrogen atoms of your compound and the acidic silanol groups (Si-OH) on the silica surface.[2][4] This interaction leads to a non-uniform elution front, causing the compound to slowly "bleed" from the column rather than eluting as a sharp band.

Q2: I'm observing co-elution of my product with impurities. How can I improve the separation?

A2: Co-elution suggests that the chosen mobile phase does not provide sufficient selectivity between your product and the impurities. To improve separation, a systematic optimization of the eluent system is necessary. This involves testing a range of solvent polarities and compositions using Thin Layer Chromatography (TLC) prior to running the column. For closely eluting spots, a less polar solvent system or a different combination of solvents may be required to enhance the resolution.

Q3: My yield of purified this compound is very low. Where could my product be lost?

A3: Low recovery can stem from several factors. The most common issue for basic amines like this compound is irreversible adsorption onto the acidic silica gel.[2] Product could also be lost if it is highly soluble in the mobile phase and elutes very quickly, potentially being missed during fraction collection. In some cases, the compound may be unstable on silica and degrade during the purification process.[5]

Q4: Can I use a stationary phase other than silica gel?

A4: Yes, for basic compounds, using a less acidic or a basic stationary phase can be highly advantageous. Neutral or basic alumina is a common alternative that can mitigate the strong interactions observed with silica gel.[1] Additionally, amine-functionalized silica can be an excellent choice as it provides a more inert surface for the purification of basic compounds.[6]

Troubleshooting Guide

This section provides a structured approach to troubleshoot common problems encountered during the column chromatography of this compound.

Issue 1: Severe Peak Tailing and Poor Resolution

Root Cause Analysis: The basicity of the pyridine and amino functionalities leads to strong interactions with acidic silanol groups on the silica gel.

Troubleshooting Workflow:

start Start: Tailing Observed deactivate_silica Deactivate Silica Gel (Add 0.5-1% Triethylamine to Eluent) start->deactivate_silica alternative_sp Consider Alternative Stationary Phase (e.g., Alumina, Amine-Functionalized Silica) start->alternative_sp Alternative Approach check_tlc Re-evaluate Eluent System with TLC deactivate_silica->check_tlc If tailing persists end End: Improved Separation deactivate_silica->end If tailing is resolved gradient_elution Implement Gradient Elution check_tlc->gradient_elution If separation is still poor check_tlc->end If separation is improved alternative_sp->end gradient_elution->end

Caption: Troubleshooting workflow for peak tailing.

Corrective Actions:

  • Deactivate the Silica Gel: The most common and effective solution is to add a competing base to your mobile phase. Triethylamine (TEA) at a concentration of 0.5-1% (v/v) is typically sufficient to neutralize the acidic sites on the silica, allowing for a much sharper elution of your compound.[1][7][8]

  • Optimize the Mobile Phase: Re-evaluate your solvent system using TLC with the addition of TEA. A common starting point for this compound is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol. A documented system is Dichloromethane/Methanol (20:1).

  • Consider Alternative Stationary Phases: If tailing remains an issue, switching to neutral alumina or an amine-functionalized silica column can provide a more inert surface for purification.[6]

Issue 2: Low Product Recovery

Root Cause Analysis: Irreversible adsorption onto the silica gel or product degradation.

Troubleshooting Workflow:

start Start: Low Recovery deactivate_silica Deactivate Silica Gel with TEA start->deactivate_silica check_stability Check Compound Stability on Silica (TLC test) deactivate_silica->check_stability If recovery is still low end End: Improved Recovery deactivate_silica->end If recovery improves dry_loading Use Dry Loading Technique check_stability->dry_loading If compound is unstable check_stability->end If compound is stable reduce_residence_time Increase Flow Rate dry_loading->reduce_residence_time reduce_residence_time->end

Caption: Troubleshooting workflow for low product recovery.

Corrective Actions:

  • Silica Gel Deactivation: As with peak tailing, adding TEA to the eluent will minimize irreversible adsorption and improve recovery.[1][7][8]

  • Dry Loading: If your crude product has poor solubility in the initial, less polar mobile phase, it can precipitate at the top of the column, leading to streaking and poor recovery. Adsorbing your crude material onto a small amount of silica gel and loading it as a dry powder can resolve this.[7][9]

  • Minimize Contact Time: If you suspect your compound is degrading on the silica, running the column faster (with optimized separation) will reduce the residence time on the stationary phase.

Experimental Protocols

Protocol 1: TLC Analysis for Eluent System Selection

A systematic approach to TLC is crucial for a successful column separation.[10]

  • Prepare TLC Plates: Use standard silica gel 60 F254 plates.

  • Spot the Crude Mixture: Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or methanol) and spot it onto the baseline of several TLC plates.

  • Test Various Solvent Systems: Prepare eluent systems with varying polarities. Good starting points include:

    • Hexane / Ethyl Acetate mixtures (e.g., 4:1, 2:1, 1:1)

    • Dichloromethane / Methanol mixtures (e.g., 50:1, 20:1, 10:1)

  • Incorporate a Basic Modifier: To the most promising solvent systems from step 3, add 0.5-1% triethylamine.

  • Develop and Visualize: Develop the plates in a sealed chamber. Visualize the spots under UV light (254 nm) and/or by staining (e.g., with potassium permanganate).

  • Select the Optimal Eluent: The ideal solvent system will give your product an Rf value of approximately 0.2-0.35 and provide the best possible separation from impurities.[11]

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice.
Mobile Phase Modifier 0.5-1% Triethylamine (v/v)Neutralizes acidic silanol groups, preventing tailing.
Target Rf 0.2 - 0.35Provides a good balance between resolution and elution time.
Protocol 2: Step-by-Step Column Chromatography Purification

This protocol outlines the purification of crude this compound using flash column chromatography.

  • Column Preparation:

    • Select an appropriately sized column based on the amount of crude material (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the chosen, less polar starting eluent (containing 0.5-1% TEA).

    • Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample and eluent addition.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[7][9]

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (e.g., using a hand pump or compressed air) to achieve a steady flow rate.

    • If separation is challenging, a gradient elution can be employed, starting with a less polar solvent system and gradually increasing the polarity.

  • Fraction Collection and Analysis:

    • Collect fractions in test tubes or vials.

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

References

Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of the Buchwald-Hartwig amination with substituted pyridine substrates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. The electron-deficient nature of the pyridine ring and the coordinating ability of the ring nitrogen present unique challenges not typically encountered with simple aryl halides.[1] This guide provides in-depth, field-proven insights to address these specific challenges.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental observations in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.

Problem 1: Low or No Yield of the Desired Aminopyridine

Q: My reaction has stalled, or the yield is significantly lower than expected. What is the most likely cause?

A: The primary culprit in low-yielding Buchwald-Hartwig reactions involving pyridines is often catalyst inhibition or poisoning by the pyridine nitrogen .[2][3] The lone pair on the pyridine's nitrogen atom can coordinate strongly to the palladium center, effectively competing with the phosphine ligand and shutting down the catalytic cycle. This is particularly problematic for 2-halopyridines.[3]

Troubleshooting Steps:

  • Evaluate the Ligand: The choice of ligand is the most critical parameter for success.[1][2] Standard ligands like P(o-tol)₃ are often ineffective. You must use sterically bulky, electron-rich biarylphosphine ligands that can shield the palladium center and promote the desired catalytic steps over inhibitor binding.

    • Recommendation: Switch to a state-of-the-art biarylphosphine ligand such as RuPhos , BrettPhos , or XPhos .[4] These ligands are designed to create a bulky coordination sphere around the palladium, which disfavors pyridine binding and accelerates the rate-limiting reductive elimination step.[4]

  • Use a Palladium Pre-catalyst: Generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ can be inconsistent. Pre-catalysts are air-stable Pd(II) complexes that efficiently generate the active Pd(0) species under the reaction conditions, leading to more reliable results.

    • Recommendation: Employ a G3 or G4 pre-catalyst (e.g., XPhos Pd G3). These pre-catalysts ensure a rapid and clean initiation of the catalytic cycle.

  • Check the Base: The base is crucial for deprotonating the amine but can also cause side reactions if not chosen carefully. While strong bases like NaOtBu are common, they can be incompatible with sensitive functional groups.[3][5]

    • Recommendation: For robust substrates, NaOtBu is often the most effective. For substrates with base-sensitive groups (e.g., esters), consider switching to a weaker base like K₃PO₄ or Cs₂CO₃, but be prepared to increase the reaction temperature or time.[5]

  • Ensure an Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen.[2] Inadequate degassing or a poor seal can lead to catalyst decomposition and low yields.

    • Recommendation: Degas the solvent thoroughly (e.g., three freeze-pump-thaw cycles or sparging with argon for 30 minutes) and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[2]

Problem 2: Significant Hydrodehalogenation Side Product

Q: I am observing a major byproduct where the halogen on my pyridine is replaced by a hydrogen atom. How can I minimize this?

A: Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation.[6][7] It typically arises from a β-hydride elimination pathway involving the palladium-amido intermediate, which is more prevalent with primary amines.[6][7]

Troubleshooting Steps:

  • Optimize Ligand Selection: The ligand structure directly influences the relative rates of desired reductive elimination versus undesired β-hydride elimination.

    • Recommendation: Employ ligands specifically designed to accelerate reductive elimination, such as BrettPhos and RuPhos .[7] Their steric bulk favors the C-N bond-forming step, outcompeting the hydrodehalogenation pathway.[8]

  • Modify Reaction Temperature: Reaction kinetics can be manipulated to favor the desired pathway.

    • Recommendation: Lowering the reaction temperature can sometimes suppress hydrodehalogenation.[2] While this may slow the overall reaction rate, it can disproportionately disfavor the higher-energy pathway leading to the side product.

  • Re-evaluate the Amine Substrate: Primary amines are more prone to β-hydride elimination than secondary amines.[7]

    • Recommendation: If the synthetic route allows, using a secondary amine will significantly reduce or eliminate this side reaction.

Problem 3: Formation of Pyridine Homocoupling (Dimerization)

Q: My crude reaction mixture shows the presence of a bipyridyl byproduct formed from the homocoupling of my starting material. What causes this?

A: Homocoupling or dimerization of the pyridine halide can occur, though it is typically a minor pathway. It can be promoted by issues with catalyst activation or the presence of oxygen. This side reaction proceeds through a transmetalation-like step between two palladium-pyridyl complexes or via a Pd(I) dimer pathway.

Troubleshooting Steps:

  • Use a Pre-catalyst: As with low yield issues, inconsistent formation of the active Pd(0) catalyst can lead to side reactions.

    • Recommendation: Using a well-defined pre-catalyst (e.g., RuPhos Pd G3) ensures a controlled initiation and minimizes pathways that lead to homocoupling.

  • Strictly Inert Conditions: Oxygen can interfere with the catalytic cycle and promote dimerization.

    • Recommendation: Re-verify that your reaction setup is completely free of oxygen. Ensure all reagents are dry and solvents are properly degassed.

  • Optimize Base and Solvent: The choice of base and solvent can influence catalyst stability and aggregation, which may affect homocoupling.

    • Recommendation: Screen alternative bases (e.g., K₂CO₃, K₃PO₄) and solvents (e.g., dioxane, THF, t-BuOH) to find conditions that minimize this side product.[2][9]

Frequently Asked Questions (FAQs)

Q1: Which ligands are generally the best for substituted pyridine substrates?

A: The ideal ligand depends on the specific pyridine halide and amine coupling partner. However, bulky, electron-rich biarylphosphine ligands are almost always required. A comparison of commonly used ligands is provided below.[1]

LigandCommon Applications & CharacteristicsStrengths for PyridinesPotential Weaknesses
XPhos A general, highly active ligand for a wide range of substrates, including heteroaryl chlorides.[4]Good general starting point; effective for many pyridine systems.May not be optimal for extremely challenging or sterically hindered substrates.
RuPhos Excellent for coupling secondary amines and sterically hindered substrates.[4][7]Superior performance in preventing catalyst inhibition with 2-halopyridines.May be less effective for some primary amines compared to BrettPhos.
BrettPhos Specifically designed to promote the monoarylation of primary amines and minimize hydrodehalogenation.[4][7][9]Excellent choice for primary amines; minimizes hydrodehalogenation side products.Can be less effective for secondary amines compared to RuPhos.
Xantphos A chelating bisphosphine ligand.Can be effective in preventing ligand displacement by the pyridine nitrogen due to its bidentate nature.[4]Often requires higher temperatures and may be less active than monophosphine biaryl ligands.

Q2: How do I select the optimal base for my reaction?

A: Base selection requires balancing reactivity with the functional group tolerance of your substrates.[10]

BasepKaHProsCons
NaOtBu ~19Highest reactivity; often allows for lower catalyst loadings and temperatures.[5]Incompatible with base-sensitive functional groups like esters, ketones, and nitro groups.[9]
LHMDS ~26Allows for the use of substrates with protic functional groups (e.g., -OH).[9]Very strong base; can have other compatibility issues.
K₃PO₄ / Cs₂CO₃ ~12 / ~10Milder and compatible with a wide range of functional groups.[5][11]Often requires higher temperatures, longer reaction times, or higher catalyst loadings.[9]

Q3: What are the recommended solvents and temperatures?

A: Aprotic, non-coordinating solvents are standard. Toluene and 1,4-dioxane are the most common choices.[2][12] Ethereal solvents like THF or t-BuOH can also be effective.[9] Avoid coordinating solvents like pyridine itself, as they will inhibit the catalyst.[7] Pyridine substrates typically require elevated temperatures, generally in the range of 80-110 °C , to achieve a reasonable reaction rate.[2][3]

Visualizing the Reaction: Catalytic Cycle and Side Reactions

Understanding the mechanistic pathways is key to effective troubleshooting. The following diagrams illustrate the desired catalytic cycle and the major off-cycle pathways that lead to common side products.

Diagram 1: The Buchwald-Hartwig Catalytic Cycle

Buchwald-Hartwig Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Py-X)(Amine) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (Py-X + Amine) Amido_Complex L-Pd(II)(Py)(Amido) Amido Complex OA_Complex->Amido_Complex Deprotonation base + Base - Base-H-X Product Aminopyridine Product Amido_Complex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration center start Py-X + Amine-H

Caption: The desired catalytic cycle for Buchwald-Hartwig amination.

Diagram 2: Common Side Reaction Pathways

Side Reactions OA_Complex L-Pd(II)(Py-X)(Amine) Inhibition Pyridine Coordination (Catalyst Poisoning) OA_Complex->Inhibition Pyridine N binds to Pd center Dimerization Homocoupling (Py-Py) OA_Complex->Dimerization Amido_Complex L-Pd(II)(Py)(Amido) Hydrodehalogenation Hydrodehalogenation (Py-H) Amido_Complex->Hydrodehalogenation β-Hydride Elimination

Caption: Key off-cycle pathways leading to catalyst inhibition and side products.

Appendix: General Experimental Protocol

This self-validating protocol provides a reliable starting point for the amination of a substituted bromopyridine with a secondary amine.

Materials:

  • Palladium Pre-catalyst (e.g., RuPhos Pd G3, 2 mol%)

  • Ligand (e.g., RuPhos, 4 mol%)

  • Substituted Bromopyridine (1.0 equiv)

  • Secondary Amine (1.2 equiv)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous Solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium pre-catalyst, ligand, and base under an inert atmosphere (e.g., in a glovebox).

  • Reagent Addition: Add the substituted bromopyridine and the secondary amine to the vial.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Inert Atmosphere: Seal the vial tightly with a screw cap containing a PTFE septum. Remove the vial from the glovebox.

  • Heating and Monitoring: Place the vial in a preheated oil bath or heating block set to 80-110 °C. Stir the reaction vigorously. Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography.

References

Stability and storage conditions for 4-Amino-3-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Amino-3-bromopyridine (CAS RN: 13534-98-0). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this versatile chemical intermediate.[1] This guide provides in-depth answers to frequently asked questions and troubleshooting advice to prevent degradation and ensure experimental success.

Part 1: Frequently Asked Questions (FAQs) on Stability and Storage

Q1: What are the ideal storage conditions for this compound?

A1: To maintain the integrity and purity of this compound, it is crucial to store it under controlled conditions. The recommended storage is in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Several sources recommend storing it at room temperature under an inert atmosphere.[3][4] It should also be kept in a dark place to prevent light-induced degradation.[3][5]

Q2: I've noticed the color of my this compound has changed from off-white to a brownish hue. What could be the cause?

A2: A color change in this compound, which typically appears as a white to light brown or yellow crystalline powder, is a common indicator of degradation.[2][3] This is often due to exposure to air and/or light. The amino group in the pyridine ring can be susceptible to oxidation, which can lead to the formation of colored impurities. The synthesis of this compound itself is often carried out with protection from light, underscoring its light sensitivity.[3][6]

Q3: Is this compound sensitive to moisture?

Q4: What are the known incompatibilities of this compound?

A4: this compound should be stored away from strong oxidizing agents. The amino group can react with strong oxidizers. It is also advisable to avoid storage near foodstuffs and other incompatible materials.[2]

Part 2: Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound.

Issue Potential Cause Troubleshooting Action
Inconsistent reaction yields Degradation of the starting material due to improper storage.- Confirm the purity of the this compound using an appropriate analytical method (e.g., NMR, LC-MS).- If degradation is suspected, use a fresh, properly stored batch.- Ensure all handling procedures minimize exposure to air and light.
Compound appears discolored or clumped Exposure to air, light, or moisture.- Discard the discolored or clumped material as its purity is compromised.- Review storage procedures to ensure the container is tightly sealed and stored in a dark, dry place, preferably under an inert atmosphere.
Difficulty in dissolving the compound Potential degradation leading to less soluble impurities.- While this compound is soluble in polar solvents, the presence of impurities can affect its solubility profile.[1]- If solubility is an issue with a previously reliable solvent, it may be another indication of degradation.

Part 3: Experimental Protocols

Protocol 1: Proper Handling and Aliquoting of this compound

The causality behind this stringent protocol is to minimize the introduction of atmospheric oxygen, moisture, and light, which are the primary drivers of degradation for this compound.

  • Preparation: Move the stock container of this compound and all necessary tools (spatulas, weigh boats, pre-labeled aliquot vials) into a glove box or an inert atmosphere chamber (e.g., filled with argon or nitrogen).

  • Equilibration: Allow the container to equilibrate to the temperature of the inert atmosphere for at least 30 minutes to prevent condensation when opened.

  • Aliquoting: Open the main container and quickly weigh the desired amount of the compound into the pre-labeled aliquot vials.

  • Sealing: Tightly seal the aliquot vials. For long-term storage, consider using vials with PTFE-lined caps.

  • Backfilling: Before closing the main stock container, flush the headspace with an inert gas.

  • Storage: Return the main container and the new aliquots to the recommended storage conditions (cool, dry, dark place).

Workflow for Handling and Storage of this compound

G cluster_receiving Receiving cluster_storage Storage Decision cluster_usage Usage Protocol cluster_troubleshooting Troubleshooting receive Receive Compound storage_condition Store in a cool, dry, dark place under inert atmosphere receive->storage_condition handle_inert Handle in inert atmosphere (glove box) storage_condition->handle_inert aliquot Aliquot for daily use handle_inert->aliquot store_aliquot Store aliquots under same conditions aliquot->store_aliquot observe_color Observe color change? store_aliquot->observe_color discard Discard and use fresh stock observe_color->discard Yes proceed Proceed with experiment observe_color->proceed No

Caption: Decision workflow for proper storage and handling of this compound.

Part 4: Chemical Stability Profile

While specific degradation kinetics are not extensively published, the chemical structure of this compound provides clues to its stability. The electron-donating amino group can make the pyridine ring more susceptible to oxidative processes. The bromine atom is relatively stable but can participate in various reactions, making the purity of the initial compound crucial for predictable outcomes in synthesis.[1]

Parameter Recommendation/Information Source
Appearance White to off-white or light brown crystalline powder[2][3]
Storage Temperature Room temperature[3][4]
Atmosphere Inert atmosphere (e.g., Nitrogen, Argon)[3][5]
Light Sensitivity Light sensitive; store in a dark place[3][5]
Air Sensitivity Air sensitive[6]
Incompatibilities Strong oxidizing agents[2]

References

Technical Support Center: Navigating Challenges in 4-Amino-3-bromopyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for scientists and researchers working with 4-Amino-3-bromopyridine. This versatile building block is crucial in the synthesis of complex molecules for pharmaceuticals and advanced materials.[1][2] However, its unique electronic and structural properties—specifically the interplay between the electron-donating amino group and the coordinating pyridine nitrogen—can present significant challenges in achieving high conversion rates in cross-coupling reactions.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the most common issues encountered in the lab. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose problems and rationally design more robust reaction conditions.

General Troubleshooting

Q1: My cross-coupling reaction with this compound has stalled or shows very low conversion. What are the first critical factors I should investigate?

Low conversion is a frequent but solvable issue. The problem typically originates from one of four areas: the catalyst system, the quality of your reagents and solvents, the reaction conditions, or competing side reactions. A systematic approach is the key to identifying the root cause.

The inherent properties of this compound, where both the pyridine and amino nitrogens can coordinate to the palladium catalyst, often lead to catalyst inhibition or deactivation.[3][4] This is the most common starting point for troubleshooting.

Below is a logical workflow to diagnose the problem:

Troubleshooting_Workflow Start Low Conversion Observed Check_Reagents 1. Verify Reagent & Solvent Quality (Purity, Anhydrous, Degassed) Start->Check_Reagents Check_Catalyst 2. Evaluate Catalyst System (Precursor, Ligand, Loading) Start->Check_Catalyst Check_Conditions 3. Assess Reaction Conditions (Temperature, Time, Base) Start->Check_Conditions Side_Reactions Identify Dominant Side Reaction Check_Reagents->Side_Reactions If reagents are pure Check_Catalyst->Side_Reactions If catalyst is appropriate Check_Conditions->Side_Reactions If conditions are optimal Dehalogenation Dehalogenation (Ar-H formation) Side_Reactions->Dehalogenation Ar-Br -> Ar-H Homocoupling Homocoupling (Ar-Ar formation) Side_Reactions->Homocoupling Coupling partner dimerizes Protodeboronation Protodeboronation (Boronic Acid Degradation) Side_Reactions->Protodeboronation Boronic acid is consumed Catalyst_Decomp Catalyst Decomposition (Pd Black) Side_Reactions->Catalyst_Decomp Solution turns black Dehalogenation_Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(Br) Pd0->OxAdd Oxidative Addition PdH L-Pd(II)(Ar)(H) OxAdd->PdH Halide-Hydride Exchange Hydride_Source Hydride Source (Base, H₂O, ROH) Hydride_Source->PdH Forms Pd-H PdH->Pd0 Reductive Elimination Dehalogenated_Product Ar-H (4-Aminopyridine) PdH->Dehalogenated_Product ArBr Ar-Br (Starting Material) ArBr->OxAdd

References

Removal of N-bromosuccinimide (NBS) from 4-Amino-3-bromopyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-Amino-3-bromopyridine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing N-bromosuccinimide (NBS) for the bromination of 4-aminopyridine and encountering challenges in isolating the pure product. Here, we will address common issues related to the removal of NBS and its primary byproduct, succinimide, providing in-depth, field-proven solutions.

Introduction: The Challenge of Succinimide Removal

The bromination of 4-aminopyridine using NBS is a widely adopted method for producing this compound, a crucial intermediate in pharmaceutical synthesis.[1][2] While the reaction itself is generally efficient, the purification step presents a common bottleneck. The primary impurity, succinimide, is generated in stoichiometric amounts and its physical properties can make separation from the desired product challenging. Inadequate removal of succinimide and unreacted NBS can compromise the purity of the final product, potentially interfering with subsequent reactions and analytical characterization. This guide provides a structured approach to troubleshooting and optimizing the purification process.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions that our application scientists frequently encounter. Each answer provides a detailed explanation of the underlying principles and actionable protocols.

Question 1: After my reaction, I have a significant amount of a white, crystalline solid that is soluble in water. What is it and how do I get rid of it?

This is almost certainly the reaction byproduct, succinimide. Succinimide is highly polar and readily soluble in water and other polar solvents like ethanol.[3] The most straightforward approach to remove the bulk of it is through an aqueous workup.

Answer:

An aqueous workup leverages the high water solubility of succinimide to separate it from the less water-soluble organic product.

Recommended Protocol: Aqueous Workup

  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature.

  • Solvent Addition: Dilute the reaction mixture with a water-immiscible organic solvent in which your product, this compound, is soluble (e.g., ethyl acetate or dichloromethane).

  • Extraction: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any acidic byproducts and help to solubilize the succinimide.

  • Brine Wash: Follow the bicarbonate wash with a wash using a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer.

  • Drying and Concentration: Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Expert Tip: To maximize product recovery, the aqueous layers can be back-extracted with a fresh portion of the organic solvent.

Question 2: I've performed an aqueous workup, but my NMR analysis still shows a peak around 2.5-2.7 ppm, indicating residual succinimide. What's my next step?

While an aqueous workup removes a significant portion of the succinimide, some may remain, especially if the product has some water solubility. In this case, recrystallization is an excellent second step to achieve high purity.

Answer:

Recrystallization is a purification technique based on the differential solubility of the compound and impurities in a particular solvent or solvent system at different temperatures.

Recommended Protocol: Recrystallization

  • Solvent Selection: The key is to find a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures, while succinimide remains soluble at low temperatures. A mixed solvent system, such as dichloromethane/methanol or ethyl acetate/hexane, can be effective.[4]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent (or the more polar solvent of a mixed system).

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Question 3: My product is also quite polar, and it co-elutes with succinimide on my silica gel column. How can I improve my chromatographic separation?

Co-elution of polar compounds is a common challenge in silica gel chromatography.[5] There are several strategies to improve separation.

Answer:

Optimizing your chromatography conditions is key. Here are a few approaches:

  • Solvent System Modification: A common mobile phase for this separation is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[6] Try a shallower gradient or isocratic elution with a finely tuned solvent ratio to increase the resolution between your product and succinimide.

  • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can sometimes offer different selectivity for aminopyridines. Reverse-phase chromatography (C18) is another option, where polar compounds like succinimide will elute earlier.

  • Sample Preparation: Sometimes, precipitating out the bulk of the succinimide before loading the column can be effective. Dissolve the crude material in a minimal amount of a solvent in which the product is soluble but succinimide is not (e.g., chloroform), filter off the succinimide, and then concentrate the filtrate to load onto the column.[7]

Question 4: Can I avoid column chromatography altogether?

Yes, in many cases, a combination of an aqueous workup followed by a carefully executed recrystallization can yield highly pure this compound without the need for chromatography.

Answer:

A robust non-chromatographic purification strategy relies on exploiting the differences in solubility between the product and succinimide.

Workflow for Non-Chromatographic Purification

G reaction Crude Reaction Mixture workup Aqueous Workup (e.g., EtOAc/Water Wash) reaction->workup recrystallization Recrystallization (e.g., Dichloromethane/Methanol) workup->recrystallization Crude Product impurities Succinimide in Aqueous Layer workup->impurities product Pure this compound recrystallization->product dissolved_impurities Residual Succinimide in Filtrate recrystallization->dissolved_impurities

Caption: Non-chromatographic purification workflow.

Reference Data

To assist in designing your purification strategy, the following table summarizes the solubility of the key compounds.

CompoundWaterDichloromethane (DCM)Ethyl Acetate (EtOAc)Methanol (MeOH)Hexane
This compound Sparingly SolubleSolubleSolubleSolubleInsoluble
N-Bromosuccinimide (NBS) Sparingly Soluble, ReactsSolubleSolubleSolubleInsoluble
Succinimide Highly Soluble[3]Sparingly SolubleSparingly Soluble[8]Soluble[9]Insoluble[3]

This data is compiled from various sources and should be used as a general guide.[3][8][9]

Troubleshooting Decision Tree

Use this decision tree to diagnose and resolve common purification issues.

G start Is the crude product contaminated with a white, water-soluble solid? workup Perform an aqueous workup. start->workup Yes check_purity Is the product pure by NMR/TLC? start->check_purity No workup->check_purity recrystallize Recrystallize the product. check_purity->recrystallize No end Pure Product Obtained check_purity->end Yes recrystallize->check_purity Re-check Purity column Consider column chromatography. recrystallize->column If still impure

References

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 4-Amino-3-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a critical step in the journey from discovery to application. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about molecular structure. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 4-Amino-3-bromopyridine, a substituted pyridine with significant potential in medicinal chemistry. We will explore the causal factors behind its unique spectral features, compare it with related pyridine derivatives, and provide a robust experimental protocol for acquiring high-quality data.

The Structural Significance of this compound

This compound is a versatile building block in organic synthesis, particularly for the development of novel pharmaceutical agents. The strategic placement of the amino and bromo substituents on the pyridine ring creates a unique electronic and steric environment, making it a valuable scaffold for library synthesis and lead optimization. Accurate and unambiguous characterization of this molecule is paramount, and NMR spectroscopy provides the necessary resolution to confirm its identity and purity.

Deciphering the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the three aromatic protons and the protons of the amino group. The chemical shifts and coupling patterns of these protons are dictated by the electron-donating amino group and the electron-withdrawing, sterically bulky bromine atom.

A thorough analysis of the ¹H NMR spectrum reveals the following key features:

  • H-2 (ortho to Nitrogen): This proton is expected to resonate furthest downfield due to the strong deshielding effect of the adjacent electronegative nitrogen atom. It will appear as a singlet, as it has no adjacent protons to couple with.

  • H-6 (ortho to Nitrogen): Similar to H-2, this proton is also significantly deshielded by the nitrogen and will appear at a downfield chemical shift. It will present as a doublet, coupled to the H-5 proton.

  • H-5 (meta to Nitrogen): This proton will be found at a more upfield position compared to H-2 and H-6. It will appear as a doublet due to coupling with the H-6 proton.

  • -NH₂ Protons: The protons of the amino group will typically appear as a broad singlet. The chemical shift of this signal can be highly variable and is dependent on factors such as solvent, concentration, and temperature, owing to hydrogen bonding and exchange phenomena.

Unraveling the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The substituent effects of the amino and bromo groups are clearly observable in the carbon chemical shifts.

Key assignments in the ¹³C NMR spectrum include:

  • C-4 (bearing the amino group): This carbon will be significantly shielded by the electron-donating amino group, causing it to appear at a relatively upfield chemical shift.

  • C-3 (bearing the bromo group): The carbon attached to the bromine atom will experience a moderate deshielding effect and its chemical shift will be influenced by the heavy atom effect of bromine.

  • C-2 and C-6 (adjacent to Nitrogen): These carbons are the most deshielded in the pyridine ring due to their proximity to the electronegative nitrogen atom.

  • C-5: This carbon will have a chemical shift that is intermediate between the shielded C-4 and the deshielded C-2 and C-6.

Comparative Analysis: Understanding Substituent Effects

To fully appreciate the spectral characteristics of this compound, a comparison with related, simpler pyridine derivatives is invaluable.

Table 1: Comparative ¹H and ¹³C NMR Data (Predicted and Experimental)

CompoundPosition¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
This compound H-2~8.1 (s)C-2: ~148
H-5~6.7 (d)C-3: ~110
H-6~8.0 (d)C-4: ~155
-NH₂broadC-5: ~112
C-6: ~150
4-Aminopyridine [1]H-2, H-68.13 (d)C-2, C-6: 149.8
H-3, H-56.62 (d)C-3, C-5: 109.1
-NH₂5.75 (br s)C-4: 156.4
3-Bromopyridine [2]H-28.68 (d)C-2: 150.3
H-68.52 (d)C-3: 120.7
H-47.80 (ddd)C-4: 138.6
H-57.19 (dd)C-5: 124.0
C-6: 147.8

Note: The data for this compound is predicted based on substituent effects and comparison with related compounds. Experimental data should be obtained for confirmation.

  • The amino group at C-4 in 4-aminopyridine causes a significant upfield shift of the H-3/H-5 and C-3/C-5 signals compared to unsubstituted pyridine, demonstrating its strong electron-donating nature.

  • The bromo group at C-3 in 3-bromopyridine leads to a downfield shift of the adjacent proton and carbon signals, indicative of its electron-withdrawing inductive effect.

  • In This compound , the interplay of these two substituents results in a unique spectral pattern. The electron-donating amino group counteracts the deshielding effect of the bromine and the pyridine nitrogen to some extent, leading to the predicted chemical shifts.

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR spectra is fundamental for accurate structural analysis. The following is a detailed, step-by-step methodology for the ¹H and ¹³C NMR analysis of this compound.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, particularly for the -NH₂ protons.[3]

  • Ensure the sample is fully dissolved to avoid line broadening.

2. Instrument Setup and Calibration:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

3. ¹H NMR Acquisition:

  • Use a standard single-pulse experiment.

  • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm for this compound).

  • Use a pulse angle of 30-45 degrees to allow for faster repetition rates.

  • Set an appropriate acquisition time (e.g., 2-4 seconds) and relaxation delay (e.g., 1-2 seconds).

  • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

4. ¹³C NMR Acquisition:

  • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity via the Nuclear Overhauser Effect (NOE).

  • Set the spectral width to cover the full range of expected carbon chemical shifts (e.g., 0-160 ppm).

  • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

5. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction.

  • Integrate the ¹H NMR signals to determine the relative number of protons.

  • Measure the chemical shifts and coupling constants.

  • Assign the signals to the respective protons and carbons in the molecule.

Visualizing the NMR Analysis Workflow

To provide a clear overview of the logical steps involved in the NMR analysis of this compound, the following workflow diagram is presented.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh Compound prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Instrument Setup (Lock, Shim) prep3->acq1 acq2 ¹H NMR Acquisition acq1->acq2 acq3 ¹³C NMR Acquisition acq1->acq3 proc1 Fourier Transform acq2->proc1 acq3->proc1 proc2 Phasing & Baseline Correction proc1->proc2 proc3 Integration (¹H) proc2->proc3 an1 Chemical Shift Analysis proc3->an1 an3 Signal Assignment an1->an3 an2 Coupling Constant Analysis an2->an3 an4 Structural Confirmation an3->an4

Caption: Workflow for the NMR analysis of this compound.

Structural Confirmation and Further Steps

The combination of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural confirmation of this compound. For more complex derivatives or in cases of ambiguity, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to unequivocally establish proton-proton and proton-carbon connectivities.

References

Introduction: The Analytical Imperative for 4-Amino-3-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to HPLC and LC-MS Methods for the Characterization of 4-Amino-3-bromopyridine

This guide provides a detailed comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the comprehensive characterization of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the strategic rationale behind methodological choices, ensuring robust and reliable analytical outcomes.

This compound is a key heterocyclic building block in medicinal chemistry and pharmaceutical development.[1] Its purity, stability, and impurity profile are critical quality attributes that directly impact the safety and efficacy of final drug substances. Therefore, employing precise and accurate analytical methods for its characterization is not just a regulatory requirement but a scientific necessity. This guide explores and compares the two most powerful chromatographic techniques for this purpose: HPLC-UV, the workhorse of quality control, and LC-MS, the gold standard for identification and trace-level analysis.

Section 1: Fundamental Principles in the Context of this compound

High-Performance Liquid Chromatography (HPLC-UV)

HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For a polar and basic molecule like this compound, reversed-phase (RP) chromatography is the most common approach. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar.

Causality of Method Choices:

  • Analyte-Column Interaction: The primary challenge with basic analytes like this compound on standard silica-based C18 columns is the potential for strong, undesirable interactions between the basic amine/pyridine nitrogen and acidic residual silanol groups on the silica surface. This can lead to poor peak shape (tailing) and inconsistent retention times.[2]

  • Mobile Phase pH Control: To mitigate this, the mobile phase is typically acidified (e.g., with 0.1% formic acid).[3] At a low pH, the basic functional groups are protonated, which minimizes their interaction with silanols and results in sharp, symmetrical peaks.

  • UV Detection: The pyridine ring in the molecule contains a chromophore that absorbs UV light, allowing for straightforward detection and quantification. A wavelength around 250-280 nm is typically effective for pyridine derivatives.[4][5]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS couples the powerful separation capabilities of HPLC with the highly sensitive and specific detection of mass spectrometry. This technique provides not just retention time data but also crucial mass-to-charge ratio (m/z) information, which is invaluable for molecular identification.

Causality of Method Choices:

  • Ionization Source: For a polar, basic small molecule, Electrospray Ionization (ESI) is the ideal choice.[6] In positive ion mode (ESI+), the acidic mobile phase facilitates the protonation of the analyte, forming a positively charged ion, [M+H]+, which can then be detected by the mass spectrometer.[2]

  • The Bromine Isotopic Signature: A unique and powerful feature for characterizing this compound is the natural isotopic abundance of bromine. Bromine exists as two stable isotopes, 79Br and 81Br, in an almost 1:1 ratio.[7][8] Consequently, the mass spectrum will show a characteristic "doublet" for any bromine-containing ion, with two peaks of nearly equal intensity separated by 2 m/z units. This provides unequivocal confirmation of the presence of a single bromine atom in the molecule.

  • Tandem Mass Spectrometry (MS/MS): For ultimate selectivity and sensitivity, tandem MS (or MS/MS) is employed. In this technique, the protonated molecule ([M+H]+) is selected (precursor ion), fragmented, and a specific fragment ion (product ion) is monitored. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and can detect the analyte at levels far below what is possible with HPLC-UV.[6]

Section 2: Experimental Protocols

These protocols are designed to be self-validating by incorporating system suitability tests, a critical component of ensuring trustworthy results as mandated by regulatory bodies like the ICH.[9][10]

Protocol 1: HPLC-UV Method for Purity and Assay

1. Instrumentation and Conditions:

  • LC System: Standard HPLC system with a UV/Vis or Diode Array Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 270 nm.

2. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

  • Sample Solution: Prepare the sample to a target concentration of 0.5 mg/mL in the same diluent.

3. System Suitability Test (SST):

  • Inject the standard solution six times.

  • Acceptance Criteria: The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%. The tailing factor for the main peak should be ≤ 2.0.

4. Analysis:

  • Inject a blank (diluent), followed by the SST injections, then the sample solutions.

Protocol 2: LC-MS/MS Method for Identification and Trace Impurity Analysis

1. Instrumentation and Conditions:

  • LC System: UHPLC or HPLC system.

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

2. Mass Spectrometer Parameters (Example for Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Full Scan (MS1) for Identification:

    • Scan Range: m/z 50-300.

    • Expected Ions: m/z 173.0 and 175.0 ([M+H]+ for 79Br and 81Br isotopes).

  • Multiple Reaction Monitoring (MRM) for Quantification:

    • Precursor Ion (Q1): m/z 173.0.

    • Product Ion (Q3): A characteristic fragment, e.g., m/z 78.0 (pyridinium ion).[11] The exact fragment should be determined by infusing a standard solution and optimizing collision energy.

    • A second transition (e.g., from precursor m/z 175.0) can be added for confirmation.

3. Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

  • Create a dilution series in a 50:50 water/acetonitrile mixture to generate a calibration curve (e.g., from 1 ng/mL to 1000 ng/mL).

Section 3: Workflow Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep Weigh & Dissolve (0.5 mg/mL) Injector Autosampler Inject 10 µL Prep->Injector Load Sample Column C18 Column (30 °C) Injector->Column Pump Pump (1.0 mL/min) Pump->Injector Detector UV Detector (270 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Signal Output Report Generate Report (Purity, Assay) CDS->Report

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lc LC System cluster_ms Mass Spectrometer cluster_data Data Analysis Prep Prepare Dilution Series (ng/mL) Injector Autosampler Inject 2 µL Prep->Injector Load Sample Column C18 Column (40 °C) Injector->Column Pump UHPLC Pump (0.4 mL/min) Pump->Injector ESI ESI Source (Positive Mode) Column->ESI Eluent Transfer Quad Tandem Quadrupole (MRM Mode) ESI->Quad MS_Detector MS Detector Quad->MS_Detector MS_Software Mass Spec Software MS_Detector->MS_Software Ion Signal Report Generate Report (Identity, Trace Quantity) MS_Software->Report

Section 4: Comparative Analysis

The choice between HPLC-UV and LC-MS depends entirely on the analytical question being asked. The following table provides a direct comparison of their performance attributes for the characterization of this compound.

FeatureHPLC-UVLC-MS / LC-MS/MSRationale & Expert Insight
Specificity GoodExcellent HPLC-UV relies solely on retention time, which can be ambiguous if impurities co-elute. LC-MS adds the dimension of mass, and the unique bromine isotope pattern provides near-absolute specificity.[7]
Sensitivity Moderate (µg/mL range)Very High (pg/mL to ng/mL range)LC-MS/MS, particularly in MRM mode, filters out chemical noise, enabling detection limits that are orders of magnitude lower than UV detection. This is critical for genotoxic impurity analysis.[12]
Identification Power Low (Presumptive)High (Confirmatory) HPLC-UV provides a retention time that can be compared to a reference standard. LC-MS provides molecular weight and fragmentation data, which constitutes structural evidence.
Quantitative Linearity ExcellentExcellentBoth techniques can be fully validated according to ICH guidelines to provide precise and accurate quantitative data over a defined range.[13]
Dynamic Range GoodExcellent LC-MS/MS typically offers a wider linear dynamic range, allowing for the simultaneous quantification of the main component and trace-level impurities in a single run.
Cost (Instrument & Maint.) LowHighHPLC-UV systems are significantly less expensive to purchase, operate, and maintain.
Complexity & Robustness LowHighHPLC-UV methods are generally more robust, easier to develop, and simpler to troubleshoot, making them ideal for routine QC environments. LC-MS systems require specialized expertise.

Section 5: Expert Recommendations: Choosing the Right Tool

As a Senior Application Scientist, my guidance is to use these powerful techniques synergistically rather than viewing them as mutually exclusive.

When to Use HPLC-UV:
  • Routine Quality Control: For batch release testing where the identity of the compound is known and the primary goal is to determine purity (as area percent) or perform an assay against a reference standard.

  • Process Monitoring: To track the consumption of starting material and formation of the main product during synthesis, where high precision is needed more than high sensitivity.

  • Resource-Constrained Environments: When access to mass spectrometry is limited or not required by the analytical scope.

When to Use LC-MS:
  • Reference Standard Characterization: To definitively confirm the molecular weight and identity of a newly synthesized batch of this compound.

  • Impurity Identification: To identify unknown peaks in an HPLC-UV chromatogram by obtaining their mass-to-charge ratio and fragmentation patterns.

  • Trace-Level Quantification: For the analysis of potential genotoxic impurities or degradants that must be controlled at parts-per-million (ppm) levels.[12]

  • Metabolite Identification Studies: In drug discovery and development to identify how the compound is modified in biological systems.

By understanding the fundamental strengths and practical applications of both HPLC-UV and LC-MS, researchers and drug development professionals can apply the appropriate tool to the task, ensuring data of the highest quality and integrity for the characterization of this compound.

References

A Comparative Guide to the Biological Activity of 4-Amino-3-bromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyridine scaffold represents a cornerstone in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. Among these, 4-Amino-3-bromopyridine derivatives have emerged as a class of compounds with significant and diverse biological activities. This guide provides an in-depth, objective comparison of the performance of these derivatives across key therapeutic areas, supported by experimental data and detailed protocols. We will explore their efficacy as anticancer, antimicrobial, and neuroprotective agents, drawing comparisons with established drugs to provide a clear perspective on their potential.

Introduction to this compound Derivatives

This compound is a heterocyclic compound that serves as a valuable starting material in organic synthesis due to its unique electronic and steric properties.[1] The presence of an amino group at the 4-position and a bromine atom at the 3-position allows for versatile chemical modifications, making it an attractive scaffold for generating libraries of derivatives with diverse biological functions.[2][3] These derivatives have shown promise in several therapeutic areas, which will be the focus of this comparative analysis.

I. Anticancer Activity: Potent Inhibition of EGFR Kinase

A significant area of investigation for this compound derivatives is their potential as anticancer agents, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a key regulator of cellular processes such as proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.

Mechanism of Action: Targeting the ATP Binding Site

Derivatives of this compound, specifically pyrido[4,3-d]pyrimidines, have been designed to act as ATP-competitive inhibitors of the EGFR tyrosine kinase.[4] By binding to the ATP pocket in the kinase domain, these compounds block the autophosphorylation of the receptor, thereby inhibiting the downstream signaling pathways that drive tumor growth.

EGFR EGFR P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Ligand Binding & Dimerization Substrate Substrate Protein P_EGFR->Substrate Kinase Activity ATP ATP ADP ADP ATP:n->ADP:n P_Substrate Phosphorylated Substrate Substrate->P_Substrate Proliferation Cell Proliferation & Survival P_Substrate->Proliferation Derivative This compound Derivative Derivative->P_EGFR Inhibition

Caption: EGFR Signaling Pathway and Inhibition by this compound Derivatives.

Comparative Performance: Head-to-Head with Gefitinib

To contextualize the potency of these derivatives, we compare their activity with Gefitinib, a well-established EGFR inhibitor used in cancer therapy. The following table summarizes the inhibitory activity (IC50) of a series of 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines against EGFR and the A431 human epidermoid carcinoma cell line, which overexpresses EGFR.[4]

Compound/DrugSubstitution at 7-positionEGFR IC50 (nM)[4]A431 Cell IC50 (nM)[4]
Derivative 1 -NH(CH2)3N(CH3)20.58
Derivative 2 -NH(CH2)4N(CH3)20.810
Derivative 3 -NH(CH2)3-morpholino1.220
Gefitinib N/A~20-80~500

Note: Gefitinib IC50 values are approximate and can vary based on assay conditions.

As the data indicates, several this compound derivatives exhibit significantly greater potency than Gefitinib, with IC50 values in the low nanomolar range against both the isolated enzyme and the cancer cell line.[4] This suggests a strong potential for these compounds to be developed as highly effective anticancer agents.

Experimental Protocol: EGFR Kinase Inhibition Assay (ADP-Glo™)

The following protocol outlines a common method for determining the in vitro inhibitory activity of compounds against EGFR kinase.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound derivatives and Gefitinib (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of each compound dilution.

  • Add 2 µL of EGFR enzyme solution (e.g., 2.5 ng/µL in kinase buffer) to each well, except for the no-enzyme control.

  • Add 2 µL of a substrate/ATP mix (e.g., 0.5 mg/mL Poly(Glu,Tyr) and 50 µM ATP in kinase buffer) to initiate the reaction.

  • Incubate the plate at 30°C for 1 hour.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

II. Antimicrobial Activity: A Broad Spectrum of Action

Beyond their anticancer properties, derivatives of 4-aminopyridine have demonstrated promising antimicrobial activity against a range of pathogenic bacteria and fungi.

Comparative Performance: Benchmarking Against Ciprofloxacin

The following table presents the Minimum Inhibitory Concentration (MIC) values for a novel pyridyl-2-amidrazone incorporated isatin Mannich base derived from a pyridine scaffold, compared to the broad-spectrum antibiotic Ciprofloxacin.[5]

Compound/DrugStaphylococcus aureus MIC (µg/mL)[5]Escherichia coli MIC (µg/mL)[5]Candida albicans MIC (µg/mL)[5]
Pyridine Derivative 43216
Ciprofloxacin ~0.25-1~0.015-1N/A

Note: Ciprofloxacin is not typically active against fungi. MIC values for Ciprofloxacin can vary between strains.

While the tested pyridine derivative shows activity against both bacteria and fungi, its potency against the bacterial strains is lower than that of Ciprofloxacin.[5] However, the broad-spectrum nature of these derivatives warrants further investigation and optimization.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol describes the standard method for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial/fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth for fungi

  • This compound derivatives and Ciprofloxacin

  • 96-well microtiter plates

Procedure:

  • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • Dispense 100 µL of broth into each well of a 96-well plate.

  • Add 100 µL of the stock compound solution to the first well and perform a two-fold serial dilution across the plate.

  • Prepare an inoculum of the microorganism equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 10 µL of the diluted inoculum to each well.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

III. Neuroprotective Effects: Modulating Neuronal Function

The parent compound, 4-aminopyridine, is a known potassium channel blocker used to improve motor function in patients with multiple sclerosis.[6] Research into its derivatives aims to enhance its neuroprotective properties and reduce potential side effects.

Mechanism of Action: Restoring Neuronal Conduction

In demyelinated neurons, the exposure of voltage-gated potassium channels leads to a leakage of potassium ions, which impairs the propagation of action potentials. 4-aminopyridine and its derivatives can block these exposed channels, thereby restoring axonal conduction and improving neurological function.

Demyelinated_Axon Demyelinated Axon K_Channel Exposed K+ Channels Demyelinated_Axon->K_Channel K_Efflux K+ Efflux K_Channel->K_Efflux Restored_Conduction Restored Conduction K_Channel->Restored_Conduction Conduction_Block Conduction Block K_Efflux->Conduction_Block Derivative 4-Aminopyridine Derivative Derivative->K_Channel Blockade

Caption: Mechanism of Action of 4-Aminopyridine Derivatives in Demyelinated Axons.

Comparative Performance: Enhancing Neuroprotection

A study on newly synthesized derivatives of 4-aminopyridine in a cuprizone-induced demyelination mouse model demonstrated their neuroprotective effects. The table below summarizes the qualitative comparison of these derivatives with the parent compound, 4-aminopyridine.[6]

CompoundEffect on Oligodendrocyte Number[6]Improvement in Memory (Passive Avoidance Test)[6]
4-Aminopyridine Closer to control groupSignificant improvement
Derivative 4b Closer to control groupSignificant improvement
Derivative 4c Closer to control groupSignificant improvement

The study showed that the new derivatives (4b and 4c) were as effective as 4-aminopyridine in preserving mature oligodendrocytes and improving memory function in the demyelination model.[6] This indicates that derivatization of 4-aminopyridine can maintain or potentially enhance its neuroprotective profile.

Experimental Protocol: Assessing Neuroprotection in a Glutamate-Induced Excitotoxicity Model

This protocol provides a method for evaluating the neuroprotective effects of compounds against glutamate-induced neuronal cell death.

Materials:

  • Primary neuronal cell culture or a neuronal cell line (e.g., SH-SY5Y)

  • Neurobasal medium supplemented with B27

  • Glutamate

  • This compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Plate neuronal cells in a 96-well plate and allow them to differentiate.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Induce excitotoxicity by adding a toxic concentration of glutamate (e.g., 50-100 µM) to the wells (except for the control wells).

  • Incubate the plate for 24 hours at 37°C.

  • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Add 100 µL of solubilization solution to each well and incubate for another 2-4 hours in the dark to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the neuroprotective effect of the compounds.

Conclusion and Future Directions

This compound derivatives represent a promising and versatile class of compounds with significant potential in oncology, infectious diseases, and neurology. The data presented in this guide highlights their potent activity, in some cases surpassing that of established drugs. The provided experimental protocols offer a framework for the continued evaluation and optimization of these derivatives.

Future research should focus on expanding the structure-activity relationship studies to further enhance potency and selectivity. In vivo studies are crucial to validate the promising in vitro results and to assess the pharmacokinetic and safety profiles of these compounds. The development of this compound derivatives holds the potential to deliver novel and effective therapies for a range of challenging diseases.

References

A Comparative Guide to the Spectroscopic Analysis of Reaction Products from 4-Amino-3-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Amino-3-bromopyridine in Synthesis

In the landscape of medicinal chemistry and materials science, this compound has emerged as a highly versatile and strategically important building block.[1][2] Its unique electronic and structural arrangement—a pyridine ring activated by an amino group and functionalized with a bromine atom—renders it an ideal substrate for a variety of powerful cross-coupling reactions.[1][3] The precise location of the bromine at the 3-position allows for the regioselective introduction of diverse functionalities, which is critical in the multi-step synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials.[1]

This guide provides an in-depth comparison of the spectroscopic signatures of products derived from this compound via three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Understanding the distinct spectroscopic outcomes is paramount for reaction monitoring, product verification, and quality control in research and development. We will delve into the causality behind experimental choices and provide self-validating protocols, grounded in authoritative data, to ensure technical accuracy and practical utility for researchers, scientists, and drug development professionals.

Core Reaction Pathways: A Comparative Overview

The reactivity of the C-Br bond in this compound is readily exploited in palladium-catalyzed reactions to form new carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds. The choice of reaction—Suzuki, Sonogashira, or Buchwald-Hartwig—is dictated by the desired final molecular architecture.

G cluster_start Starting Material cluster_products Product Classes A This compound B 3-Aryl-4-aminopyridines (C-C Bond) A->B Suzuki-Miyaura (ArB(OH)₂) C 3-Alkynyl-4-aminopyridines (C-C Bond) A->C Sonogashira (R-C≡CH) D 3-Amino-4-aminopyridines (C-N Bond) A->D Buchwald-Hartwig (R₂NH)

Caption: Key synthetic routes from this compound.

Part 1: Suzuki-Miyaura Coupling – Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for creating biaryl structures.[4][5] For drug discovery, this is a critical transformation for assembling molecular scaffolds that mimic natural products or explore new pharmacophores.

Representative Experimental Protocol

Rationale: This protocol employs Pd(PPh₃)₄, a common and effective catalyst for Suzuki couplings of aryl bromides.[6] The use of a base like K₂CO₃ is essential for the transmetalation step of the catalytic cycle, and the aqueous dioxane mixture provides a suitable solvent system for both the organic and inorganic reagents.

  • Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 173 mg).

  • Reagent Addition: Add the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 35 mg), and K₂CO₃ (2.5 mmol, 345 mg).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Reaction: Heat the mixture to 90-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Workflow for Suzuki-Miyaura Coupling

G cluster_workflow Suzuki Coupling Workflow A 1. Setup Flask under Ar B 2. Reagents This compound Arylboronic acid Pd(PPh₃)₄, K₂CO₃ A->B C 3. Solvent Dioxane/H₂O B->C D 4. Heat 90-100 °C, 4-12h C->D E 5. Workup Extraction D->E F 6. Purification Chromatography E->F G 7. Analysis NMR, MS, IR F->G

Caption: Step-by-step Suzuki coupling experimental workflow.

Spectroscopic Analysis: A Comparative Look

The key to confirming a successful Suzuki coupling is observing the incorporation of the new aryl group and the disappearance of the C-Br bond's influence.

Spectroscopic MethodThis compound (Starting Material)4-Amino-3-phenylpyridine (Product Example)Rationale for Change
¹H NMR Pyridine protons appear as distinct signals. H2: ~8.0 ppm (d), H5: ~6.7 ppm (d), H6: ~7.9 ppm (s). NH₂ protons are a broad singlet.Appearance of new multiplet signals in the aromatic region (~7.2-7.6 ppm) from the new phenyl group. Pyridine protons (H2, H5, H6) will experience slight shifts due to the change in electronic environment.The new C-C bond introduces a new spin system (the phenyl ring) and alters the magnetic anisotropy affecting the adjacent pyridine protons.
¹³C NMR Brominated carbon (C3) signal is typically observed around 109 ppm. Other pyridine carbons are distinct.Disappearance of the C3 signal around 109 ppm and appearance of a new quaternary carbon signal for the C3-Aryl bond. New signals for the phenyl ring carbons appear (~127-138 ppm).The C-Br bond is replaced by a C-C bond, causing a significant shift in the C3 resonance and the introduction of new carbon signals from the coupled partner.
Mass Spec (ESI-MS) M+H peak at m/z 173/175, showing the characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1).[7]M+H peak at m/z 171. The isotopic bromine pattern is absent.The bromine atom (mass 79/81) is replaced by a phenyl group (mass 77), resulting in a net loss of ~2 amu and the loss of the isotopic signature.
IR Spectroscopy C-Br stretch may be visible in the fingerprint region (~500-650 cm⁻¹). N-H stretches (~3300-3500 cm⁻¹).The C-Br stretch is absent. The spectrum is dominated by C=C and C=N aromatic stretches and the persistent N-H stretches.Confirms the loss of the carbon-halogen bond.

Part 2: Sonogashira Coupling – Introducing C(sp) Hybridization

The Sonogashira reaction is an exceptionally powerful method for forming C(sp²)-C(sp) bonds, introducing a linear alkyne moiety into the pyridine core.[8][9][10] This is invaluable for constructing rigid linkers in molecular electronics, creating precursors for further cyclization reactions, or developing probes for chemical biology.

Representative Experimental Protocol

Rationale: This copper-free Sonogashira protocol is advantageous as it avoids potential issues with alkyne homocoupling (Glaser coupling) that can be promoted by copper salts.[8][11] A bulky, electron-rich phosphine ligand like P(t-Bu)₃ enhances the catalytic activity of palladium, often allowing for milder reaction conditions.

  • Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 173 mg).

  • Reagent Addition: Add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and P(t-Bu)₃ (0.04 mmol, 8 mg).

  • Solvent & Base: Add anhydrous DMF (5 mL) and a suitable amine base like triethylamine (Et₃N, 2.0 mmol, 0.28 mL).

  • Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.1 mmol, 0.12 mL).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until completion (monitor by TLC/LC-MS).

  • Workup & Purification: Follow the same procedure as for the Suzuki-Miyaura coupling.

Spectroscopic Analysis: Identifying the Alkyne Signature

The introduction of the C≡C triple bond provides highly characteristic spectroscopic signals that are straightforward to identify.

Spectroscopic MethodThis compound (Starting Material)4-Amino-3-(phenylethynyl)pyridine (Product Example)Rationale for Change
¹H NMR Pyridine protons: H2: ~8.0 ppm, H5: ~6.7 ppm, H6: ~7.9 ppm.Pyridine proton signals will shift. The alkyne proton is absent, and new signals for the alkyne's substituent (phenyl group) will appear.The strong magnetic anisotropy of the C≡C bond significantly alters the chemical environment of the nearby pyridine protons.
¹³C NMR C3 signal at ~109 ppm.Two new, sharp signals appear for the alkyne carbons (C≡C) between ~80 and 100 ppm. The brominated C3 signal disappears.The sp-hybridized carbons of the alkyne have a highly characteristic chemical shift range, providing unambiguous evidence of the coupling.
Mass Spec (ESI-MS) M+H peak at m/z 173/175 (Br isotopes).[7]M+H peak at m/z 195. The bromine isotopic pattern is absent.Bromine is replaced by the phenylethynyl group (mass 101), leading to a net mass increase and loss of the isotopic signature.
IR Spectroscopy C-Br stretch (~500-650 cm⁻¹).A sharp, medium-intensity C≡C stretch appears around 2100-2250 cm⁻¹. The C-Br stretch is absent.This C≡C stretching frequency is highly diagnostic and falls in a region of the IR spectrum that is often uncongested, making it a key validation point.

Part 3: Buchwald-Hartwig Amination – Constructing C-N Bonds

The Buchwald-Hartwig amination is a transformative reaction that enables the formation of C-N bonds, a staple in pharmaceutical synthesis.[12][13] This reaction allows for the direct coupling of an amine with the aryl bromide, providing access to a wide range of N-substituted aminopyridines.

Representative Experimental Protocol

Rationale: This protocol uses a modern palladium precatalyst system. Buchwald's biarylphosphine ligands (like RuPhos) and their corresponding precatalysts are highly active, allowing for lower catalyst loadings and broader substrate scope, including the coupling of both primary and secondary amines.[14] A strong, non-nucleophilic base like NaOt-Bu is required to deprotonate the amine nucleophile.

  • Vessel Preparation: In a glovebox or under an inert atmosphere, charge a vial with this compound (1.0 mmol, 173 mg), the desired amine (1.2 mmol), and NaOt-Bu (1.4 mmol, 135 mg).

  • Catalyst Addition: Add the RuPhos Pd G3 precatalyst (0.01 mmol, 8.4 mg).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (4 mL).

  • Reaction: Seal the vial and heat to 80-110 °C for 1-24 hours, monitoring by TLC or LC-MS.

  • Workup & Purification: After cooling, quench the reaction with saturated aq. NH₄Cl. Extract with an organic solvent, wash, dry, and purify by column chromatography.

Workflow for Buchwald-Hartwig Amination

G cluster_workflow Buchwald-Hartwig Workflow A 1. Setup (Inert) Vial in Glovebox B 2. Reagents This compound Amine, NaOtBu A->B C 3. Catalyst RuPhos Pd G3 B->C D 4. Solvent Anhydrous Toluene C->D E 5. Heat 80-110 °C, 1-24h D->E F 6. Workup Quench & Extract E->F G 7. Analysis NMR, MS F->G

References

A Senior Application Scientist's Guide to Purity Validation of Synthesized 4-Amino-3-bromopyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the integrity of a synthetic building block is the bedrock of reproducible and reliable results. 4-Amino-3-bromopyridine and its analogs are invaluable intermediates in the synthesis of complex active pharmaceutical ingredients (APIs) and other fine chemicals.[1][2] Their unique structure allows for a variety of chemical transformations, making them essential in modern medicinal chemistry.[1] However, the synthesis of these heterocyclic compounds can yield a mixture of the desired product, unreacted starting materials, positional isomers, and other by-products. Ensuring the purity of these analogs is not merely a quality control step; it is a prerequisite for valid downstream applications.

This guide provides an in-depth comparison of analytical methodologies for validating the purity of synthesized this compound analogs. It moves beyond simple protocol recitation to explain the causality behind experimental choices, reflecting a framework of integrated analytical chemistry grounded in regulatory expectations.

The Overall Purity Validation Workflow

A robust purity validation strategy is a multi-step, self-validating process. It begins with the confirmation of the primary molecular structure and concludes with the quantitative assessment of impurities, all within a framework that ensures the chosen methods are suitable for their intended purpose.

Purity Validation Workflow cluster_0 Phase 1: Identity & Structure cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Final Confirmation & Reporting Sample Synthesized Analog Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Primary Confirmation MS Mass Spectrometry (Confirm Molecular Weight) NMR->MS Complementary Data Method_Selection Select Primary Separation Technique MS->Method_Selection HPLC HPLC / UPLC (Quantitative Purity) EA Elemental Analysis (Confirm Empirical Formula) HPLC->EA GCMS GC-MS (Volatile Impurities) GCMS->EA Method_Selection->HPLC Non-volatile / Thermally Labile Method_Selection->GCMS Volatile / Thermally Stable Final_Report Certificate of Analysis (CoA) - Purity Value - Impurity Profile - Method Validation Data EA->Final_Report

Caption: High-level workflow for comprehensive purity validation of synthesized compounds.

Part 1: Foundational Analysis: Is It the Right Molecule?

Before quantifying purity, one must unequivocally confirm the identity of the synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and commonly used technique for the structural elucidation of organic compounds, allowing for the complete assignment of atom connectivity.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR serves as our primary tool for structural confirmation. For a this compound analog, ¹H NMR provides information on the number and electronic environment of protons on the pyridine ring, while ¹³C NMR identifies the carbon skeleton.[3] The presence of impurities often manifests as small, unexplainable peaks that do not correlate with the expected structure. For complex structures or overlapping signals, 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for piecing together the molecular puzzle.[4][6]

Trustworthiness: The self-validating nature of NMR lies in its comprehensive output. A complete and unambiguous assignment of all proton and carbon signals that is consistent with the proposed structure provides a high degree of confidence in the compound's identity. Any deviation immediately flags a potential issue, such as an incorrect isomer or a significant impurity.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the synthesized analog in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must dissolve the sample without reacting with it and should have a residual solvent peak that does not obscure important signals.[6]

  • Spectrometer Setup:

    • Use a spectrometer with a field strength of at least 400 MHz for adequate signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good resolution and symmetrical peak shapes.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Integrate all peaks. The integral ratios should correspond to the number of protons in each unique environment. For example, in this compound, one would expect to see three distinct aromatic proton signals with an integral ratio of 1:1:1.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.

    • A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • Data Analysis:

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Compare the observed chemical shifts (δ) and coupling constants (J) with expected values for substituted pyridines.[6]

    • Analyze the spectrum for any impurity peaks. The purity can be estimated by comparing the integral of the main compound's peaks to those of the impurities.

Part 2: Quantitative Purity Assessment: Chromatographic Techniques

Once identity is confirmed, the next crucial step is to separate the main compound from any impurities to accurately quantify its purity. Chromatography is the cornerstone of this process.[5]

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the workhorse for purity determination in the pharmaceutical industry.[] For polar heterocyclic compounds like this compound analogs, reversed-phase HPLC is the method of choice. The key to a successful separation is selecting the right column and mobile phase to achieve good peak shape and resolution between the main peak and all potential impurities. For highly polar analogs that show poor retention on standard C18 columns, ion-pair reversed-phase HPLC can be an effective alternative.[8]

Trustworthiness: A well-validated HPLC method is inherently trustworthy. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9][10] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

These parameters are mandated by regulatory bodies like the FDA to ensure data reliability.[9][10][11]

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to separate early-eluting polar impurities from the main compound and late-eluting non-polar impurities.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a stock solution of the analog in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1.0 mg/mL. Dilute as necessary to fall within the linear range of the method.

  • Analysis & Calculation:

    • Inject the sample and record the chromatogram.

    • Purity is typically calculated using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • This calculation assumes that all compounds have a similar response factor at the detection wavelength. For higher accuracy, a reference standard and relative response factors should be used.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is a powerful alternative, particularly for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC (e.g., residual solvents or certain reaction byproducts).[12][13][14] The sample is vaporized and separated based on boiling point and polarity in the GC column, and then fragmented and detected by the mass spectrometer, which provides a unique "fingerprint" for identification.

Trustworthiness: The strength of GC-MS is its high specificity. The mass spectrum provides structural information that can definitively identify an unknown impurity, which is a key requirement under ICH guidelines for impurities above certain thresholds.[15][16]

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole).

  • Column: A capillary column with a non-polar stationary phase (e.g., HP-5ms) is generally suitable for pyridine derivatives.[14]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature gradient is used to separate compounds based on their volatility. A typical program might start at 50°C and ramp up to 250°C.

  • MS Parameters: Electron ionization (EI) at 70 eV is standard. The mass spectrometer can be operated in full scan mode to identify unknowns or in selected ion monitoring (SIM) mode for higher sensitivity in quantifying known impurities.[14]

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Data Analysis: Identify peaks by comparing their retention times and mass spectra to a library (e.g., NIST) or to a previously run standard.

Part 3: Absolute Confirmation: Does the Formula Match?

Elemental Analysis (EA)

Expertise & Experience: While chromatographic methods provide relative purity, elemental analysis offers a measure of absolute purity by determining the mass percentage of carbon, hydrogen, and nitrogen (and sometimes other elements like sulfur or halogens).[17][18][19] The technique involves the complete combustion of a small amount of the sample, followed by the quantitative analysis of the resulting gases.[17][19]

Trustworthiness: EA serves as an independent, bulk property measurement that is orthogonal to chromatographic techniques. If a sample is 99.5% pure by HPLC but the elemental analysis results deviate significantly from the theoretical values for the expected molecular formula, it indicates the presence of an impurity that co-elutes with the main peak or is not detected by the primary method (e.g., an inorganic salt). Most chemistry journals and regulatory bodies consider a deviation of ±0.4% from the calculated elemental composition to be acceptable for confirming the purity of a small molecule.[20][21]

Experimental Protocol: CHN Analysis

  • Instrumentation: A dedicated CHN elemental analyzer.

  • Sample Preparation: Accurately weigh a small amount (typically 1-3 mg) of the dried sample into a tin capsule. The sample must be homogenous and completely dry, as residual water or solvents will skew the results.

  • Analysis: The sample is combusted at high temperature in an oxygen-rich environment. The resulting CO₂, H₂O, and N₂ gases are separated and measured by thermal conductivity or infrared detectors.

  • Data Analysis: The instrument software calculates the percentage of C, H, and N in the sample. These experimental values are then compared to the theoretical percentages calculated from the compound's molecular formula (C₅H₅BrN₂ for this compound).

Part 4: Comparative Framework and Method Selection

The choice of analytical technique is not arbitrary; it is dictated by the specific questions being asked about the sample. A comprehensive purity assessment relies on an intelligent combination of these methods.

Method Selection Logic Start Start: New Synthesized Batch Q1 Is the molecular structure confirmed? Start->Q1 NMR_MS Perform NMR & MS Q1->NMR_MS No Q2 Need to quantify purity & known impurities? Q1->Q2 Yes NMR_MS->Q2 HPLC Develop & Validate HPLC Method Q2->HPLC Yes Q3 Are volatile impurities or solvents a concern? Q2->Q3 No HPLC->Q3 GCMS Perform GC-MS Analysis Q3->GCMS Yes Q4 Need to confirm empirical formula? Q3->Q4 No GCMS->Q4 EA Perform Elemental Analysis Q4->EA Yes End Purity Profile Complete Q4->End No EA->End

Caption: Decision logic for selecting the appropriate analytical validation methods.

Performance Comparison of Key Analytical Techniques
FeatureHPLC-UVGC-MSNMR SpectroscopyElemental Analysis
Primary Use Quantitative PurityImpurity ID (Volatiles)Structural ElucidationEmpirical Formula Confirmation
Sensitivity High (ng to pg)Very High (pg to fg)Moderate (µg to mg)Low (mg)
Specificity Moderate to HighVery HighVery HighLow
Sample Throughput HighMediumMediumHigh
Destructive? Yes (sample not recovered)YesNo (sample recoverable)Yes
Key Advantage Robust quantificationDefinitive impurity IDDefinitive structure IDAbsolute purity check
Key Limitation Requires chromophoreLimited to volatile/stable compoundsLower sensitivity for quantificationInsensitive to isomeric impurities

Part 5: Regulatory Context and Reporting

In the context of drug development, purity validation is governed by strict international guidelines. The International Council for Harmonisation (ICH) provides a framework for managing impurities in new drug substances (APIs).[15][16]

  • ICH Q3A(R2): This guideline specifies thresholds for impurities that trigger the need for reporting, identification, and toxicological qualification.[15][22] For instance, any impurity found at a level of 0.05% or higher must generally be reported, and efforts must be made to identify its structure.[15]

  • ICH Q2(R2): This guideline details the requirements for validating the analytical procedures used to measure these impurities, ensuring the data submitted to regulatory agencies is reliable and accurate.[23]

A final Certificate of Analysis (CoA) for a batch of a this compound analog should consolidate the data from these orthogonal techniques, providing a purity value determined by a validated chromatographic method, confirmation of identity by NMR and MS, and corroboration of the empirical formula by elemental analysis.

Conclusion

Validating the purity of synthesized this compound analogs is a critical, multi-faceted process that underpins the quality and reliability of research and drug development. A scientifically sound approach does not rely on a single technique but instead integrates the structural insights from NMR, the quantitative power of HPLC, the specificity of GC-MS, and the absolute confirmation of elemental analysis. By understanding the strengths and limitations of each method and operating within the logical framework of regulatory guidelines, scientists can ensure the integrity of their chemical matter and the success of their downstream applications.

References

A Senior Application Scientist's Guide to Palladium Catalysis for 4-Amino-3-bromopyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

The functionalization of the pyridine scaffold is a foundational task in modern medicinal chemistry and materials science. Among the myriad of pyridine building blocks, 4-Amino-3-bromopyridine stands out as a critical intermediate, offering a strategic handle for introducing molecular complexity via cross-coupling reactions.[1] The presence of the amino group and the bromine atom on adjacent positions of an electron-deficient ring system presents unique challenges and opportunities for catalysis.

This guide provides a comparative analysis of palladium catalyst systems for the C-C and C-N bond formation at the C-3 position of this compound. We will move beyond simple protocol recitation to explore the mechanistic rationale behind catalyst selection, empowering researchers to make informed decisions for reaction optimization and scale-up.

Pillar 1: The Strategic Importance of Catalyst Selection

The success of any cross-coupling reaction hinges on the judicious choice of the palladium source, ligand, base, and solvent. For a substrate like this compound, the catalyst system must overcome potential challenges such as catalyst inhibition by the basic amino group and the inherent electron-deficient nature of the pyridine ring. The general catalytic cycle for these transformations involves three key steps: oxidative addition, transmetalation (or related steps for other couplings), and reductive elimination.[2][3] The ligand's electronic and steric properties are paramount as they modulate the reactivity of the palladium center at each stage of this cycle.[4]

Pillar 2: Comparative Analysis of Catalyst Systems for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds. The choice of ligand is critical for achieving high yields and turnover numbers, especially with challenging substrates like aminobromopyridines.[4]

Table 1: Comparative Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)Causality & Insights
Pd(PPh₃)₄3 - 5K₂CO₃Toluene/H₂O80 - 10012 - 2480 - 90A classic, reliable "first generation" catalyst. Often effective but may require higher catalyst loadings and longer reaction times.[4][5] Suitable for initial screening.
Pd(OAc)₂ / SPhos1 - 2K₃PO₄1,4-Dioxane or Toluene/H₂O1002 - 8>95SPhos is a bulky, electron-rich biarylphosphine ligand. Its properties accelerate both the oxidative addition and the crucial reductive elimination steps, leading to higher efficiency.[4][5]
PdCl₂(dppf)3Cs₂CO₃DMF9012~90The dppf ligand provides good stability and is effective for a broad range of boronic acids, though it may be less active than modern Buchwald ligands for this specific substrate.[6]
PEPPSI™-IPr0.5 - 1Cs₂CO₃t-AmylOH1001 - 4>98N-Heterocyclic Carbene (NHC) ligands like IPr form highly stable and active Pd complexes. They are strong σ-donors, promoting oxidative addition and are often resistant to catalyst decomposition.[4][7]

Note: Yields are representative and can vary based on the specific arylboronic acid partner and precise reaction conditions.

Expertise in Action: Why SPhos and PEPPSI™-IPr Excel

Traditional catalysts like Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, are often sufficient for simple substrates. However, for an electron-deficient heterocycle like this compound, the oxidative addition of the C-Br bond to the Pd(0) center can be sluggish. This is where modern ligand systems demonstrate their superiority.

  • Buchwald Ligands (e.g., SPhos): These ligands are designed with two key features: electron-rich character and significant steric bulk. The electron-rich phosphine readily stabilizes the electron-deficient Pd(0) species and facilitates its insertion into the C-Br bond. The steric bulk promotes the final, often rate-limiting, reductive elimination step, preventing the formation of undesired side products and accelerating catalyst turnover.[4]

  • N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr): NHCs are powerful neutral two-electron donors that form very strong bonds with palladium. This robust Pd-NHC bond prevents catalyst decomposition at high temperatures and leads to highly active catalysts that can be used at very low loadings.[4] The PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system provides an air-stable precatalyst that readily generates the active Pd(0)-NHC species in situ.

Pillar 3: Extending the Scope to Other Coupling Reactions

While the Suzuki coupling is prevalent, other palladium-catalyzed reactions are essential for installing different functionalities.

Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination is the premier method.[8] This reaction is crucial for synthesizing more complex diaminopyridine structures. The challenge here is coupling an already aminated pyridine, which requires a catalyst system that is not inhibited by either the substrate or the amine coupling partner.

  • Recommended Catalyst Systems: Precatalysts based on bulky, electron-rich phosphine ligands are the gold standard. For the coupling of 3-halo-2-aminopyridines (a close structural analog), RuPhos and BrettPhos precatalysts have proven highly effective when used with a strong, non-nucleophilic base like LiHMDS.[9][10] These ligands create a sterically hindered environment around the palladium, which facilitates the C-N reductive elimination.[9]

Sonogashira Coupling

To introduce alkyne moieties, the Sonogashira coupling is employed. This reaction typically uses a dual catalyst system of palladium and copper(I).[11][12]

  • Recommended Catalyst Systems: A combination of a palladium source like Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃, Xantphos) and a copper(I) co-catalyst (e.g., CuI) is standard.[12][13] The amine used as the base (e.g., Et₃N, DIPEA) often serves as the solvent as well. For aminobromopyridines specifically, studies have shown that this coupling proceeds efficiently to yield 2-amino-3-alkynylpyridines, which are valuable synthetic intermediates.[14]

Pillar 4: Validated Experimental Protocols & Workflows

Trustworthiness in synthetic chemistry is built on reproducible, detailed protocols. The following procedures are designed to be self-validating systems for success.

General Workflow for Palladium-Catalyzed Cross-Coupling

The diagram below outlines the essential steps for ensuring a successful and reproducible coupling reaction, emphasizing the need for an inert atmosphere to protect the sensitive catalyst.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Pd source, ligand, base, and aryl halide to an oven-dried Schlenk flask B 2. Add coupling partner (e.g., boronic acid) A->B C 3. Evacuate and backfill flask with Argon/Nitrogen (3x) B->C D 4. Add degassed solvent via syringe C->D E 5. Heat reaction to specified temperature with vigorous stirring D->E F 6. Monitor progress by TLC or LC-MS E->F G 7. Cool to RT, dilute with water and organic solvent F->G H 8. Separate layers, extract aqueous phase G->H I 9. Dry combined organic layers, filter, and concentrate H->I J 10. Purify by column chromatography I->J

Caption: Standard experimental workflow for a palladium-catalyzed cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling using Pd(OAc)₂ / SPhos

This protocol is optimized for high efficiency and is based on established procedures for coupling bromopyridines.[4]

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In the same flask, add palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%).

  • Inerting: Seal the flask with a rubber septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add 5 mL of degassed 1,4-dioxane via syringe. The solvent should be degassed by bubbling argon through it for 15-20 minutes prior to use.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 2-8 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-amino-3-arylpyridine.

Pillar 5: Understanding the Catalytic Cycle

A deep understanding of the reaction mechanism allows for rational troubleshooting. The diagram below illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(Br) Pd0->OA_Complex Oxidative Addition Transmetal_Complex Ar-Pd(II)L₂(Ar') OA_Complex->Transmetal_Complex Transmetalation Transmetal_Complex->Pd0 Reductive Elimination Product Ar-Ar' Transmetal_Complex->Product ArBr This compound ArBr->OA_Complex Boronic Ar'B(OH)₂ + Base Boronic->Transmetal_Complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with this compound.[2] This is followed by transmetalation, where the aryl group from the boronic acid (activated by the base) displaces the bromide on the palladium complex.[2] The final step is reductive elimination, which forms the new C-C bond of the product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[15]

Conclusion

The selection of a palladium catalyst for the coupling of this compound is a critical decision that profoundly impacts reaction efficiency, yield, and purity. For routine Suzuki-Miyaura couplings, traditional catalysts like Pd(PPh₃)₄ can be effective, but for achieving high performance and overcoming the challenges of this specific substrate, modern catalyst systems are indispensable.[16] Systems based on bulky, electron-rich Buchwald-type ligands (e.g., SPhos) or robust N-heterocyclic carbene ligands (e.g., PEPPSI™-IPr) consistently deliver superior results, often under milder conditions and with lower catalyst loadings.[4] By understanding the mechanistic principles that govern these catalysts, researchers can accelerate the synthesis of novel and complex molecules for drug discovery and materials science.

References

A Comparative Guide to Biological Activity Screening of Compounds Derived from 4-Amino-3-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Amino-3-bromopyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it an ideal foundation for designing novel therapeutic agents. The derivative this compound (CAS 13534-98-0) represents a particularly strategic starting point for library synthesis.[2][3] The amino group at the 4-position and the bromine atom at the 3-position provide two distinct reactive handles for facile functionalization.[2][4] The bromine atom, in particular, is an excellent leaving group for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the systematic and efficient generation of diverse chemical entities.

This guide provides a comparative framework for screening the biological activities of novel compounds derived from this versatile scaffold. We will delve into key assays for anticancer, antimicrobial, and enzyme inhibitory activities, presenting not just the protocols but the scientific rationale that underpins them. The objective is to equip researchers with the knowledge to design and execute a robust screening cascade, interpret the resulting data, and make informed decisions in the drug discovery process.

General Experimental Workflow

A typical biological screening cascade for a library of new chemical entities (NCEs) derived from this compound follows a logical progression from broad cytotoxicity assessments to more specific, target-based assays. This tiered approach ensures that resources are focused on the most promising candidates.

G cluster_0 Phase 1: Synthesis & Primary Screening cluster_1 Phase 2: Secondary & Specificity Assays cluster_2 Phase 3: Mechanism of Action & Lead Optimization Compound This compound (Starting Scaffold) Library Library of Derivatives (e.g., via Suzuki Coupling) Compound->Library Synthetic Chemistry Screening Primary Screening (e.g., Antiproliferative MTT Assay) Library->Screening Test Concentrations Active_Hits Active 'Hits' Identified (IC50 < Threshold) Screening->Active_Hits Data Analysis Secondary_Assays Secondary Assays (e.g., Antimicrobial MIC, Kinase Inhibition) Active_Hits->Secondary_Assays Selectivity Selectivity Profiling (e.g., Panel of Kinases/Cell Lines) Secondary_Assays->Selectivity Lead_Candidate Lead Candidate(s) Selectivity->Lead_Candidate Data Analysis MOA Mechanism of Action (e.g., Cell Cycle Analysis, Apoptosis Assay) Lead_Candidate->MOA SAR Structure-Activity Relationship (SAR) & Lead Optimization MOA->SAR

Caption: General workflow for screening novel this compound derivatives.

Part 1: Antiproliferative and Cytotoxicity Screening

A primary goal in oncology drug discovery is to identify compounds that selectively inhibit the growth of cancer cells. Pyridine derivatives have shown significant promise as anticancer agents, often by targeting key signaling proteins like receptor tyrosine kinases.[1][5]

Comparative Analysis of Pyridine Derivatives

To illustrate a comparative analysis, we will examine data inspired by published spiro-pyridine derivatives, which serve as excellent examples of complex structures built upon a pyridine core.[5][6] These compounds were evaluated for their antiproliferative activity against various cancer cell lines and for their ability to inhibit specific kinases involved in tumor growth and angiogenesis.

Table 1: Comparative Antiproliferative Activity (IC₅₀ in µM)

Compound ID Structure Moiety Caco-2 (Colon) HepG-2 (Liver) Reference Drug
Derivative 5 Spiro-pyridine 13.61 ± 1.20 < 10 Doxorubicin
Derivative 7 Spiro-pyridine 7.83 ± 0.50 < 10 (IC₅₀ = 12.49 ± 1.10)
Derivative 8 Spiro-pyridine 10.25 ± 0.80 < 10

| Data adapted from published studies on spiro-pyridine derivatives for illustrative purposes.[5][6] |

Expertise & Experience: As shown in Table 1, Derivative 7 exhibits superior potency against the Caco-2 colon cancer cell line compared to both its structural analogs (Derivatives 5 and 8) and the standard chemotherapeutic drug, Doxorubicin.[5][6] This quantitative comparison is the cornerstone of hit identification, allowing researchers to prioritize compounds for further investigation. The sub-10 µM activity against the HepG-2 liver cancer cell line for all three derivatives suggests a potentially broader spectrum of activity that warrants further exploration.

Table 2: Comparative Kinase Inhibition Profile (IC₅₀ in µM)

Compound ID EGFR Inhibition VEGFR-2 Inhibition Reference (EGFR) Reference (VEGFR-2)
Derivative 7 0.124 ± 0.009 0.221 ± 0.009 Erlotinib (0.033 ± 0.002) Sorafenib (0.043 ± 0.002)

| Data adapted from published studies for illustrative purposes.[5][6] |

Trustworthiness: The data in Table 2 provides a crucial link between cellular activity (antiproliferation) and a potential molecular target. Derivative 7 is a potent inhibitor of both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two critical kinases in cancer progression.[5][6] While not as potent as the clinical inhibitors Erlotinib and Sorafenib, its sub-micromolar activity against both targets marks it as a strong candidate for lead optimization. This dual-target activity could be advantageous in overcoming certain resistance mechanisms.

Detailed Protocol: MTT Cell Proliferation Assay

The MTT assay is a foundational colorimetric method for assessing cell viability. It is based on the principle that metabolically active cells, through the action of NAD(P)H-dependent oxidoreductase enzymes, can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The intensity of the purple color is directly proportional to the number of viable cells.

Causality Behind Experimental Choices:

  • Serum-Free Medium: During the MTT incubation step, serum is often removed because it contains growth factors that can interfere with the assay and reductases that may reduce MTT extracellularly, leading to false positives.

  • Solubilization Solution: The formazan crystals are intracellular and not water-soluble. A solubilizing agent like DMSO or an SDS-HCl solution is required to dissolve them, allowing for accurate spectrophotometric measurement.[8][9]

  • Wavelength Reading: Absorbance is typically measured around 570 nm, the absorbance maximum for formazan. A reference wavelength (e.g., >650 nm) is used to subtract background noise from cell debris and fingerprints.[7]

Step-by-Step Methodology:

  • Cell Seeding: Plate adherent cancer cells (e.g., Caco-2, HepG-2) in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for vehicle control (e.g., 0.1% DMSO) and untreated controls. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[9]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Visually confirm the formation of purple precipitate within the cells under a microscope.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

  • Data Acquisition: Place the plate on a shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value using non-linear regression analysis.

Part 2: Antimicrobial Activity Screening

The pyridine nucleus is also a common feature in many antimicrobial agents.[8] Therefore, screening novel this compound derivatives for antibacterial and antifungal activity is a logical extension of a comprehensive biological evaluation.

Comparative Analysis of Antimicrobial Activity

The primary metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[10]

Table 3: Illustrative Antimicrobial Activity (MIC in µg/mL)

Compound ID Staphylococcus aureus (Gram +) Escherichia coli (Gram -) Candida albicans (Fungus) Reference Drug
Hypothetical 1 16 >128 64 Ciprofloxacin (Bacteria)
Hypothetical 2 8 64 32 Fluconazole (Fungus)
Hypothetical 3 32 >128 >128

| This data is hypothetical and for illustrative purposes only. |

Expertise & Experience: In this hypothetical dataset, "Hypothetical 2" emerges as the most promising candidate, showing the lowest MIC against the Gram-positive bacterium S. aureus and moderate activity against the other tested microbes. The high MIC values (>128 µg/mL) for Derivatives 1 and 3 against E. coli suggest a lack of efficacy against this Gram-negative bacterium, which could be due to factors like the outer membrane acting as a permeability barrier.

Detailed Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for determining MIC values and is recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI) and EUCAST.[10][11] It provides quantitative and reproducible results.

Causality Behind Experimental Choices:

  • Standardized Inoculum: The final inoculum concentration (typically ~5 x 10⁵ CFU/mL) is critical. A lower concentration could lead to falsely low MICs, while a higher concentration could result in falsely high MICs.[12]

  • Mueller-Hinton Broth (MHB): MHB is the recommended medium for many standard susceptibility tests because it has good batch-to-batch reproducibility, is low in sulfonamide inhibitors, and supports the growth of most common non-fastidious pathogens.[13]

  • Two-Fold Serial Dilutions: This approach allows for a systematic and logarithmic assessment of the compound's potency across a wide concentration range.

Step-by-Step Methodology:

  • Preparation: In a 96-well round-bottom microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

  • Compound Dilution: Add 200 µL of the test compound (at 2x the highest desired final concentration) to well 1.

  • Serial Dilution: Using a multichannel pipette, transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this two-fold serial dilution across the plate to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in MHB to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.

Part 3: Target-Based Screening: Enzyme Inhibition

For compounds showing potent antiproliferative activity, the next logical step is to investigate their effect on specific molecular targets, such as the kinases identified in Table 2.

Mechanism of Action: EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon binding its ligand (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine residues. This phosphorylation event creates docking sites for adaptor proteins, initiating downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways, which ultimately drive cell proliferation, survival, and migration.[14][15] Small molecule inhibitors often compete with ATP at the kinase domain's binding site, preventing autophosphorylation and blocking downstream signaling.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Response EGFR EGFR ATP ATP RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand EGF Ligand Ligand->EGFR Inhibitor Pyridine Derivative (e.g., Derivative 7) Inhibitor->EGFR Blocks ATP Binding Site ADP ADP ATP->ADP P RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Response Proliferation Survival Migration mTOR->Response ERK->Response

Caption: Simplified EGFR signaling pathway and the inhibitory action of a pyridine derivative.

Detailed Protocol: ADP-Glo™ Luminescent Kinase Assay (EGFR)

Luminescent assays like the ADP-Glo™ system are highly sensitive and suitable for high-throughput screening. The assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which then drives a luciferase reaction, generating a light signal that is proportional to kinase activity.[16]

Causality Behind Experimental Choices:

  • ATP Depletion: The first step after the kinase reaction is to add the ADP-Glo™ Reagent, which contains a reagent to deplete the unused ATP. This is crucial because high background ATP levels would obscure the signal from the newly generated ATP in the next step.[16]

  • Kinase Detection Reagent: This reagent contains ADP-to-ATP conversion enzymes (pyruvate kinase) and the luciferase/luciferin components. It simultaneously converts the ADP produced by the target kinase into a quantifiable light signal.

  • Low-Volume Plates: Assays are typically performed in low-volume 384-well plates to conserve precious enzyme and compound stocks, a key consideration in drug discovery.

Step-by-Step Methodology: (Adapted for EGFR)[16]

  • Reagent Preparation: Dilute recombinant human EGFR enzyme, poly(Glu,Tyr) 4:1 substrate, ATP, and test compounds in the provided kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA).

  • Assay Plate Setup (384-well):

    • Add 1 µL of the this compound derivative (or vehicle control) to the appropriate wells.

    • Add 2 µL of EGFR enzyme solution.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Record the luminescence using a plate reader.

  • Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against compound concentration to determine the IC₅₀ value.

Conclusion

The this compound scaffold is a fertile starting point for the discovery of novel, biologically active compounds. A systematic and multi-faceted screening approach, as outlined in this guide, is essential for effectively triaging a library of derivatives. By integrating broad cellular assays like the MTT with specific, target-based assays such as kinase inhibition, researchers can efficiently identify promising hits. Subsequent analysis of structure-activity relationships can then guide the optimization of these hits into potent and selective lead candidates for preclinical development. The protocols and comparative frameworks provided herein serve as a robust foundation for these critical early-stage drug discovery efforts.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Amino-3-bromopyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides an in-depth, procedural framework for the safe disposal of 4-Amino-3-bromopyridine (CAS No. 13534-98-0), a halogenated pyridine derivative. Adherence to these protocols is not merely a matter of regulatory compliance but a critical component of our shared responsibility to protect ourselves, our colleagues, and the environment.

Understanding the Hazard Profile of this compound

Before any handling or disposal procedures are initiated, a thorough understanding of the inherent hazards of this compound is paramount. This solid compound presents multiple health risks that dictate the stringent safety measures required.

According to its Safety Data Sheet (SDS), this compound is classified with the following hazards[1][2]:

  • Acute Oral Toxicity: Harmful if swallowed[1][2].

  • Skin Irritation: Causes skin irritation[1][2].

  • Serious Eye Damage: Causes serious eye damage[1][2].

  • Respiratory Irritation: May cause respiratory irritation[1].

The causality behind these classifications lies in the chemical's reactivity with biological tissues. Its ability to cause severe eye damage, for instance, necessitates the use of robust eye and face protection. The oral toxicity underscores the importance of preventing ingestion through strict hygiene practices.

Table 1: Hazard Identification and GHS Classification for this compound

Hazard ClassGHS CategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Skin irritationCategory 2H315: Causes skin irritation
Serious eye damageCategory 1H318: Causes serious eye damage
Specific target organ toxicity – single exposureCategory 3H335: May cause respiratory irritation

Source: ECHEMI, Sigma-Aldrich[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazards, a comprehensive PPE strategy is non-negotiable. The selection of appropriate PPE is a self-validating system; it directly mitigates the identified risks.

  • Eye and Face Protection: Chemical safety goggles in combination with a face shield are required to protect against dust particles and potential splashes.

  • Hand Protection: Wear chemical-impermeable gloves, such as nitrile rubber. Always inspect gloves for integrity before use and wash hands thoroughly after removal[1].

  • Respiratory Protection: A NIOSH-approved N95 dust mask or higher should be used, especially when handling the powder outside of a certified chemical fume hood, to prevent respiratory tract irritation.

  • Protective Clothing: A lab coat must be worn to prevent skin contact. Contaminated clothing should be removed immediately and laundered before reuse[1].

Spill Management: Immediate and Controlled Response

In the event of a spill, a swift and methodical response is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Don PPE: Before addressing the spill, don the full PPE ensemble as described above.

  • Contain the Spill: For a solid spill, carefully cover it with an inert absorbent material like sand or vermiculite to prevent the dust from becoming airborne[3].

  • Collect the Material: Using non-sparking tools, gently sweep the absorbed material into a designated, compatible hazardous waste container[1]. Avoid creating dust.

  • Decontaminate the Area: Once the bulk of the material is collected, decontaminate the spill area with a suitable solvent (e.g., a dilute solution of acetic acid may be used to neutralize the residue), followed by a thorough cleaning with soap and water[4]. All cleaning materials must also be disposed of as hazardous waste.

  • Label and Dispose: Seal and label the waste container and dispose of it according to the procedures outlined in the following sections.

Proper Disposal Procedures for this compound

Disposal of this compound is not a simple act of discarding it. It is a systematic process that ensures the waste is handled, stored, and ultimately eliminated in a safe and compliant manner. The guiding principle is that this chemical must be treated as hazardous waste and disposed of through a licensed contractor, typically via incineration[5][6]. Never dispose of this material down the drain [4].

The following workflow provides a step-by-step guide from the point of waste generation to its final collection.

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

1. Waste Segregation: The principle of causality here is to prevent dangerous chemical reactions and to streamline the disposal process, which is often priced based on waste streams[3]. This compound must be segregated as a "Solid, Halogenated Organic Waste" [7]. Do not mix it with non-halogenated, acidic, or basic waste streams[6].

2. Waste Collection and Containerization:

  • Primary Container: Collect waste this compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a dedicated, sealable container[1].

  • Container Material: The container must be chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers with screw-on caps are appropriate choices[8]. The original product container, if in good condition, is an excellent option[9].

  • Container Integrity: Ensure the container is in good condition, with no cracks or leaks, and has a secure, leak-proof cap. Do not overfill; leave at least 10% headspace to allow for expansion[1][3].

3. Labeling of Waste Containers: Proper labeling is a critical, self-validating system for safety and regulatory compliance. As soon as the first particle of waste is added to the container, it must be labeled[6]. The label must include[3][4][10]:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" .

  • An accurate list of all constituents and their approximate percentages.

  • The relevant hazard warnings (e.g., "Toxic," "Irritant")[4].

  • The date accumulation started.

  • The name of the principal investigator and the laboratory location.

4. Temporary Storage of Chemical Waste:

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory[11]. This area should be under the control of laboratory personnel and away from general traffic[8].

  • Storage Conditions: The SAA should be a well-ventilated area, away from sources of ignition and incompatible materials[1].

  • Secondary Containment: The waste container must be kept in a secondary container (such as a chemical-resistant tray or tub) to contain any potential leaks[8][9].

5. Arranging for Disposal: Once the waste container is full or has reached the time limit for accumulation as per your institution's policy, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[12]. Follow your institution's specific procedures for requesting a waste pickup.

6. Disposal of Empty Containers: An "empty" container that held this compound must also be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as liquid hazardous waste[12][13]. After triple-rinsing, deface or remove the original label, and the container may then be disposed of as non-hazardous waste or recycled, in accordance with institutional policy.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship, building trust in our laboratory's commitment to excellence beyond the products we create.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Amino-3-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone in the synthesis of novel pharmaceuticals and agrochemicals, 4-Amino-3-bromopyridine is a versatile building block for the modern researcher.[1] Its unique chemical structure, featuring a pyridine ring substituted with both an amino group and a bromine atom, allows for a multitude of synthetic transformations.[1] However, this reactivity also necessitates a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Risks: Hazard Profile of this compound

Before any laboratory work commences, a thorough understanding of the chemical's hazard profile is paramount. This compound is classified with several key hazards that must be respected to mitigate risk.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

  • Skin Irritation (Category 2): Causes skin irritation.[2]

  • Serious Eye Damage (Category 1): Causes serious eye damage.[2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[2]

The following table summarizes the key hazard information:

Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4DangerH302: Harmful if swallowed[2]
Skin Corrosion/IrritationCategory 2DangerH315: Causes skin irritation[2]
Serious Eye Damage/Eye IrritationCategory 1DangerH318: Causes serious eye damage[2]
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3DangerH335: May cause respiratory irritation[2]

It is crucial to recognize that the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The risk of serious eye damage is particularly noteworthy and mandates stringent eye protection.

Your First Line of Defense: Personal Protective Equipment (PPE)

The consistent and correct use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.Given the classification of "Causes serious eye damage" (Category 1), standard safety glasses are insufficient.[3] Goggles provide a seal around the eyes to protect from splashes and dust, while a face shield offers an additional layer of protection for the entire face.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended) and a fully buttoned lab coat.Nitrile or neoprene gloves have been shown to be effective against pyridine and related compounds.[4] Always check the glove manufacturer's compatibility chart. A lab coat protects against incidental skin contact.
Respiratory Protection Use in a certified chemical fume hood. If not possible, a NIOSH-approved N95 dust mask or higher is required.Handling solid this compound can generate dust, which may cause respiratory irritation. A chemical fume hood is the primary engineering control to prevent inhalation exposure.[4][5]

Operational Protocol: From Receipt to Disposal

A systematic approach to the entire lifecycle of handling this compound in the laboratory is essential for maintaining a safe working environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks. Wear appropriate PPE during this process.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and any other required information.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5][6] The storage area should be clearly marked. Keep the container tightly closed.

Handling and Use: A Step-by-Step Guide

All handling of this compound should be performed within a certified chemical fume hood to minimize the risk of inhalation.

  • Preparation: Before starting work, ensure the fume hood is functioning correctly. Clear the workspace of any unnecessary items. Have a designated waste container ready.

  • Donning PPE: Put on your lab coat, followed by chemical splash goggles and a face shield. Finally, don two pairs of compatible gloves ("double-gloving").[7]

  • Weighing and Transfer: When weighing the solid, use a spatula and handle it gently to avoid creating dust. If possible, use a balance inside the fume hood or in a ventilated balance enclosure.

  • In Solution: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.

  • During Reaction: Keep all reaction vessels clearly labeled and within the fume hood. Monitor the reaction for any unexpected changes.

  • Post-Handling: After use, securely close the primary container. Decontaminate any surfaces that may have come into contact with the chemical.

  • Doffing PPE: Remove your PPE in the correct order to avoid cross-contamination. First, remove the outer pair of gloves. Then, remove your face shield and goggles. Next, remove your lab coat. Finally, remove the inner pair of gloves and wash your hands thoroughly with soap and water.

Emergency Procedures: Be Prepared

Accidents can happen, and a rapid, informed response is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air.[8] If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[8] Seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert, non-combustible absorbent material and place it in a suitable container for disposal.[9] For large spills, evacuate the area and contact your institution's emergency response team.

Waste Disposal: A Responsible Conclusion

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Collect all this compound waste in a clearly labeled, sealed, and compatible container.

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[3] Do not dispose of this chemical down the drain.[3][7]

Visualizing the Workflow

The following diagram illustrates the key stages and decision points for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response Prep Assess Risks & Review SDS PPE_Select Select Appropriate PPE Prep->PPE_Select Fume_Hood Verify Fume Hood Functionality PPE_Select->Fume_Hood Don_PPE Don PPE Fume_Hood->Don_PPE Proceed to Handling Weigh_Transfer Weigh & Transfer in Hood Don_PPE->Weigh_Transfer In_Solution Prepare Solution in Hood Weigh_Transfer->In_Solution Reaction Conduct Reaction in Hood In_Solution->Reaction Decontaminate Decontaminate Surfaces Reaction->Decontaminate Complete Experiment Waste_Collection Collect Hazardous Waste Decontaminate->Waste_Collection Doff_PPE Doff PPE Waste_Collection->Doff_PPE Disposal Professional Waste Disposal Waste_Collection->Disposal Hand_Wash Wash Hands Thoroughly Doff_PPE->Hand_Wash Spill Spill Spill_Small Small Spill: Absorb & Collect Spill->Spill_Small Spill_Large Large Spill: Evacuate & Report Spill->Spill_Large Exposure Personal Exposure Eye_Contact Eye: Flush 15 min, Seek Medical Exposure->Eye_Contact Skin_Contact Skin: Wash 15 min, Seek Medical Exposure->Skin_Contact Inhalation Inhalation: Fresh Air, Seek Medical Exposure->Inhalation Ingestion Ingestion: Rinse Mouth, Seek Medical Exposure->Ingestion

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-3-bromopyridine
Reactant of Route 2
4-Amino-3-bromopyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.